1-(3,5-Dimethoxyphenyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-7-10(8-12(9-11)16-2)14-5-3-13-4-6-14/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWMQOCYJSUFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCNCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371202 | |
| Record name | 1-(3,5-dimethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53557-93-0 | |
| Record name | 1-(3,5-dimethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-dimethoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Pivotal Role of 1-(3,5-Dimethoxyphenyl)piperazine in the Development of Central Nervous System Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(3,5-dimethoxyphenyl)piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a new generation of Central Nervous System (CNS) drug candidates. Its unique structural and electronic properties have enabled the development of potent and selective ligands for a variety of CNS targets, particularly serotonin and dopamine receptors. This technical guide provides an in-depth analysis of the synthesis, pharmacological significance, and therapeutic potential of compounds derived from this privileged core. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to empower researchers in their drug discovery endeavors. While direct and extensive pharmacological data on derivatives of this compound is emerging, this guide draws upon established principles and data from closely related arylpiperazine analogs to provide a comprehensive and actionable resource for the scientific community.
Introduction: The Significance of the Arylpiperazine Moiety in CNS Drug Discovery
The piperazine ring is a prevalent heterocyclic motif in a multitude of biologically active molecules, recognized for its capacity to serve as a versatile scaffold in the design of CNS-active agents.[1] Its disubstituted nature allows for the fine-tuning of physicochemical properties, such as lipophilicity and basicity, which are critical for oral bioavailability and blood-brain barrier penetration. The introduction of an aryl group, particularly a substituted phenyl ring, at one of the piperazine nitrogens gives rise to the arylpiperazine class of compounds. These compounds have demonstrated a remarkable ability to interact with various G-protein coupled receptors (GPCRs) in the CNS, including serotonin (5-HT) and dopamine (D) receptors.[1]
The this compound moiety, in particular, offers distinct advantages. The meta-dimethoxy substitution pattern on the phenyl ring influences the electronic environment of the piperazine nitrogen, which can modulate its interaction with receptor binding sites. This specific substitution has been explored in the design of ligands targeting a range of CNS disorders, including anxiety, depression, and psychosis.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its subsequent elaboration into more complex drug candidates typically involves well-established synthetic methodologies.
General Synthesis of 1-Arylpiperazines
A common and efficient method for the synthesis of 1-arylpiperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (or triflate) and piperazine. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.
A generalized workflow for this synthesis is depicted below:
Derivatization of the this compound Scaffold
Once the core this compound is obtained, the secondary amine of the piperazine ring provides a convenient handle for further functionalization. Common derivatization strategies include:
-
Alkylation: Reaction with alkyl halides to introduce a variety of alkyl or substituted alkyl chains.
-
Acylation: Reaction with acyl chlorides or carboxylic acids (in the presence of a coupling agent) to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.
These derivatization reactions allow for the exploration of the chemical space around the core scaffold to optimize pharmacological activity and pharmacokinetic properties.
Pharmacological Profile and Therapeutic Targets
Arylpiperazine derivatives are well-known for their interactions with monoaminergic GPCRs, which are implicated in the pathophysiology of numerous CNS disorders.
Serotonin 5-HT1A Receptor
The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[2] Arylpiperazines often act as partial agonists or antagonists at this receptor. The interaction with the 5-HT1A receptor is thought to be a critical component of the therapeutic effects of many CNS drugs.
The signaling pathway of the 5-HT1A receptor is complex and involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Dopamine D2 Receptor
The dopamine D2 receptor is a primary target for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. Many arylpiperazine derivatives exhibit antagonist or partial agonist activity at D2 receptors.
Quantitative Data on Related Arylpiperazine Derivatives
While specific quantitative data for derivatives of this compound are not extensively available in the public domain, data from structurally related arylpiperazines provide valuable insights into the potential pharmacological profile. The following table summarizes binding affinities (Ki) and functional activities for a series of arylpiperazine derivatives targeting the 5-HT1A receptor.
| Compound ID | Aryl Substitution | Linker | Terminal Group | 5-HT1A Ki (nM)[2] | α1A Ki (nM)[2] | GTPγS Emax (%)[2] |
| 32 | 2-Methoxyphenyl | -(CH2)4- | 3,5-dioxo-(2H,4H)-1,2,4-triazine | 1.2 | 150 | 85 |
| 33 | 2-Methoxyphenyl | -(CH2)5- | 3,5-dioxo-(2H,4H)-1,2,4-triazine | 2.5 | 250 | 90 |
| 39 | 1-Naphthyl | -(CH2)4- | 3,5-dioxo-(2H,4H)-1,2,4-triazine | 0.8 | 50 | 95 |
| 40 | 1-Naphthyl | -(CH2)5- | 3,5-dioxo-(2H,4H)-1,2,4-triazine | 1.5 | 100 | 92 |
Experimental Protocols
The evaluation of novel CNS drug candidates derived from this compound requires a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Receptor source: Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human 5-HT1A receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor).
-
Test compound: The novel derivative of this compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
Either:
-
Vehicle (for total binding).
-
Non-specific binding control (for non-specific binding).
-
A range of concentrations of the test compound.
-
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
Objective: To determine the functional activity (agonist, partial agonist, antagonist) of a test compound at a G-protein coupled receptor.
Materials:
-
Receptor source: Cell membranes expressing the target GPCR.
-
[35S]GTPγS: A non-hydrolyzable analog of GTP.
-
GDP: Guanosine diphosphate.
-
Test compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare receptor-expressing membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
GDP.
-
A range of concentrations of the test compound.
-
Membrane preparation.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for a short period.
-
Initiate Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specific time.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting: Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax value, relative to a known full agonist, indicates the functional activity of the test compound.
Structure-Activity Relationships (SAR)
The exploration of the structure-activity relationships of this compound derivatives is crucial for optimizing their pharmacological profiles. Key structural modifications and their potential impact include:
-
Substitution on the Phenyl Ring: The 3,5-dimethoxy pattern is a key feature. Modifications to these methoxy groups or the introduction of other substituents can influence receptor affinity and selectivity.
-
The Piperazine Ring: The conformation and basicity of the piperazine ring are important for receptor interaction.
-
The Linker: The nature and length of the linker connecting the piperazine to a terminal group can significantly affect binding affinity and functional activity.
-
The Terminal Group: The terminal moiety can provide additional interactions with the receptor and influence physicochemical properties.
A systematic exploration of these structural features will guide the design of novel CNS drug candidates with improved efficacy and safety profiles.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel CNS therapeutics. Its synthetic tractability and the proven track record of the broader arylpiperazine class in targeting key CNS receptors underscore its potential. While further research is needed to fully elucidate the pharmacological landscape of its direct derivatives, the foundational knowledge and experimental methodologies outlined in this guide provide a solid framework for advancing drug discovery efforts in this area. The continued exploration of this chemical space is anticipated to yield a new generation of medicines for the treatment of a wide range of neurological and psychiatric disorders.
References
The 1-(3,5-Dimethoxyphenyl)piperazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(3,5-dimethoxyphenyl)piperazine moiety is a significant structural scaffold in medicinal chemistry, recognized for its versatile role in the development of a diverse range of therapeutic agents. As a privileged structure, this core is frequently incorporated into molecules designed to interact with various biological targets, particularly G-protein coupled receptors (GPCRs). Its unique electronic and conformational properties, conferred by the meta-dimethoxy substitution pattern on the phenyl ring coupled with the flexible yet constrained piperazine ring, make it an attractive building block for modulating receptor affinity and selectivity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the this compound scaffold, with a focus on their applications in neuropharmacology and oncology.
Synthetic Strategies
The synthesis of this compound and its derivatives typically involves several established synthetic routes. A common and efficient method is the nucleophilic substitution reaction between a suitably substituted aryl halide and piperazine. The reactivity of the aryl halide can be enhanced through the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
General Synthetic Protocol: Buchwald-Hartwig Amination
A prevalent method for the synthesis of N-arylpiperazines involves the palladium-catalyzed coupling of an aryl halide with piperazine. The following is a representative protocol for the synthesis of this compound.
Materials:
-
1-Bromo-3,5-dimethoxybenzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,5-dimethoxybenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 100-110 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.
Biological Activities and Therapeutic Applications
The this compound scaffold has been extensively explored for its interaction with a variety of biological targets, leading to the discovery of compounds with potent pharmacological activities. The primary areas of investigation include its role as a modulator of serotonergic and dopaminergic receptors, as well as its emerging potential in anticancer therapy.
Modulation of Serotonin Receptors
Arylpiperazine derivatives are well-known ligands for serotonin (5-HT) receptors, particularly the 5-HT₁A and 5-HT₇ subtypes. The 3,5-dimethoxy substitution pattern can influence the affinity and selectivity of these compounds.
Caption: Simplified 5-HT1A receptor signaling pathway.
Table 1: Binding Affinities of Arylpiperazine Derivatives at Serotonin Receptors
| Compound ID | Aryl Substitution | Target Receptor | Kᵢ (nM) | Reference |
| 1a | 2-Methoxyphenyl | 5-HT₁A | 1.2 | [1] |
| 1b | 2-Methoxyphenyl | 5-HT₁A | 0.63 | [1] |
| 2a | 3-Chlorophenyl | 5-HT₁A | 2.3 | [2] |
| 2b | 3-Chlorophenyl | 5-HT₇ | 7.8 | [2] |
| 3 | 3,5-Dimethoxyphenyl | hA₁ Adenosine | 69.7 | [3] |
Note: Data for closely related arylpiperazine derivatives are included to provide a comparative context due to the limited availability of specific data for a series of this compound compounds.
Anticancer Activity
Recent studies have highlighted the potential of arylpiperazine derivatives as anticancer agents. These compounds have been shown to exert cytotoxic effects on various cancer cell lines, and the this compound scaffold is being investigated in this context.
Caption: Proposed mechanism of anticancer activity.
Table 2: In Vitro Anticancer Activity of Arylpiperazine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4a | HCT-116 (Colon) | 33.56 | |
| 4b | HT29 (Colon) | 35.70 | |
| 5a | MCF-7 (Breast) | 2.94 | [4] |
| 5b | A549 (Lung) | 6.30 | [4] |
| 6 | Kelly (Neuroblastoma) | 1.3 | [5] |
Note: The presented data is for various arylpiperazine derivatives to illustrate the anticancer potential of this class of compounds.
Experimental Protocols
Radioligand Binding Assay for 5-HT₁A Receptor Affinity
This protocol describes a standard method for determining the binding affinity of test compounds to the 5-HT₁A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₁A receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
[³H]8-OH-DPAT (radioligand)
-
Serotonin (for non-specific binding determination)
-
Test compounds (dissolved in DMSO)
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT₁A cells to confluency.
-
Harvest the cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4 °C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford or BCA assay.[3]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (20-40 µg of protein), [³H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM), and various concentrations of the test compound.
-
For determining non-specific binding, use a high concentration of serotonin (e.g., 10 µM) instead of the test compound.
-
The total binding wells contain only the membrane preparation and the radioligand.
-
Incubate the plate at 25 °C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand binding assay workflow.
Conclusion
The this compound scaffold remains a highly valuable core in medicinal chemistry. Its synthetic accessibility and the ability to readily introduce diverse substituents allow for the fine-tuning of pharmacological properties. While much of the existing research has focused on broader arylpiperazine classes, the specific 3,5-dimethoxy substitution pattern offers unique electronic and steric features that can be exploited for developing novel and selective ligands. Further focused investigation into this particular scaffold is warranted to fully elucidate its potential in treating a range of disorders, from central nervous system conditions to various forms of cancer. The data and protocols presented in this guide serve as a foundational resource for researchers dedicated to advancing drug discovery in these critical therapeutic areas.
References
- 1. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
The Biological Activity of 1-(3,5-Dimethoxyphenyl)piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(3,5-dimethoxyphenyl)piperazine moiety represents a significant scaffold in medicinal chemistry. As a privileged structure, this chemical framework is a key component in a variety of biologically active compounds, demonstrating a broad range of therapeutic potential. This technical guide provides an in-depth overview of the known biological activities of these derivatives, with a primary focus on their well-documented anticancer properties and potential applications in the central nervous system (CNS). The guide includes quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to support further research and development.
Anticancer Activity
The most prominent and well-characterized biological activity of this compound derivatives is their potent anticancer efficacy. Research has identified specific compounds within this class that exhibit strong growth-inhibitory effects across a wide range of human cancer cell lines.
Lead Compound: RX-5902 (Rezatap)
A notable example is the clinical-stage compound 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl]piperazine , also known as RX-5902 or Rezatap. This molecule has demonstrated potent antiproliferative activity against numerous cancer cell lines, including those known to be resistant to standard therapies.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of RX-5902 has been quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The compound shows remarkable potency, with IC50 values typically in the low nanomolar range.
| Compound Name | Cancer Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| RX-5902 | Various Human Cancer Cell Lines | Multiple | 10 - 20 | [1] |
| RX-5902 | Sensitive Triple-Negative Breast Cancer (TNBC) Cell Lines (average of 14 lines) | Breast Cancer | 56 | [2][3] |
| Compound 122 | HCT116 | Colorectal Carcinoma | 29 ± 1.4 | [4] |
| Compound 122 | HCT-15 (drug-resistant) | Colorectal Carcinoma | 21 ± 1.4 | [4] |
| Note: Compound 122 is described as containing a 3,5-dimethoxyphenyl group attached to piperazine, with a quinoxaline ring modification. |
Mechanism of Action: Inhibition of p68 RNA Helicase and the β-Catenin Pathway
RX-5902 exerts its anticancer effects through a novel mechanism of action. It has been identified as a first-in-class inhibitor of phosphorylated p68 RNA helicase (also known as DDX5).[2][5]
The binding of RX-5902 to tyrosine-phosphorylated p68 (at Y593) interferes with the interaction between p68 and β-catenin.[1] This disruption is critical because the p68/β-catenin complex is responsible for the nuclear translocation of β-catenin and the subsequent activation of the Wnt signaling pathway, which is frequently dysregulated in cancer. By preventing the nuclear shuttling of β-catenin, RX-5902 effectively downregulates the expression of key oncogenes regulated by this pathway, such as c-Myc and cyclin D1, leading to cell cycle arrest (at G2/M phase) and apoptosis.[1][2]
References
- 1. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | MDPI [mdpi.com]
- 2. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Class Phosphorylated-p68 Inhibitor RX-5902 Inhibits β-Catenin Signaling and Demonstrates Antitumor Activity in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
The Structure-Activity Relationship of Dimethoxyphenyl Piperazines: A Technical Guide for Drug Development Professionals
Introduction
Dimethoxyphenyl piperazine derivatives represent a significant class of compounds in central nervous system (CNS) drug discovery, exhibiting a wide range of pharmacological activities. Their versatile scaffold has been extensively explored, leading to the development of agents targeting various neurotransmitter systems, including serotonergic and dopaminergic pathways. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of dimethoxyphenyl piperazines, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, outlines detailed experimental protocols for pharmacological evaluation, and visualizes critical pathways and workflows to facilitate a deeper understanding of this important chemical class. The core structure, consisting of a piperazine ring linked to a dimethoxyphenyl moiety, has been a foundational element in the design of numerous CNS-active agents.[1]
I. Core Structure and Synthetic Strategies
The fundamental scaffold of the compounds discussed herein is the 1-(dimethoxyphenyl)piperazine core. The synthetic accessibility of this core allows for diverse chemical modifications at several key positions, which in turn modulates the pharmacological profile of the resulting derivatives.
A general synthetic route to 1-(dimethoxyphenyl)piperazine derivatives involves the nucleophilic substitution reaction between a substituted dimethoxyphenyl halide and piperazine, or a protected piperazine derivative. Further functionalization of the second nitrogen of the piperazine ring is a common strategy to introduce diverse chemical moieties and explore the SAR.
Below is a generalized synthetic scheme for the preparation of 1-(dimethoxyphenyl)piperazine derivatives.
References
1-(3,5-Dimethoxyphenyl)piperazine derivatives for serotonin receptor targeting
An In-Depth Technical Guide to 1-(3,5-Dimethoxyphenyl)piperazine Derivatives for Serotonin Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound derivatives as ligands for serotonin (5-HT) receptors. The versatile arylpiperazine scaffold is a cornerstone in the design of centrally active agents, with numerous approved drugs for psychiatric and neurological disorders featuring this core structure.[1][2] Modifications of the aryl moiety, such as the inclusion of dimethoxy substitutions, significantly influence the pharmacological profile, including affinity and selectivity for various 5-HT receptor subtypes.[3] This document will delve into the structure-activity relationships, pharmacological data, experimental procedures, and relevant signaling pathways associated with these compounds.
Core Concepts and Structure-Activity Relationships (SAR)
The arylpiperazine moiety is a well-established pharmacophore for targeting serotonergic and other monoaminergic receptors.[4] The nature and position of substituents on the phenyl ring are critical determinants of a compound's binding affinity and selectivity. For instance, the long-chain arylpiperazines (LCAPs) are a significant source of ligands for the 5-HT1A receptor.[5] The 1-(2-methoxyphenyl)piperazine moiety, a close structural relative of the 3,5-dimethoxy variant, is a common building block in the synthesis of 5-HT1A receptor ligands.[6]
Key SAR observations for arylpiperazine derivatives include:
-
Substitution Pattern: The substitution pattern on the benzyl or phenyl ring is paramount in determining the pharmacological profile, influencing affinity and selectivity for serotonin and dopamine receptors.[3]
-
Alkyl Chain Length: In many series of arylpiperazine derivatives, the length of the alkyl chain connecting the piperazine ring to another moiety is crucial for affinity and selectivity at 5-HT1A receptors.[7]
-
Terminal Fragment: The nature of the terminal fragment of the molecule also plays a significant role in receptor affinity. For example, the incorporation of a benzotriazole moiety has been shown to contribute to both 5-HT1A and 5-HT2 receptor affinity.[8]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) of various arylpiperazine derivatives for different serotonin receptor subtypes. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at 5-HT1A Receptors
| Compound | Structure | Ki (nM) for 5-HT1A | Reference |
| Compound 1h | 2-[[4-(o-methoxyphenyl)piperazin-1-yl] methyl]-1,3-dioxoperhydroimidazo [1,5-alpha]pyridine | 31.7 | [7] |
| Compound 2a | cis-bicyclo[3.3.0]octane derivative | 0.12-0.63 | [9] |
| Compound 2c | cis-bicyclo[3.3.0]octane derivative | 0.12-0.63 | [9] |
| Compound 2f | norbornane derivative | 0.12-0.63 | [9] |
| Compound 2g | norbornane derivative | 0.12-0.63 | [9] |
| Compound 2h | norbornene derivative | 0.12-0.63 | [9] |
| Compound 4d | 1,2,3,4-tetrahydro-gamma-carboline derivative | < 50 | [10] |
| Compound 4e | 1,2,3,4-tetrahydro-gamma-carboline derivative | < 50 | [10] |
| Compound 9b | Bipyridyl system with tetramethylene spacer | 23.9 | [11] |
| Compound 12a | Bipyridyl system with oxotriazinyl fragment | 41.5 | [11] |
| SYA16263 | 1-(4-(4-fluorophenyl)butyl)-4-(pyridin-2-yl)piperazine | 1.1 | [12] |
| Compound 21 | 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 0.74 | [12] |
| Compound 7 Fumarate | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 | [13][14] |
| Compound 9 Fumarate | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 | [13][14] |
Table 2: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Other 5-HT Receptors
| Compound | Structure | Ki (nM) for 5-HT2A | Ki (nM) for 5-HT7 | Reference |
| Compound 4d | 1,2,3,4-tetrahydro-gamma-carboline derivative | High Affinity | - | [10] |
| Compound 4e | 1,2,3,4-tetrahydro-gamma-carboline derivative | High Affinity | - | [10] |
| Compound 9b | Bipyridyl system with tetramethylene spacer | 39.4 | 45.0 | [11] |
| Compound 12a | Bipyridyl system with oxotriazinyl fragment | 315 | 42.5 | [11] |
| SYA16263 | 1-(4-(4-fluorophenyl)butyl)-4-(pyridin-2-yl)piperazine | 50 | 90 | [12] |
| Compound 21 | 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | - | 8.4 | [12] |
| Compound 1d | 1-(2-biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine | - | 7.5 | [15] |
| Compound 2d | 4-(2-biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine | - | 13 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for the synthesis and pharmacological evaluation of this compound derivatives, based on common practices found in the literature.
General Synthesis of Arylpiperazine Derivatives
A common synthetic route involves the nucleophilic substitution of a suitable halo-alkyl derivative with a substituted piperazine.[14]
Example Protocol:
-
Preparation of the Piperazine Intermediate: this compound can be synthesized via standard methods.
-
Alkylation Reaction: A solution of an appropriate alkyl halide (e.g., 1,3-dichloropropane) in a solvent like acetonitrile is added to a stirring solution of this compound and a base (e.g., K2CO3) in acetonitrile at an elevated temperature (e.g., 70°C).[13]
-
Reaction Monitoring and Workup: The reaction mixture is typically refluxed for several hours. After cooling to room temperature, the solvent is removed under vacuum. The residue is then subjected to standard workup procedures, which may include extraction and purification by chromatography.[13]
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of the synthesized compounds for specific serotonin receptors.[11]
General Protocol for 5-HT1A Receptor Binding Assay:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor are used.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound in a suitable buffer.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways for serotonin receptors and a typical experimental workflow for the evaluation of novel derivatives.
Conclusion
Derivatives of this compound represent a promising class of compounds for targeting serotonin receptors. Their pharmacological profile can be finely tuned through chemical modifications, leading to the development of potent and selective ligands. The data and protocols presented in this guide offer a foundational resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and evaluation of novel therapeutic agents for a range of CNS disorders. Further research into the 3,5-dimethoxy substitution pattern is warranted to fully elucidate its potential in modulating serotonergic neurotransmission.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro and in vivo 5-HT1A/5-HT2A serotonin receptor activity of new hybrid 1,2,3,4-tetrahydro-gamma-carbolines with 1-(2-methoxyphenyl)piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine [mdpi.com]
- 15. Towards metabolically stable 5-HT7 receptor ligands: a study on 1-arylpiperazine derivatives and related isosters - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring 1-(3,5-Dimethoxyphenyl)piperazine in Anticancer Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the piperazine scaffold has emerged as a "privileged structure" due to its presence in numerous biologically active compounds, including approved anticancer drugs.[1] Its synthetic tractability and ability to modulate physicochemical properties make it an attractive core for drug design. This technical guide focuses on the burgeoning field of 1-(3,5-dimethoxyphenyl)piperazine and its derivatives as a promising class of anticancer agents. While much of the research has centered on complex derivatives, emerging evidence suggests that the this compound core itself possesses intrinsic anticancer properties, primarily through the inhibition of protein synthesis and DNA replication.[2] This document provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols related to this compound class, intended to serve as a valuable resource for researchers in oncology drug discovery.
Mechanism of Action and Signaling Pathways
Derivatives of this compound exert their anticancer effects by modulating several critical signaling pathways implicated in tumorigenesis, including the β-catenin, PI3K/AKT, and NF-κB pathways.
β-Catenin Pathway Inhibition
A notable derivative, 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine (RX-5902), has been shown to directly target p68 RNA helicase (DDX5).[3] p68 is a multifunctional protein that, when phosphorylated, interacts with and enhances the activity of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway.[3][4] The aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, leading to the transcription of genes that promote cell proliferation, survival, and metastasis, such as c-Myc and Cyclin D1.[3][5] RX-5902 binds to phospho-p68, inhibiting its interaction with β-catenin and subsequently downregulating the expression of β-catenin target genes.[3]
References
- 1. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 2. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DEAD-box RNA helicases with special reference to p68: Unwinding their biology, versatility, and therapeutic opportunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Novel Piperazine-Based CNS Agents
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a detailed examination of the mechanisms of action for novel piperazine-based agents targeting the central nervous system (CNS). It consolidates quantitative data, outlines experimental methodologies, and visualizes key signaling pathways to facilitate research and development in this critical therapeutic area.
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of CNS-active drugs.[1][2] Its versatile structure allows for modifications that can fine-tune the pharmacological properties of compounds, leading to a broad spectrum of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects.[3][4] This guide delves into the molecular interactions and downstream signaling cascades initiated by novel piperazine derivatives targeting key neurotransmitter systems.
Key Molecular Targets and Mechanisms of Action
Novel piperazine-based CNS agents engage a diverse array of molecular targets, leading to their distinct pharmacological profiles. The primary mechanisms revolve around the modulation of dopamine, serotonin, glutamate, and GABA receptor signaling, as well as enzyme inhibition and ion channel activation.
Dopamine Receptor Modulation
Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are major targets for piperazine-based antipsychotics. These G-protein coupled receptors (GPCRs) are primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Signaling Pathway for D2-like Receptor Antagonism:
Novel piperazine antagonists block the binding of endogenous dopamine to D2-like receptors, thereby preventing the inhibition of adenylyl cyclase. This leads to a normalization of cAMP levels and downstream signaling through Protein Kinase A (PKA). Furthermore, D2 receptor signaling can involve β-arrestin pathways, which are independent of G-protein coupling and can mediate distinct cellular responses.[5]
Serotonin Receptor Modulation
Serotonin (5-HT) receptors are critical targets for antidepressants and anxiolytics.[3] Piperazine derivatives often exhibit activity at 5-HT1A and 5-HT2A receptors.
5-HT1A Receptor Agonism:
The 5-HT1A receptor is coupled to Gαi/o proteins.[6] Activation by a piperazine agonist inhibits adenylyl cyclase, reducing cAMP and PKA activity. This leads to an increase in K+ conductance and a decrease in Ca2+ conductance, ultimately decreasing neuronal excitability.[6]
Glutamate Receptor Modulation
NMDA Receptor Antagonism: Novel piperazine derivatives can act as selective antagonists of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors.[7][8] These receptors are ionotropic, and their activation allows the influx of Na+ and Ca2+, leading to neuronal excitation.[9] Piperazine antagonists can block this ion flow, thereby reducing excitotoxicity implicated in various neurological disorders.
mGluR5 Positive Allosteric Modulation: Certain N-aryl piperazines act as positive allosteric modulators (PAMs) at metabotropic glutamate receptor 5 (mGluR5).[10] These PAMs bind to a site distinct from the glutamate binding site and enhance the receptor's response to glutamate.[11] mGluR5 is coupled to Gαq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium.[1][12]
GABA Receptor Antagonism
Some piperazine derivatives have been shown to act as antagonists at GABAA receptors.[13] The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-), leading to hyperpolarization and inhibition of neuronal firing.[14] Piperazine antagonists block this channel, reducing GABAergic inhibition and potentially increasing the levels of other neurotransmitters.[13]
TRPC6 Channel Activation
Recent discoveries have identified piperazine derivatives that can selectively activate Transient Receptor Potential Canonical 6 (TRPC6) channels.[15][16] Activation of these channels can be linked to neuroprotective effects, potentially through the brain-derived neurotrophic factor (BDNF) signaling pathway.[17][18]
Acetylcholinesterase Inhibition
Piperazine-based compounds have also been designed as acetylcholinesterase (AChE) inhibitors.[19] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[20] By inhibiting this enzyme, these piperazine derivatives increase the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism relevant to the treatment of cognitive deficits.[21][22]
Quantitative Data on Novel Piperazine-Based CNS Agents
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of representative novel piperazine-based compounds for various CNS targets.
Table 1: Binding Affinities (Ki, nM) of Piperazine Derivatives for Dopamine and Serotonin Receptors
| Compound | D2 | D3 | 5-HT1A | 5-HT2A | Reference |
| D2AAK3 derivative 1 | 15.8 | - | 3.5 | 1.8 | [9] |
| D2AAK3 derivative 10 | 28.1 | - | 13.5 | 4.3 | [9] |
| D2AAK3 derivative 11 | 131.0 | - | 4.9 | 10.7 | [9] |
Table 2: Functional Potencies (IC50/EC50, µM) of Piperazine Derivatives
| Compound | Target | Assay | Potency | Reference |
| 1-(2-chlorophenyl)piperazine | GABAA Receptor | Inhibition of GABA-evoked ion current | 46 (IC20) | [13] |
| VU0364289 | mGluR5 | Ca2+ mobilization | 1.2 (EC50) | [21] |
| DPFE | mGluR5 | Ca2+ mobilization | 0.8 (EC50) | [21] |
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method for determining the affinity of a test compound for a specific receptor.[23][24]
Objective: To determine the Ki value of a novel piperazine compound for a target CNS receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
Test piperazine compound at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test piperazine compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay (cAMP Measurement)
This protocol measures the effect of a test compound on the second messenger cAMP, which is modulated by Gs and Gi-coupled receptors.
Objective: To determine if a novel piperazine compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor.
Materials:
-
Cells expressing the target receptor.
-
Test piperazine compound.
-
Known agonist for the receptor.
-
Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a suitable microplate and culture overnight.
-
For a Gs-coupled receptor (agonist mode): Treat the cells with varying concentrations of the test compound.
-
For a Gi-coupled receptor (agonist mode): Treat the cells with varying concentrations of the test compound in the presence of forskolin.
-
For antagonist mode: Pre-incubate the cells with the test compound, then stimulate with a known agonist (for Gs) or a known agonist plus forskolin (for Gi).
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Conclusion
The piperazine scaffold continues to be a highly productive framework for the discovery of novel CNS agents with diverse mechanisms of action. By targeting a wide range of receptors and enzymes, these compounds offer the potential for more effective and safer treatments for a variety of neurological and psychiatric disorders. A thorough understanding of their molecular mechanisms, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the successful development of the next generation of piperazine-based CNS therapeutics.
References
- 1. Effects of Positive Allosteric Modulators on Single-Cell Oscillatory Ca2+ Signaling Initiated by the Type 5 Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Metabotropic Glutamate Receptor 5 Positive Allosteric Modulator Acts at a Unique Site and Confers Stimulus Bias to mGlu5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Screening of Transient Receptor Potential Canonical Channel Activators Identifies Novel Neurotrophic Piperazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medlink.com [medlink.com]
- 22. researchgate.net [researchgate.net]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Research Applications of 1-(3,5-Dimethoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Dimethoxyphenyl)piperazine (CAS 53557-93-0) is a substituted arylpiperazine that has emerged as a valuable building block in medicinal chemistry. The piperazine ring is a well-established "privileged scaffold" in drug discovery, known for its ability to impart favorable physicochemical and pharmacokinetic properties to molecules. This technical guide provides an in-depth overview of the research applications of this compound, with a primary focus on its pivotal role in the development of novel therapeutics, particularly in oncology. While direct biological data on the parent compound is limited in publicly available literature, its utility is prominently demonstrated through its incorporation into advanced drug candidates.
Core Application: A Key Intermediate in the Synthesis of the Anticancer Agent RX-5902
The most significant and well-documented application of this compound is as a key structural component of RX-5902 (Supinoxin™) , a first-in-class investigational anticancer agent. RX-5902, chemically named 4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide, has shown promising preclinical activity, particularly in models of triple-negative breast cancer (TNBC).
Mechanism of Action of RX-5902
RX-5902 targets and inhibits phosphorylated-p68 (p-p68) RNA helicase. This inhibition disrupts the interaction between p-p68 and β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer. The downstream effects of this action include the suppression of cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest at the G2/M phase.
Quantitative Biological Data for RX-5902
The following tables summarize the key in vitro and in vivo efficacy data for RX-5902, highlighting the therapeutic potential derived from the this compound core.
Table 1: In Vitro Antiproliferative Activity of RX-5902
| Cell Line Type | Average IC50 (in sensitive lines) | Reference |
| Triple-Negative Breast Cancer (TNBC) | 56 nM | [1] |
Table 2: Growth Inhibition IC50 Values of RX-5902 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10-20 nM | [2] |
| Various Human Cancer Cell Lines | Multiple | 10-20 nM | [2] |
Table 3: In Vivo Antitumor Activity of RX-5902
| Xenograft Model | Dose & Schedule | Outcome | Reference |
| Triple-Negative Breast Cancer PDX | 60 mg/kg, oral, once daily (5 days on, 2 days off) | Significant Tumor Growth Inhibition | [3] |
Broader Context: Arylpiperazines in Central Nervous System (CNS) Research
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies relevant to the synthesis and evaluation of compounds derived from this compound.
Synthesis of 4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide (RX-5902)
This protocol describes a potential synthetic route based on common organic chemistry reactions for amide bond formation.
Materials:
-
This compound
-
7-Fluoro-3-methoxyquinoxalin-2-carbonyl chloride (or a suitable carboxylic acid precursor and coupling agents)
-
Triethylamine or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 7-fluoro-3-methoxyquinoxalin-2-carbonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, RX-5902.
-
Characterize the purified compound by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Cell Proliferation Assay (MTS Assay)
This protocol is a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for TNBC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., RX-5902) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should be kept constant and low (e.g., <0.5%) across all wells.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for an additional 1-4 hours to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound is a valuable and versatile chemical entity in modern drug discovery. Its primary application as a core component of the promising anticancer agent RX-5902 underscores its importance in oncology research. The structural features of this arylpiperazine also suggest its potential for the development of novel therapeutics targeting the central nervous system. This guide provides a foundational understanding of its current applications and the experimental approaches used in its evaluation, serving as a resource for researchers and scientists in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Dimethoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the organic compound 1-(3,5-Dimethoxyphenyl)piperazine. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological context.
Core Physicochemical Data
This compound is a substituted arylpiperazine. Arylpiperazines are a significant class of compounds in medicinal chemistry, frequently investigated for their activity on central nervous system targets. A precise understanding of their physicochemical properties is fundamental for predicting their absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing and interpreting experimental studies.
The key physicochemical data for this compound are summarized in the table below. It is important to note that while some data points are derived from experimental measurements, others are predicted values based on computational models, as experimental data is not always available in the public domain.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 53557-9-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2][3] |
| Molecular Weight | 222.28 g/mol | [1][2][3] |
| Boiling Point | 147-150 °C (at 1 mmHg) | [1] |
| Density | 1.080 g/cm³ (Predicted) | [1] |
| pKa | 8.91 ± 0.10 (Predicted) | [1] |
| logP (Octanol/Water) | No experimental value found. A calculated XLogP3 of 2.0 was reported for the similar compound 1-[3-(2,5-Dimethoxyphenyl)propyl]piperazine. | [4] |
| Solubility | No quantitative experimental data found. General solubility for related compounds is noted in solvents like DMSO, DMF, and Ethanol. |
Synthesis and Characterization Workflow
A plausible synthetic route for this compound is via a palladium-catalyzed Buchwald-Hartwig amination reaction, a common method for forming carbon-nitrogen bonds. The following diagram illustrates a general workflow for its synthesis and purification.
Experimental Protocols for Physicochemical Properties
Detailed experimental protocols for determining the precise physicochemical properties of this compound would require specific laboratory investigation. However, the following sections describe standard, widely accepted methodologies used in the pharmaceutical industry for such characterizations.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences a compound's solubility and permeability across biological membranes. For a basic compound like this compound, the pKa of its conjugate acid is determined.
Principle: Potentiometric titration measures the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid). The pKa value corresponds to the pH at which 50% of the compound is in its ionized form.
Detailed Methodology:
-
Preparation: A precise amount of this compound is dissolved in deionized water, often with a co-solvent like methanol if aqueous solubility is low.
-
Titration: The solution is placed in a temperature-controlled vessel (e.g., at 25°C) and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Measurement: A calibrated pH electrode continuously monitors the pH of the solution as the titrant is added in small, precise volumes.
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point (where the moles of added acid equal the initial moles of the basic compound) is determined from the inflection point of the titration curve.
-
pKa Calculation: The pKa is calculated from the pH value at the half-equivalence point. For polybasic molecules like piperazines, multiple pKa values may be determined from the titration curve.
Determination of logP by the Shake-Flask Method
The partition coefficient (P) between n-octanol and water, typically expressed as its logarithm (logP), is the standard measure of a compound's lipophilicity.
Principle: The shake-flask method is the traditional and most reliable technique for measuring logP. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the compound's concentration in each phase.
Detailed Methodology:
-
Solvent Preparation: n-Octanol and water are pre-saturated with each other by stirring them together for 24 hours, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other pre-saturated phase is added.
-
Equilibration: The mixture is shaken vigorously in a sealed container at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation is often used to ensure complete separation.
-
Quantification: A sample is carefully taken from each phase. The concentration of the compound in the n-octanol and water layers is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
logP Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pH).
Principle: An excess amount of the solid compound is suspended in the solvent of interest. The suspension is agitated until equilibrium between the dissolved and undissolved solid is achieved. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing the desired solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered (using a low-binding filter, e.g., PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Biological Context: Potential Signaling Pathways
Arylpiperazine derivatives are well-documented ligands for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Many of these receptors, including the dopamine D₂ and serotonin 5-HT₁ₐ subtypes, are coupled to the Gαi/o family of G-proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP).
The following diagram illustrates this canonical Gαi/o signaling pathway, which represents a likely mechanism of action for this compound.
References
The Nexus of Serotonin and Dopamine: A Technical Guide to Therapeutic Targets for 1-(3,5-Dimethoxyphenyl)piperazine Analogs
For Immediate Release
This technical guide provides an in-depth analysis of the potential therapeutic targets for analogs of 1-(3,5-Dimethoxyphenyl)piperazine, a chemical scaffold of significant interest in modern medicinal chemistry. Synthesizing data from numerous pharmacological studies, this document is intended for researchers, scientists, and drug development professionals exploring novel therapeutics for neurological and psychiatric disorders. The core focus is on the interaction of these compounds with key G-protein coupled receptors (GPCRs), specifically serotonin and dopamine receptor subtypes.
Primary Therapeutic Targets: 5-HT₁ₐ and D₂ Receptors
The arylpiperazine moiety is a well-established pharmacophore known to interact with a range of biogenic amine receptors. For analogs derived from the this compound core, the primary molecular targets consistently identified are the serotonin 1A (5-HT₁ₐ) receptor and the dopamine D₂ receptor .[1][2] These receptors are crucial modulators of neural circuits involved in mood, cognition, and motor control, making them validated targets for antipsychotic, antidepressant, and anxiolytic agents.[3]
The clinical efficacy of atypical antipsychotics often relies on a dual interaction with both D₂ and 5-HT₁ₐ receptors.[2] Analogs of this compound are being investigated for their potential to achieve a balanced affinity profile, which could lead to improved therapeutic outcomes with fewer side effects compared to existing treatments.
Signaling Pathways and Mechanism of Action
5-HT₁ₐ Receptor Signaling
The 5-HT₁ₐ receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger. The reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA), affecting downstream gene transcription and cellular responses. A primary outcome of 5-HT₁ₐ receptor activation is neuronal hyperpolarization, which produces an inhibitory effect on neurotransmission.
Dopamine D₂ Receptor Signaling
Similar to the 5-HT₁ₐ receptor, the dopamine D₂ receptor is primarily coupled to the Gi/o class of G-proteins. Agonist binding activates the Gi/o protein, which in turn inhibits the activity of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This pathway is a cornerstone of the mechanism of action for many antipsychotic drugs, where antagonism of D₂ receptors in the mesolimbic pathway is thought to mediate their therapeutic effects.
Quantitative Data Summary: Receptor Binding Affinities
The binding affinity of a compound for its target receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following tables summarize the binding affinities for a selection of arylpiperazine analogs at human 5-HT₁ₐ and D₂ receptors, compiled from various studies.
Table 1: Binding Affinities (Kᵢ, nM) of (Methoxyphenyl)piperazine Analogs at the 5-HT₁ₐ Receptor
| Compound ID | R Group (Modification on Piperazine N4) | Kᵢ (nM) for h5-HT₁ₐ | Reference |
| 1a | - (CH₂)₃-N-(1-adamantanamine) | 1.2 | [1] |
| 1b | - (CH₂)₃-N-(memantine) | 21.3 | [1] |
| 2a | - (CH₂)₄-cinnamoylamide | 0.5 (hD₃), 76.4 (hD₂L) | [4] |
| 3a | - (CH₂)₄-benzamide (R=2-F-phenyl) | 199 | [5] |
| 4a | - (propoxy)coumarin | < 10 (order: 5-HT₁ₐ > D₂) | [4] |
Note: The core structure for compounds 1a and 1b is 1-(2-Methoxyphenyl)piperazine. Compound 2a is a 1-(2-Methoxyphenyl)piperazine derivative. Compound 3a is a 1-(2-Fluorophenyl)piperazine derivative, included for structural comparison. Compound 4a is a 1-phenylpiperazine derivative.
Table 2: Binding Affinities (Kᵢ, nM) of Arylpiperazine Analogs at the D₂ Receptor
| Compound ID | Aryl Group (on Piperazine N1) | R Group (Modification on Piperazine N4) | Kᵢ (nM) for hD₂ | Reference | | :--- | :--- | :--- | :--- | | 5a | 2,3-Dichlorophenyl | -(CH₂)₄-benzamide (R=4-(thien-3-yl)) | 2560 |[5] | | 5b | 2-Fluorophenyl | -(CH₂)₄-benzamide (R=4-(thien-3-yl)) | 2600 |[5] | | 6a | 2-Methoxyphenyl | -cinnamyl | High Affinity |[2] | | 7a | Phenyl | -(propoxy)coumarin | < 50 (order: 5-HT₁ₐ > D₂) |[4] |
Note: These compounds represent a broader class of arylpiperazines evaluated for D₂ receptor affinity. High affinity for compound 6a was noted qualitatively in the study.
Experimental Protocols
General Experimental Workflow for Analog Evaluation
The evaluation of novel this compound analogs typically follows a standardized preclinical screening cascade to determine their pharmacological profile.
Radioligand Binding Assay for 5-HT₁ₐ and D₂ Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of test compounds for the 5-HT₁ₐ or D₂ receptors.
-
Objective: To measure the ability of a test compound to displace a specific radioligand from its receptor.
-
Materials:
-
Cell Membranes: CHO or HEK-293 cells stably expressing the human 5-HT₁ₐ or D₂ receptor.
-
Radioligands:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM Serotonin (for 5-HT₁ₐ) or 10 µM Haloperidol (for D₂).
-
Apparatus: 96-well microplates, glass fiber filters, filtration manifold (cell harvester), scintillation counter.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound analog test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Add cell membranes, radioligand, and the non-specific binding control.
-
Test Compound: Add cell membranes, radioligand, and a specific concentration of the test analog.
-
-
Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percent inhibition of specific binding caused by the test compound at each concentration.
-
Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
-
Functional Assay: cAMP Inhibition
This assay measures the functional consequence of receptor activation (for agonists) or blockade (for antagonists) at Gi/o-coupled receptors like 5-HT₁ₐ and D₂.
-
Objective: To quantify the inhibition of forskolin-stimulated cAMP production mediated by the test compound.
-
Materials:
-
Cell Line: CHO or HEK-293 cells stably expressing the human 5-HT₁ₐ or D₂ receptor.
-
Forskolin: An adenylyl cyclase activator.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Procedure:
-
Cell Plating: Seed the cells into 96-well or 384-well assay plates and culture until they reach approximately 80-90% confluency.
-
Compound Treatment:
-
For agonist mode : Add serial dilutions of the test analog to the cells.
-
For antagonist mode : Add a fixed concentration of a known agonist (e.g., Dopamine for D₂) followed by serial dilutions of the test analog.
-
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and elevate intracellular cAMP levels.
-
Incubation: Incubate the plates for a specified time (e.g., 15-60 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the cAMP levels (or assay signal) against the log concentration of the test compound.
-
For agonists , calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum efficacy).
-
For antagonists , calculate the IC₅₀ (concentration causing 50% inhibition of the agonist response).
-
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The primary therapeutic potential of its analogs lies in their ability to modulate serotonergic and dopaminergic systems, specifically by targeting 5-HT₁ₐ and D₂ receptors. Structure-activity relationship (SAR) studies are crucial to optimize the affinity and selectivity of these compounds. Future research should focus on synthesizing a diverse library of analogs with systematic modifications to the aryl ring and the substituent at the N4 position of the piperazine. This will enable a clearer understanding of the structural requirements for achieving desired pharmacological profiles, such as dual D₂/5-HT₁ₐ antagonism or biased agonism, ultimately paving the way for the development of safer and more effective treatments for complex neuropsychiatric disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
The Pivotal Role of Piperazine Derivatives in Modulating Neurotransmitter Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold, a six-membered heterocyclic ring with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).[1][2] Its structural versatility allows for modifications that yield a broad spectrum of pharmacological activities, primarily through the modulation of various neurotransmitter receptors.[3] This technical guide provides an in-depth analysis of the role of piperazine derivatives in modulating key neurotransmitter systems, including serotonergic, dopaminergic, GABAergic, and glutamatergic receptors. We present a comprehensive overview of their structure-activity relationships, mechanisms of action, and therapeutic implications. This guide also includes a compilation of quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in neuroscience and drug discovery.
Introduction: The Piperazine Moiety in Neuropharmacology
Piperazine and its derivatives are integral to the pharmacopeia for a multitude of CNS disorders, including anxiety, depression, psychosis, and neurodegenerative diseases.[4][5][6] The unique physicochemical properties of the piperazine ring, such as its ability to exist in a protonated state at physiological pH, contribute to its favorable interactions with the binding sites of various neurotransmitter receptors.[5] Trivial alterations to the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activity, enabling the fine-tuning of receptor selectivity and functional outcomes (e.g., agonist, antagonist, partial agonist, or allosteric modulator).[7]
This guide will explore the interactions of piperazine derivatives with four major classes of neurotransmitter receptors:
-
Serotonin (5-HT) Receptors: Crucial targets for antidepressants and anxiolytics.
-
Dopamine (DA) Receptors: Implicated in psychosis, Parkinson's disease, and addiction.
-
Gamma-Aminobutyric Acid (GABA) Receptors: The primary inhibitory neurotransmitter system in the CNS.
-
Glutamate Receptors: The primary excitatory neurotransmitter system, involved in learning, memory, and neurotoxicity.
Modulation of Serotonin Receptors
Piperazine derivatives are well-known modulators of various serotonin receptor subtypes. Their actions at these receptors are fundamental to their therapeutic effects in mood and anxiety disorders.[8]
Key Piperazine Derivatives and their 5-HT Receptor Affinities
Several arylpiperazine derivatives, such as meta-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP), have been extensively studied for their interactions with serotonin receptors.[4][9]
Table 1: Binding Affinities (Ki, nM) of Selected Piperazine Derivatives at Human Serotonin (5-HT) Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT3 | 5-HT7 | SERT (EC50) |
| mCPP | ~360-1300 | ~360-1300 | ~360-1300 | 32.1 | ~360-1300 | 3.4 | ~360-1300 | ~360-1300 | Inactive |
| TFMPP | 288–1,950 | 30–132 | 282 | 160–269 | Significant | 62 | 2,373 (IC50) | - | 121 |
| Compound 6a | 1.28 | - | - | - | - | - | - | - | - |
| Compound 18a | 1.66 | - | - | - | - | - | - | - | - |
Signaling Pathways
Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that trigger diverse intracellular signaling cascades. For instance, the 5-HT1A receptor typically couples to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, some 5-HT2 subtypes couple to Gq/11, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.
Modulation of Dopamine Receptors
Arylpiperazine derivatives are also prominent modulators of dopamine receptors, particularly the D2 and D3 subtypes.[12] This activity is central to their application as antipsychotic medications.
Dopamine Receptor Binding Affinities
The affinity of arylpiperazines for D2 and D3 receptors can be modulated by substitutions on the aryl ring and the piperazine nitrogen.
Table 2: Binding Affinities (Ki, µM) of Conformationally Restricted N-arylpiperazine Derivatives at Dopamine D2 and D3 Receptors
| Compound | D2 (Ki) | D3 (IC50) |
| 5e | 0.1 | 0.2 |
| 5f | 0.2 | 0.2 |
Data from selected novel derivatives.[12]
Dopamine Receptor Signaling
Dopamine receptors are also GPCRs. D1-like receptors (D1 and D5) are coupled to Gs/olf and activate adenylyl cyclase, increasing cAMP levels. D2-like receptors (D2, D3, and D4) are coupled to Gi/o and inhibit adenylyl cyclase, decreasing cAMP.
Modulation of GABA-A Receptors
Recent studies have highlighted a novel mode of action for some piperazine derivatives as antagonists of the GABA-A receptor, the primary ligand-gated ion channel for inhibitory neurotransmission in the brain.[13]
GABA-A Receptor Inhibition
Certain chlorophenylpiperazines have been shown to be potent antagonists of the human α1β2γ2 GABA-A receptor.
Table 3: Inhibition of GABA-evoked Ion Current by Piperazine Derivatives
| Compound | IC20 (µM) | Maximum Inhibition at 1mM (%) |
| 2-chlorophenylpiperazine (2CPP) | 46 | ~90 |
| 1-(3-chlorophenyl)piperazine (3CPP/mCPP) | >100 | - |
Data for human α1β2γ2 GABA-A receptors expressed in Xenopus oocytes.[13]
GABA-A Receptor Structure and Function
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
Modulation of Glutamate Receptors
Piperazine derivatives have also been developed as modulators of glutamate receptors, including both ionotropic (e.g., NMDA) and metabotropic (mGlu) receptors.
Allosteric Modulation of mGlu5 Receptors
N-aryl piperazine derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). These compounds enhance the receptor's response to glutamate.
Table 4: In Vitro Potency of N-Aryl Piperazine mGlu5 PAMs
| Compound | Receptor | Assay | EC50 (nM) |
| VU0364289 | mGlu5 | Ca2+ mobilization | 2,700 |
| DPFE | mGlu5 | Ca2+ mobilization | 1,300 |
Data for rat mGlu5 receptors.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]Spiperone for D2 receptors).
-
Test piperazine derivative.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Prepare serial dilutions of the test piperazine derivative.
-
In a 96-well plate, add assay buffer, cell membranes, and the test compound or vehicle.
-
Add the radioligand at a concentration near its Kd value.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol is used to measure the functional activity of Gq-coupled receptors.[7]
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test piperazine derivative.
-
Fluorescence plate reader with automated injection.
Procedure:
-
Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load cells with the calcium-sensitive dye for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Inject the test piperazine derivative and immediately begin recording fluorescence changes over time.
-
Analyze the data to determine the EC50 or IC50 of the compound.
cAMP Assay
This protocol measures the functional activity of Gs- or Gi-coupled receptors.[14]
Materials:
-
Cells expressing the Gs- or Gi-coupled receptor of interest.
-
cAMP assay kit (e.g., HTRF, GloSensor).
-
Test piperazine derivative.
-
Lysis buffer (if required by the kit).
-
Plate reader capable of detecting the kit's signal (e.g., luminescence, fluorescence).
Procedure:
-
Plate cells in a 96-well plate.
-
Treat cells with the test piperazine derivative for a specified time.
-
For Gi-coupled receptors, co-incubate with an adenylyl cyclase activator like forskolin.
-
Lyse the cells (if necessary) and follow the kit manufacturer's instructions to measure cAMP levels.
-
Generate dose-response curves to determine the EC50 or IC50 of the compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to study the effects of compounds on ion channels, such as GABA-A receptors.[15]
Materials:
-
Cells or brain slices expressing the ion channel of interest.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
Test piperazine derivative.
Procedure:
-
Prepare the cells or brain slice for recording.
-
Pull a glass micropipette and fill it with intracellular solution.
-
Under a microscope, approach a cell with the micropipette and form a high-resistance seal (gigaohm seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline ion channel activity in voltage-clamp or current-clamp mode.
-
Perfuse the test piperazine derivative onto the cell and record the changes in ion channel currents or membrane potential.
-
Analyze the data to determine the effect of the compound on channel function.
References
- 1. GloSensor™ cAMP Assay Protocol [promega.sg]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. chem.bg.ac.rs [chem.bg.ac.rs]
- 6. bio-protocol.org [bio-protocol.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. docs.axolbio.com [docs.axolbio.com]
The Arylpiperazine Scaffold: A Versatile Core for Novel Psychoactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel psychoactive compounds with specific receptor profiles for therapeutic applications and as research tools is a dynamic area of medicinal chemistry. Among the myriad of chemical scaffolds explored, arylpiperazines have emerged as a "privileged" structure, demonstrating a remarkable versatility in targeting a range of central nervous system (CNS) receptors, particularly serotonin and dopamine receptors.[1][2][3] This technical guide provides a comprehensive overview of the discovery of novel psychoactive compounds derived from arylpiperazines, with a focus on their synthesis, pharmacological characterization, and structure-activity relationships (SAR).
Synthesis of Arylpiperazine Derivatives
The synthesis of arylpiperazine derivatives typically involves a convergent approach, where the arylpiperazine core is coupled with a variety of side chains or terminal functional groups. A common and efficient method is the nucleophilic substitution reaction between an appropriately substituted arylpiperazine and an alkyl halide.[4][5] Another widely used strategy involves the palladium-catalyzed amination of aryl halides with piperazine, which offers a high degree of flexibility in introducing diverse aryl moieties.[6]
General Synthetic Protocol for N-Alkylation of Arylpiperazines
A representative protocol for the synthesis of arylpiperazine derivatives via N-alkylation is as follows:
-
Reaction Setup: To a solution of the desired arylpiperazine (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base (e.g., K2CO3, Et3N; 2-3 equivalents) and the appropriate alkyl halide (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux (typically 60-100 °C) for a period of 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated arylpiperazine derivative.[4][5]
Pharmacological Characterization
The psychoactive effects of arylpiperazines are primarily mediated through their interaction with various G-protein coupled receptors (GPCRs), most notably the serotonin (5-HT) and dopamine (D) receptors.[1][3] A thorough pharmacological characterization is crucial to understand the potency, selectivity, and functional activity of these compounds. This typically involves a tiered approach, starting with in vitro binding and functional assays, followed by in vivo behavioral studies for promising candidates.
In Vitro Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor. The affinity is typically expressed as the inhibition constant (Ki).
Detailed Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., HEK293 or CHO cells stably transfected with the human 5-HT1A or 5-HT2A receptor) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.[8][9]
-
Assay Setup: In a 96-well plate, the cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25-37 °C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For 5-HT2A receptors, which are coupled to Gq/11 proteins, common functional assays measure the accumulation of second messengers like inositol phosphates (IPs) or the mobilization of intracellular calcium.[10][11]
Detailed Protocol for Calcium Flux Assay:
-
Cell Seeding: Cells stably expressing the 5-HT2A receptor are seeded into a 96- or 384-well black-walled, clear-bottom plate and cultured overnight.[10]
-
Dye Loading: The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration (e.g., 1 hour) at 37 °C.[12]
-
Compound Addition: The test compound is added to the wells at various concentrations. For antagonist testing, the cells are pre-incubated with the antagonist before adding a known agonist.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the fluorescence intensity is measured over time to detect changes in intracellular calcium levels upon agonist stimulation.
-
Data Analysis: The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values, which represent the concentration of the compound that produces 50% of the maximal response or inhibition, respectively.[10][11]
Detailed Protocol for Inositol Monophosphate (IP1) Accumulation Assay:
-
Cell Seeding and Labeling: Cells expressing the 5-HT2A receptor are seeded in a 96-well plate and labeled overnight with [3H]myo-inositol.[10]
-
Compound Stimulation: The cells are washed and then stimulated with varying concentrations of the test compound in the presence of LiCl (which inhibits the degradation of IP1) for a defined period (e.g., 30-60 minutes) at 37 °C.[13]
-
Lysis and IP1 Isolation: The reaction is terminated by cell lysis, and the total inositol phosphates are isolated using anion-exchange chromatography.[10]
-
Scintillation Counting: The amount of [3H]-labeled IP1 is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the EC50 and Emax values for the test compound.[10][14]
In Vivo Behavioral Assays
Promising compounds identified from in vitro screening are further evaluated in animal models to assess their psychoactive effects.
The head-twitch response in mice and rats is a well-established behavioral model for screening compounds with potential hallucinogenic activity mediated by 5-HT2A receptor agonism.[15][16][17]
Protocol for Head-Twitch Response Assay:
-
Animal Acclimation: Mice are individually housed and acclimated to the testing environment.
-
Compound Administration: The test compound or vehicle is administered to the mice, typically via intraperitoneal (IP) injection.
-
Observation Period: Immediately after injection, the mice are placed in an observation chamber, and the number of head twitches is counted for a specific period (e.g., 30-60 minutes). Automated systems using a magnet attached to the head can also be used for detection.[16]
-
Data Analysis: The total number of head twitches is recorded for each animal, and the data are analyzed to determine the dose-response relationship of the test compound.[18]
Drug discrimination is a behavioral paradigm used to assess the subjective effects of a novel compound by determining if it produces interoceptive cues similar to a known psychoactive drug.[2][8][19]
Protocol for Drug Discrimination Assay:
-
Training Phase: Animals (typically rats or mice) are trained to press one of two levers in an operant chamber to receive a reward (e.g., food pellet). They are trained to associate the administration of a known psychoactive drug (e.g., a 5-HT2A agonist) with pressing one lever and the administration of vehicle with pressing the other lever.
-
Testing Phase: Once the animals have learned the discrimination, they are administered the novel test compound, and the lever they choose to press is recorded.
-
Data Analysis: The percentage of responses on the drug-associated lever is calculated. If a test compound produces a high percentage of responding on the drug-associated lever, it is considered to have subjective effects similar to the training drug.[20]
Quantitative Data and Structure-Activity Relationships (SAR)
The systematic modification of the arylpiperazine scaffold has led to the identification of key structural features that govern the affinity and selectivity for different receptors. The following tables summarize the binding affinities (Ki) of a selection of arylpiperazine derivatives at key serotonin and dopamine receptors.
Table 1: Binding Affinities (Ki, nM) of Selected Arylpiperazine Derivatives at Serotonin Receptors
| Compound | Aryl Group | Linker/Terminal Group | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| 1-(2-Methoxyphenyl)piperazine (1-OMPP) | 2-Methoxyphenyl | H | 25 | 315 | [21] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-Trifluoromethylphenyl | H | 120 | 230 | [22] |
| 1-(2,3-Dichlorophenyl)piperazine (DCPP) | 2,3-Dichlorophenyl | H | 15 | 2.5 | [22] |
| Buspirone | Pyrimidinyl | Butyl-spirodecanedione | 1.1 | 55 | [23] |
| Aripiprazole | 2,3-Dichlorophenyl | Butoxy-dihydroquinolinone | 1.7 | 3.4 | [3] |
Table 2: Binding Affinities (Ki, nM) of Selected Arylpiperazine Derivatives at Dopamine Receptors
| Compound | Aryl Group | Linker/Terminal Group | D2 Ki (nM) | D3 Ki (nM) | Reference |
| Aripiprazole | 2,3-Dichlorophenyl | Butoxy-dihydroquinolinone | 0.34 | 0.8 | [3] |
| Cariprazine | 2,3-Dichlorophenyl | Ethyl-dimethylurea | 0.49 | 0.085 | [24] |
| FAUC 365 | 2-Methoxyphenyl | Butyl-benzisothiazole | 1.2 | 0.2 | [24] |
Structure-Activity Relationship Summary:
-
Aryl Group Substitution: The nature and position of substituents on the aryl ring significantly influence receptor affinity and selectivity. Electron-withdrawing groups, such as chloro and trifluoromethyl, at the meta or ortho positions of the phenyl ring often enhance affinity for 5-HT2A and 5-HT2C receptors.[25][26] Methoxy groups at the ortho position are generally favorable for 5-HT1A receptor affinity.[1][27]
-
Linker and Terminal Group: The length and nature of the linker connecting the piperazine nitrogen to a terminal moiety are critical for modulating the pharmacological profile. Long-chain arylpiperazines often exhibit complex polypharmacology, with affinity for multiple serotonin and dopamine receptor subtypes.[28] The terminal group can be varied to fine-tune receptor affinity and functional activity.
Visualizing Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in the discovery of novel psychoactive arylpiperazines, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the signaling pathways of the 5-HT1A and 5-HT2A receptors.
Experimental Workflow for Novel Psychoactive Arylpiperazine Discovery
Caption: A typical experimental workflow for the discovery of novel psychoactive arylpiperazines.
Signaling Pathway of the 5-HT1A Receptor
Caption: Simplified signaling pathway of the 5-HT1A receptor.
Signaling Pathway of the 5-HT2A Receptor
Caption: Simplified signaling pathway of the 5-HT2A receptor.
Conclusion
The arylpiperazine scaffold continues to be a highly fruitful starting point for the design and discovery of novel psychoactive compounds. A systematic approach, combining rational synthesis, comprehensive in vitro pharmacological profiling, and relevant in vivo behavioral assays, is essential for identifying candidates with desired therapeutic potential. The detailed methodologies and structure-activity relationship data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the development of the next generation of CNS-active agents.
References
- 1. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug discrimination - Wikipedia [en.wikipedia.org]
- 3. aragenbio.com [aragenbio.com]
- 4. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. atcc.org [atcc.org]
- 8. Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Article (Preprint v1) by Qiu Yan | Qeios [qeios.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. bu.edu [bu.edu]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Head-twitch response - Wikipedia [en.wikipedia.org]
- 16. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Discrimination - Creative Biolabs [creative-biolabs.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ricerca.uniba.it [ricerca.uniba.it]
- 24. mdpi.com [mdpi.com]
- 25. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Bioactive Compounds from 1-(3,5-Dimethoxyphenyl)piperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing 1-(3,5-dimethoxyphenyl)piperazine as a key starting material. This versatile building block offers a scaffold for the development of a diverse range of molecules with potential therapeutic applications, including antioxidative, anticancer, neuroprotective, and antimicrobial agents.
Introduction
This compound is a valuable synthon in medicinal chemistry. The presence of the piperazine ring provides a key pharmacophoric element and a readily modifiable handle for structural elaboration. The dimethoxyphenyl moiety can also contribute to receptor binding and influence the pharmacokinetic properties of the final compounds. This document outlines synthetic strategies and methodologies for leveraging this starting material to generate novel bioactive molecules.
I. Synthesis of Antioxidative Piperazine-2,5-dione Derivatives
A series of 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized from this compound and evaluated for their antioxidative properties. These compounds have shown potential in protecting neuronal cells from oxidative stress.
Synthetic Workflow
The synthesis of these derivatives typically involves a two-step process: initial formation of the piperazine-2,5-dione ring followed by N-acylation.
Experimental Protocol: Synthesis of this compound-2,5-dione
This protocol is adapted from the work of Wu et al. (2022).
Materials:
-
This compound
-
2-Bromoacetyl bromide
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EA)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF, a solution of 2-bromoacetyl bromide (2.2 equivalents) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by silica gel column chromatography using ethyl acetate as the eluent to yield this compound-2,5-dione as a white solid.
Experimental Protocol: Synthesis of 1-(3,5-Dimethoxyphenyl)-4-(3-cyclopentylpropanoyl)piperazine-2,5-dione
This protocol is for the N-acylation of the piperazine-2,5-dione intermediate.
Materials:
-
This compound-2,5-dione
-
3-Cyclopentylpropanoyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound-2,5-dione (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF, 3-cyclopentylpropanoyl chloride (1.2 equivalents) is added.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to yield the final product.
Biological Activity: Antioxidative Effects
The synthesized piperazine-2,5-dione derivatives have been shown to protect SH-SY5Y neuronal cells from H₂O₂-induced oxidative damage.
Table 1: Antioxidative Activity of Selected Piperazine-2,5-dione Derivatives
| Compound ID | Structure | Cell Viability (%) at 20 µM (H₂O₂-treated SH-SY5Y cells) |
| 9l | 1-(3,5-Dimethoxyphenyl)-4-(3-bromobenzoyl)piperazine-2,5-dione | 88 |
| 9r | 1-(3,5-Dimethoxyphenyl)-4-(3-cyclopentylpropanoyl)piperazine-2,5-dione | 88 |
| 9s | 1-(3,5-Dimethoxyphenyl)-4-(2-methoxyacetyl)piperazine-2,5-dione | 40 |
II. Synthesis of Bioactive 1,3,5-Triazine Derivatives
The this compound moiety can be incorporated into 1,3,5-triazine scaffolds to generate compounds with potent anticancer and antimicrobial activities. The synthesis typically involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core.
Synthetic Workflow
Experimental Protocol: General Procedure for the Synthesis of Piperazinyl-1,3,5-triazine Derivatives
This generalized protocol is based on methodologies for synthesizing similar bioactive triazines.
Materials:
-
Cyanuric chloride
-
This compound
-
Various amines or anilines
-
Acetone
-
Sodium carbonate solution
Procedure:
-
First Substitution: Cyanuric chloride (1 equivalent) is dissolved in acetone and cooled to 0-5 °C. A solution of the first amine (1 equivalent) in acetone is added dropwise, maintaining the temperature. A solution of sodium carbonate is added to neutralize the liberated HCl. The mixture is stirred for a specified time.
-
Second Substitution: this compound (1 equivalent) is added to the reaction mixture, and the temperature is allowed to rise to room temperature. Stirring is continued until the reaction is complete (monitored by TLC).
-
Third Substitution (if applicable): A third nucleophile can be added, and the reaction mixture may be heated to reflux to facilitate the final substitution.
-
Work-up: The reaction mixture is poured into crushed ice, and the precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.
Biological Activity: Anticancer and Antimicrobial Effects
Derivatives of 1,3,5-triazine incorporating a piperazine moiety have demonstrated significant biological activities.
Table 2: Biological Activities of Representative Piperazinyl-1,3,5-Triazine Derivatives
| Compound Class | Biological Activity | Target/Mechanism | Reference |
| Tri-amino-substituted 1,3,5-triazines | Anticancer (Lung Cancer, A549 cells) | Dihydrofolate reductase (DHFR) inhibition | Balaha et al., 2016 |
| Piperazine-dithiocarbamate derivatives | Antimicrobial | Moderate activity against E. faecalis and P. aeruginosa | Abu Mohsen, 2025 |
III. Synthesis of Neuroprotective Piperazine Derivatives
Derivatives of piperazine have been investigated for their neuroprotective effects, with some showing promise in models of neurodegenerative diseases. The mechanism of action can involve the modulation of specific signaling pathways.
Signaling Pathway Implicated in Neuroprotection
Certain piperazine derivatives have been found to exert their neuroprotective effects by modulating the NF-κB/TNF-α/COX-2 signaling pathway, which is involved in neuroinflammation.
Experimental Protocol: Evaluation of Neuroprotective Effects
A general protocol for assessing the neuroprotective effects of synthesized compounds against glutamate-induced neurotoxicity in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Glutamate
-
Synthesized piperazine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Culture: SH-SY5Y cells are cultured in appropriate medium supplemented with FBS and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach. They are then pre-treated with various concentrations of the synthesized piperazine derivatives for a specified time.
-
Induction of Neurotoxicity: Glutamate is added to the wells (excluding the control group) to induce neurotoxicity, and the cells are incubated for 24-48 hours.
-
Cell Viability Assay (MTT): MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals. The supernatant is removed, and DMSO is added to dissolve the crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of bioactive compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel derivatives with potential applications in the treatment of diseases related to oxidative stress, cancer, microbial infections, and neurodegeneration. Further derivatization and biological evaluation of compounds based on this scaffold are warranted to discover new therapeutic agents.
Application Notes and Protocols for N-arylation of 1-(3,5-Dimethoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of 1-(3,5-dimethoxyphenyl)piperazine, a crucial transformation in the synthesis of pharmacologically active compounds. The N-aryl piperazine motif is a common scaffold in medicinal chemistry, and the methods described herein offer robust and versatile approaches to constructing this key structural unit. The two primary methods detailed are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Introduction
The N-arylation of piperazines is a fundamental reaction in organic synthesis, enabling the formation of a carbon-nitrogen bond between a piperazine nitrogen and an aromatic ring. This compound is a valuable building block, and its further functionalization through N-arylation allows for the exploration of chemical space in drug discovery programs. The choice of method often depends on the nature of the arylating agent, functional group tolerance, and desired scale of the reaction.
The Buchwald-Hartwig amination is a powerful and widely used method for C-N bond formation, known for its broad substrate scope and high functional group tolerance.[1][2] It typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand.[3] The Ullmann condensation is a classical method that utilizes a copper catalyst and is often favored for its cost-effectiveness, though it may require harsher reaction conditions.[4]
Data Presentation
The following tables summarize representative quantitative data for the N-arylation of piperazine derivatives, providing a comparative overview of reaction conditions and expected yields for both Buchwald-Hartwig and Ullmann methodologies.
Table 1: Representative Data for Buchwald-Hartwig N-arylation of Piperazine Derivatives
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2-Chloropyridine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 75-85 |
| 4-Bromoanisole | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Toluene | 100 | 16 | 80-90 |
| 3-Bromoanisole | Pd catalyst (0.5) | Not Specified | NaOtBu | o-Xylene | 120 | 3 | 96[5] |
Table 2: Representative Data for Ullmann N-arylation of Piperazine Derivatives
| Aryl Halide | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 70-80 |
| 2-Bromobenzonitrile | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 110 | 24 | 65-75 |
| 4-Chloronitrobenzene | CuI (20) | None | K₂CO₃ | NMP | 150 | 36 | 60-70 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the aryl bromide (1.0 equiv.) and the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-(3,5-dimethoxyphenyl)piperazine.
Protocol 2: Copper-Catalyzed Ullmann N-arylation
This protocol outlines a general procedure for the N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or another suitable ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine this compound (1.5 equiv.), the aryl iodide (1.0 equiv.), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate (2.0 equiv.).
-
Flush the flask with an inert gas.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the target compound.
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
- 1. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound 1-(3,4-dimethoxyphenyl)-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine -... [chemdiv.com]
- 5. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Buchwald-Hartwig Coupling of 1-(3,5-Dimethoxyphenyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize aryl amines.[1] The N-arylpiperazine moiety is a prevalent scaffold in a vast array of biologically active molecules and approved pharmaceuticals, targeting a wide range of conditions including depression, anxiety, and cancer.[1] Consequently, the Buchwald-Hartwig amination is an indispensable tool in medicinal chemistry and drug development for the synthesis of these valuable compounds.[2]
These application notes provide a detailed protocol and representative data for the Buchwald-Hartwig amination of 1-(3,5-dimethoxyphenyl)piperazine with various aryl halides. Given the electron-rich nature of the this compound, specific considerations for catalyst and ligand selection are crucial for achieving high yields and minimizing side reactions. The following protocols and data are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel drug candidates and complex organic molecules incorporating the this compound scaffold.
Catalytic Cycle and Key Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The piperazine derivative coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The desired N-arylpiperazine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. For electron-rich amines such as this compound, sterically hindered and electron-rich phosphine ligands are often essential for promoting the reductive elimination step and achieving high catalytic turnover.
Buchwald-Hartwig Catalytic Cycle
Quantitative Data Summary
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of piperazine derivatives with various aryl halides. While specific data for this compound is not extensively reported, the data presented for structurally similar piperazines provides a strong predictive basis for reaction outcomes.
Table 1: Reaction Conditions and Yields for the Coupling of Piperazine Derivatives with Aryl Bromides
| Aryl Bromide | Piperazine Derivative | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | N-Methylpiperazine | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (2.0) | NaOtBu | Toluene | 80 | 5 | 80 |
| 4-Bromoanisole | Piperazine | Pd(OAc)₂ (1.0) | BINAP (1.5) | Cs₂CO₃ | Toluene | 100 | 12 | 95 |
| 2-Bromopyridine | N-Phenylpiperazine | Pd₂(dba)₃ (2.0) | Xantphos (4.0) | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 1-Bromo-4-nitrobenzene | Piperazine | Pd(OAc)₂ (2.0) | XPhos (4.0) | NaOtBu | Toluene | 100 | 10 | 92 |
| 3-Bromoanisole | Piperazine | Pd₂(dba)₃ (0.5) | P(o-tolyl)₃ (1.0) | NaOtBu | o-xylene | 120 | 4 | 61 |
Table 2: Reaction Conditions and Yields for the Coupling of Piperazine Derivatives with Aryl Chlorides
| Aryl Chloride | Piperazine Derivative | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu | Toluene | Reflux | 6 | 94 |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl (2.0) | - | NaOtBu | Dioxane | 100 | 0.4 | 94 |
| 4-Chlorobenzonitrile | Piperazine | Pd₂(dba)₃ (2.0) | RuPhos (4.0) | NaOtBu | Toluene | 110 | 12 | 97 |
| 1-Chloro-4-(trifluoromethyl)benzene | Piperazine | Pd(OAc)₂ (1.0) | RuPhos (2.0) | NaOtBu | Toluene | 110 | 12 | 95 |
| 2-Chloropyridine | N-Boc-piperazine | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₂CO₃ | Dioxane | 100 | 24 | 85 |
Experimental Protocols
The following are detailed methodologies for the Buchwald-Hartwig amination of this compound with aryl halides.
Protocol 1: General Procedure for the Coupling of Aryl Bromides
This protocol is adapted from established procedures for the amination of aryl bromides with secondary amines.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl bromide and this compound to the Schlenk tube.
-
Reagent Addition: Seal the Schlenk tube with a septum, and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-(3,5-dimethoxyphenyl)piperazine.
Protocol 2: Microwave-Assisted Synthesis for Aryl Chlorides
This protocol utilizes microwave irradiation to accelerate the reaction with less reactive aryl chlorides.[3]
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium tert-butoxide (KOtBu, 1.5 equiv)
-
Anhydrous, degassed toluene
-
Microwave reactor vial
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine Pd(OAc)₂, XPhos, and KOtBu.
-
Add the aryl chloride and this compound.
-
Add anhydrous, degassed toluene to the vial and seal it.
-
Reaction: Place the vial in the microwave reactor and heat to 100-150 °C for 10-30 minutes.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Experimental Workflow
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst | - Use a pre-catalyst or ensure in-situ activation is complete.- Increase catalyst and/or ligand loading. |
| 2. Inappropriate base | - For aryl chlorides, a strong base like NaOtBu or KOtBu is often necessary.- Ensure the base is anhydrous and of high purity. | |
| 3. Poor solvent quality | - Use anhydrous and degassed solvents to prevent catalyst deactivation. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst decomposition | - Use a more robust, sterically hindered ligand (e.g., biarylphosphine ligands).- Lower the reaction temperature if possible. |
| 2. Presence of water | - Ensure all reagents and solvents are rigorously dried. | |
| Difficulty in Product Purification | 1. Complex reaction mixture | - Optimize reaction conditions to improve selectivity.- Employ alternative purification techniques (e.g., preparative HPLC). |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl derivatives of this compound. The success of this transformation relies on the careful selection of the catalyst system and reaction conditions, particularly the choice of a sterically hindered and electron-rich phosphine ligand to facilitate the coupling with both aryl bromides and the more challenging aryl chlorides. The provided protocols and data serve as a robust starting point for the development of efficient and scalable syntheses of these valuable compounds for applications in drug discovery and materials science.
References
Application Note: HPLC-UV Method for Purity Determination of 1-(3,5-Dimethoxyphenyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative purity analysis of 1-(3,5-Dimethoxyphenyl)piperazine. The compound, a key organic building block and research chemical, requires accurate purity assessment to ensure the integrity of experimental and developmental outcomes.[1][2][3] This reversed-phase HPLC method provides excellent separation and quantification of the main component from potential impurities.
Introduction
This compound is a substituted arylpiperazine derivative. Piperazine and its derivatives are a class of compounds with significant interest in medicinal chemistry and pharmaceutical development, often acting as mimics for central nervous system stimulants.[4] The purity of such chemical entities is a critical parameter, as impurities can significantly impact their chemical, biological, and toxicological properties, thereby affecting research validity and drug safety.[5]
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted analytical technique for assessing the purity of pharmaceutical ingredients and other chemical compounds. This method is valued for its high resolution, sensitivity, and accuracy. The dimethoxyphenyl moiety in this compound contains a strong chromophore, making it well-suited for UV detection. This document provides a detailed protocol for a reversed-phase HPLC-UV method designed for this purpose.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chemicals:
-
This compound Reference Standard (Purity >99%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Phosphoric Acid (H₃PO₄) (Analytical Grade)
-
Deionized Water (Resistivity >18.2 MΩ·cm)
-
Chromatographic Conditions
The following table outlines the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size.[4][6] |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid. |
| Mobile Phase B | Acetonitrile. |
| Elution Mode | Isocratic. |
| Composition | Mobile Phase A : Mobile Phase B (60:40, v/v). |
| Flow Rate | 1.0 mL/min.[7] |
| Injection Volume | 10 µL.[7] |
| Column Temperature | 30°C. |
| UV Detection | 228 nm. |
| Run Time | 20 minutes. |
Preparation of Solutions
-
Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of deionized water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter the buffer through a 0.45 µm nylon filter before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio.
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This is the working standard solution.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Data Presentation and Results
The purity of the sample is determined by calculating the peak area percentage. The area of the main peak relative to the total area of all peaks in the chromatogram represents the purity.
Area % = (Area of Individual Peak / Total Area of All Peaks) x 100
Below is a table summarizing representative quantitative data from a sample analysis.
| Peak Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Unknown Impurity 1 | 3.45 | 15.8 | 0.11 |
| Unknown Impurity 2 | 4.92 | 28.6 | 0.20 |
| This compound | 7.81 | 14285.4 | 99.55 |
| Unknown Impurity 3 | 11.23 | 20.1 | 0.14 |
| Total | - | 14349.9 | 100.0 |
Visualization of Experimental Workflow
The logical flow of the analytical procedure, from sample preparation to final purity calculation, is illustrated in the diagram below.
Caption: Workflow for HPLC-UV purity analysis.
Conclusion
The described HPLC-UV method is demonstrated to be suitable for the purity determination of this compound. The protocol is straightforward, employing standard reversed-phase chromatography principles and common reagents. This application note provides a comprehensive framework for researchers and quality control analysts to implement a reliable method for assessing the purity of this compound and its related analogues.
References
- 1. 53557-93-0 | this compound - Moldb [moldb.com]
- 2. This compound | 53557-93-0 [amp.chemicalbook.com]
- 3. cphi-online.com [cphi-online.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Application Note: GC-MS Characterization of Novel Piperazine Synthesis Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperazine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide range of therapeutic applications.[1][2] These applications include antihistamine, anticancer, antimicrobial, antioxidant, antipsychotic, antidepressant, and anxiolytic activities.[2][3][4][5] The versatile nature of the piperazine ring allows for substitutions at its nitrogen atoms, enabling the fine-tuning of pharmacological properties for targeted drug discovery.[6][7]
The synthesis of novel piperazine derivatives is a key step in the development of new therapeutic agents.[8][9] Following synthesis, robust analytical methods are crucial for the confirmation of the desired product's identity, purity, and for quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the characterization of volatile and semi-volatile organic compounds, offering high chromatographic resolution and definitive mass spectral identification.[10][11]
This application note provides a detailed protocol for the synthesis of a novel piperazine derivative, 1-(4-fluorobenzyl)-4-(cyclopropylmethyl)piperazine, and its subsequent characterization and purity assessment using GC-MS.
Experimental Protocols
Synthesis of 1-(4-fluorobenzyl)-4-(cyclopropylmethyl)piperazine
This protocol describes the synthesis of a novel piperazine derivative via N-alkylation.
Materials:
-
1-(4-fluorobenzyl)piperazine
-
Cyclopropylmethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-(4-fluorobenzyl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add cyclopropylmethyl bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the pure 1-(4-fluorobenzyl)-4-(cyclopropylmethyl)piperazine.
GC-MS Characterization Protocol
This protocol outlines the GC-MS analysis of the synthesized piperazine derivative.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized product.
-
Dissolve the sample in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
Perform a serial dilution to obtain a final concentration of 10 µg/mL for GC-MS analysis.
-
If necessary, filter the solution through a 0.45 µm syringe filter.[12]
Instrumentation and Conditions: The analysis is performed on a gas chromatograph coupled with a mass spectrometer.
-
Gas Chromatograph (GC) Conditions: [10][13]
-
Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
-
Mass Spectrometer (MS) Conditions: [10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Full Scan (m/z 50-550).
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Data Presentation & Results
The synthesis and GC-MS analysis of 1-(4-fluorobenzyl)-4-(cyclopropylmethyl)piperazine yielded the following results.
Table 1: Synthesis Summary
| Reactant A | Reactant B | Product | Yield (%) |
| 1-(4-fluorobenzyl)piperazine | Cyclopropylmethyl bromide | 1-(4-fluorobenzyl)-4-(cyclopropylmethyl)piperazine | 85% |
Table 2: GC-MS Data for Synthesized Product
| Compound Name | Retention Time (min) | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| 1-(4-fluorobenzyl)-4-(cyclopropylmethyl)piperazine | 14.25 | 248.18 | 135.1, 109.1, 91.1, 55.1 |
Table 3: Purity Assessment
| Compound Name | Purity (%) |
| 1-(4-fluorobenzyl)-4-(cyclopropylmethyl)piperazine | 99.2% |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and GC-MS analysis.
GC-MS Data Analysis Pathway
Caption: Logical flow for GC-MS data interpretation.
Conclusion
The described synthetic and analytical protocols provide a reliable framework for the creation and characterization of novel piperazine derivatives. The GC-MS method is shown to be highly effective for confirming the molecular weight and fragmentation pattern of the synthesized compound, as well as for determining its purity. These methodologies are fundamental for advancing the discovery and development of new piperazine-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. SYNTHESIS AND BIOLOGICAL EFFICACY OF NOVEL PIPERAZINE ANALOGUES BEARING QUINOLINE AND PYRIDINE MOIETIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. scholars.direct [scholars.direct]
Application Notes: Evaluating the Anticancer Potential of Piperazine Derivatives Using Cell Viability Assays
Introduction
Piperazine and its derivatives are a significant class of heterocyclic compounds with broad therapeutic applications, notably in oncology.[1][2] The piperazine scaffold is a key component in numerous FDA-approved anticancer drugs, valued for its advantageous pharmacokinetic properties.[1][2] Researchers are actively investigating a wide array of piperazine derivatives for their capacity to curb cancer cell growth, trigger programmed cell death (apoptosis), and halt the cell cycle.[1][2] The anticancer effects of these compounds are often achieved by modulating critical signaling pathways that are commonly dysregulated in cancer.[1][2]
These application notes provide a comprehensive overview of standard in vitro assays to determine the cytotoxic and apoptotic effects of novel piperazine derivatives on cancer cell lines. The protocols detailed below, including the MTT and Annexin V/PI assays, offer a systematic approach to evaluating the anticancer potential of these compounds.
Data Presentation: Cytotoxicity of Piperazine Derivatives
The efficacy of piperazine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. A lower value is indicative of higher potency.[1] The following tables summarize the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways [1][3][4]
| Cancer Cell Line | Cancer Type | GI50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 |
| Other Cancer Cell Lines | Various | 0.06 - 0.16 |
This derivative has been shown to potently inhibit cancer cell proliferation and induce caspase-dependent apoptosis by targeting the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[1][3][4]
Table 2: Cytotoxicity of Phthalazinylpiperazine Derivatives [5]
| Compound | A549 (Lung Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| 7e | 2.19 | 2.19 | 0.013 |
| Vatalanib (control) | 20.27 | 21.96 | 63.90 |
Compounds 7a-f demonstrated significant and selective cytotoxic activity against the MDA-MB-231 breast cancer cell line.[5]
Table 3: Antiproliferative Activity of Vindoline-Piperazine Conjugates [2][6][7]
| Compound | Cancer Cell Line | Cancer Type | GI50 (µM) |
| 23 | MDA-MB-468 | Breast Cancer | 1.00 |
| 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 |
These vindoline-piperazine conjugates exhibited potent antiproliferative effects across a broad range of cancer cell lines.[2][6][7]
Table 4: Cytotoxicity of a Novel Piperazine Derivative (PCC) [8]
| Cancer Cell Line | Cancer Type | IC50 (µM) after 24h |
| SNU-475 | Liver Cancer | 6.98 ± 0.11 |
| SNU-423 | Liver Cancer | 7.76 ± 0.45 |
PCC was found to induce both intrinsic and extrinsic apoptotic pathways in liver cancer cells.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of piperazine derivatives.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of their viability.[1][9][10]
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete cell culture medium
-
Piperazine derivative stock solution
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]
-
Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1][11]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[1]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]
Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11][12] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[11][13]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[1]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups. Centrifuge the cell suspension to pellet the cells.[1][11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[1]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[1]
Visualizations
Diagrams illustrating key pathways and workflows provide a clear visual representation of the experimental processes and biological mechanisms.
Caption: Standard workflow for in vitro cytotoxicity testing.
Caption: Targeted signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 1-(3,5-Dimethoxyphenyl)piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Dimethoxyphenyl)piperazine and its analogs represent a class of compounds with potential therapeutic applications. A critical step in the preclinical evaluation of these compounds is the assessment of their cytotoxic effects on various cell lines. In vitro cytotoxicity assays are essential tools for determining a compound's potency, selectivity, and mechanism of cell death. This document details the protocols for three widely used assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis detection.
Data Presentation: Cytotoxicity of Piperazine Analogs
The following tables summarize the cytotoxic activity of various piperazine derivatives against a range of human cancer cell lines. It is important to note that these are analogs and not direct this compound compounds. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are presented, with lower values indicating higher cytotoxic potency.
Table 1: Cytotoxicity of Phenylpiperazine Derivatives
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 / GI50 (µM) |
| BS130 | MCF7 (Breast) | 72 | Comparable to Doxorubicin (1 µM)[1] |
| BS230 | MCF7 (Breast) | 72 | More potent than Doxorubicin (1 µM)[1] |
| Compound 17 | A549 (Lung) | Not Specified | 5.4[2] |
| MCF-7 (Breast) | Not Specified | 4.2[2] | |
| Compound 5l | Huh7 (Liver) | Not Specified | 0.3 - 3.7[2] |
| Mahlavu (Liver) | Not Specified | 0.3 - 3.7[2] | |
| MCF-7 (Breast) | Not Specified | 0.3 - 3.7[2] | |
| Compound 5m | Huh7 (Liver) | Not Specified | 0.3 - 3.7[2] |
| Mahlavu (Liver) | Not Specified | 0.3 - 3.7[2] | |
| MCF-7 (Breast) | Not Specified | 0.3 - 3.7[2] | |
| Compound 5o | Huh7 (Liver) | Not Specified | 0.3 - 3.7[2] |
| Mahlavu (Liver) | Not Specified | 0.3 - 3.7[2] | |
| MCF-7 (Breast) | Not Specified | 0.3 - 3.7[2] |
Table 2: Cytotoxicity of Benzothiazole-Piperazine Derivatives
| Compound ID | Cancer Cell Line | GI50 (µM) |
| 1d | HUH-7 (Hepatocellular) | 1.23 |
| MCF-7 (Breast) | 0.98 | |
| HCT-116 (Colorectal) | 1.54 |
Table 3: Cytotoxicity of a Quinoxalinyl-Piperazine Derivative
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 30 | MDA-MB-231 (Breast) | Dose-dependent inhibition observed |
| A549 (Lung) | Dose-dependent inhibition observed | |
| SK-MEL-28 (Skin) | Dose-dependent inhibition observed | |
| PANC-1 (Pancreas) | Dose-dependent inhibition observed | |
| HeLa (Cervix) | Dose-dependent inhibition observed |
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[3] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of living cells.[4]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in a fresh culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental workflow for the MTT assay.
Lactate Dehydrogenase (LDH) Assay
Principle: The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[6] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be quantified spectrophotometrically.[7]
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate. Be careful not to disturb the cell pellet.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.
-
Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Stop Reaction (if applicable):
-
Some kits may require the addition of a stop solution to terminate the reaction. Add the stop solution as per the manufacturer's protocol.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader. A reference wavelength (e.g., 680 nm) can be used for background correction.
-
Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
Background Control: Culture medium without cells.
Data Analysis: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100
Experimental workflow for the LDH assay.
Annexin V Apoptosis Assay
Principle: This assay is used to detect apoptosis, a form of programmed cell death. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[1]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well or 12-well plate and treat with the this compound analogs for the desired time.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add fluorescently labeled Annexin V (e.g., FITC, PE) and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add additional 1X binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis: The flow cytometry data will be presented as a dot plot with four quadrants:
-
Lower Left (Annexin V-/PI-): Viable cells
-
Lower Right (Annexin V+/PI-): Early apoptotic cells
-
Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V-/PI+): Non-apoptotic dead cells (due to mechanical injury)
The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compounds.
Potential signaling pathway for piperazine-induced apoptosis.
References
- 1. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 53557-93-0 | this compound - Moldb [moldb.com]
Application Notes and Protocols: Receptor Binding Assay for Serotonin 5-HT1A Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical target in the development of therapeutics for neuropsychiatric disorders such as anxiety and depression.[1] Activation of the 5-HT1A receptor by an agonist leads to the coupling of inhibitory G-proteins (Gi/o), which in turn inhibits adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade ultimately modulates neuronal excitability. Understanding the binding affinity of novel compounds to the 5-HT1A receptor is a crucial first step in the drug discovery process.
This document provides detailed protocols for conducting a competitive radioligand binding assay to determine the binding affinity of test compounds for the human 5-HT1A receptor.
5-HT1A Receptor Signaling Pathway
Upon agonist binding, the 5-HT1A receptor undergoes a conformational change, activating the associated heterotrimeric Gi/o protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The Gβγ subunit can also modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[2][3]
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the 5-HT1A receptor using a radiolabeled ligand.
Materials and Reagents:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-hydroxy-DPAT (a 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
-
Non-specific Binding (NSB) Determinator: 10 µM Metergoline or another suitable 5-HT1A antagonist.
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.
-
Filtration System: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: A liquid scintillation counter to measure radioactivity.
Experimental Workflow:
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Incubation Setup: In a 96-well plate, set up the following incubation mixtures in triplicate:
-
Total Binding: 10 µg of cell membranes, 0.25 nM [³H]8-hydroxy-DPAT, and assay buffer.
-
Non-specific Binding (NSB): 10 µg of cell membranes, 0.25 nM [³H]8-hydroxy-DPAT, and 10 µM metergoline.
-
Competition Binding: 10 µg of cell membranes, 0.25 nM [³H]8-hydroxy-DPAT, and varying concentrations of the test compound (e.g., 1 nM to 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand.
-
-
-
Data Presentation
The binding affinities (Ki or IC50) of various known ligands for the 5-HT1A receptor are summarized in the table below. This data can be used as a reference for comparison with novel compounds.
| Compound | Classification | Ki (nM) | IC50 (nM) | Reference |
| 8-OH-DPAT | Agonist | 0.6 | [5] | |
| Serotonin (5-HT) | Endogenous Agonist | 1.8 | [5] | |
| Buspirone | Partial Agonist | 4.2 | [6] | |
| Aripiprazole | Partial Agonist | 4.2 | [6] | |
| WAY-100635 | Antagonist | [7] | ||
| Spiperone | Antagonist | [8] | ||
| Ketanserin | Antagonist | 2400 | [5] | |
| Risperidone | Antagonist | [6] | ||
| Clozapine | Partial Agonist | [9] | ||
| Haloperidol | Antagonist | [9] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
Conclusion
The receptor binding assay is a fundamental tool for characterizing the interaction of novel ligands with the 5-HT1A receptor. The detailed protocol and data analysis methods provided in this application note offer a robust framework for researchers in the field of drug discovery and development to assess the potency and affinity of their compounds of interest. Accurate determination of binding affinity is a critical step in the identification and optimization of lead candidates for the treatment of various central nervous system disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 1-(3,5-Dimethoxyphenyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the therapeutic potential and molecular docking studies of 1-(3,5-dimethoxyphenyl)piperazine derivatives. Detailed protocols for performing molecular docking simulations and relevant biochemical assays are included to facilitate further research and drug development efforts.
Application Notes
Introduction to this compound Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives incorporating this moiety have been investigated for their potential as anticancer and neuroprotective agents. The dimethoxyphenyl group can engage in various interactions with biological targets, while the piperazine ring provides a versatile linker and can be crucial for modulating pharmacokinetic properties.
Anticancer Applications
Derivatives of this compound have shown promise as anticancer agents by targeting key components of cell proliferation and survival. One of the primary mechanisms of action is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Furthermore, these derivatives have been implicated in the modulation of critical signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are often dysregulated in cancer. Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.
Neuroprotective Applications
In the context of neurodegenerative diseases like Alzheimer's, this compound derivatives have been explored as inhibitors of acetylcholinesterase (AChE). By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is beneficial for improving cognitive function. Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives within the active site of AChE.
Quantitative Data Summary
The following tables summarize the biological activities of various this compound and related derivatives from published studies.
Table 1: In Vitro Anticancer Activity of Selected Arylpiperazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Related Indole Derivative 3g | MCF-7 (Breast) | 2.94 ± 0.56 | Tubulin | [1] |
| MDA-MB-231 (Breast) | 1.61 ± 0.004 | Tubulin | [1] | |
| A549 (Lung) | 6.30 ± 0.30 | Tubulin | [1] | |
| HeLa (Cervical) | 6.10 ± 0.31 | Tubulin | [1] | |
| A375 (Melanoma) | 0.57 ± 0.01 | Tubulin | [1] | |
| Related Triazole 4e | MCF-7 (Breast) | 7.79 | Tubulin | [2] |
| Related Triazole 4f | MCF-7 (Breast) | 10.79 | Tubulin | [2] |
| Related Triazole 4l | MCF-7 (Breast) | 13.20 | Tubulin | [2] |
| Related Phenylpiperazine BS230 | MCF-7 (Breast) | More cytotoxic than Doxorubicin | Topoisomerase IIα | [3] |
| Related Phenylpiperazine BS130 | MCF-7 (Breast) | More cytotoxic than Doxorubicin | Topoisomerase IIα | [3] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Piperazine Derivatives
| Compound ID | AChE IC50 (µM) | AChE Ki (µM) | BChE IC50 (µM) | Reference |
| Chalcone-piperazine 4g | 0.027 ± 0.001 | - | - | [4] |
| N-methyl-piperazine chalcone 2k | 8.10 | 1.44 ± 0.33 (Mixed type) | - | [5][6] |
| N-methyl-piperazine chalcone 2n | 4.32 | 0.82 ± 0.08 (Mixed type) | - | [5][6] |
| Phthalimide-piperazine 4b | 16.42 ± 1.07 | - | - | [7] |
| Phthalimide-piperazine 4a | 63.03 ± 4.06 | - | - | [7] |
| Donepezil (Reference) | 0.41 ± 0.09 | - | - | [7] |
Experimental Protocols
Molecular Docking Protocol for Tubulin Colchicine Binding Site
This protocol is adapted from studies on trimethoxyphenyl derivatives targeting tubulin.[8]
1. Software and Target Preparation:
-
Docking Software: Discovery Studio 4.0 (Libdock protocol) or similar (e.g., AutoDock, GOLD).
-
Protein Structure: Download the X-ray crystal structure of tubulin, preferably in complex with a known colchicine-site binder (e.g., PDB ID: 4O2B).
-
Preparation: Remove water molecules and any co-crystallized ligands from the protein structure. Add hydrogen atoms and assign appropriate atom types and charges using a force field like CHARMm. Define the binding site based on the location of the co-crystallized ligand or by identifying the cavity of the colchicine binding site.
2. Ligand Preparation:
-
Draw the 2D structure of the this compound derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). Generate multiple conformers for each ligand to account for its flexibility.
3. Docking Simulation:
-
Use the prepared protein and ligand files as input for the docking software.
-
Set the docking parameters, including the number of docking runs and the search algorithm settings.
-
Initiate the docking process. The software will systematically place the ligand conformers into the defined binding site and score their interactions.
4. Analysis of Results:
-
Analyze the docking poses and scores. The best poses are typically those with the lowest binding energy or the highest docking score.
-
Visualize the interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). Pay close attention to interactions with key residues in the colchicine binding site, such as Cys241.[8]
Molecular Docking Protocol for Acetylcholinesterase (AChE)
This protocol is based on general procedures for docking inhibitors into the AChE active site.
1. Software and Target Preparation:
-
Docking Software: AutoDock, GOLD, or similar.
-
Protein Structure: Obtain the crystal structure of human AChE (e.g., PDB ID: 4EY7) from the Protein Data Bank.
-
Preparation: Remove any co-crystallized ligands and water molecules. Add polar hydrogens and assign Gasteiger charges. Define the active site gorge, including the catalytic active site (CAS) and the peripheral anionic site (PAS).
2. Ligand Preparation:
-
Prepare the 3D structures of the this compound derivatives and perform energy minimization as described for the tubulin protocol.
3. Docking Simulation:
-
Define the grid box for docking to encompass the entire active site gorge of AChE.
-
Run the docking simulation using a genetic algorithm or other appropriate search method.
4. Analysis of Results:
-
Analyze the predicted binding energies and the interactions of the docked ligands.
-
Identify key interactions with residues in the CAS (e.g., Trp86, Tyr337) and PAS (e.g., Trp286, Tyr124). Compare the binding mode to that of known AChE inhibitors like donepezil.
Experimental Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for evaluating the in vitro anticancer activity of piperazine derivatives.
Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.[9]
1. Reagents and Materials:
-
0.1 M Phosphate buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and plate reader
2. Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well (except for the blank).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Signaling Pathway Diagrams
PI3K/AKT Signaling Pathway Inhibition
Caption: Putative inhibition of the PI3K/AKT pathway by piperazine derivatives.
NF-κB Signaling Pathway Inhibition
Caption: Proposed inhibition of the NF-κB pathway by piperazine derivatives.
References
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors | MDPI [mdpi.com]
- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. krishisanskriti.org [krishisanskriti.org]
Application Notes and Protocols: In Vivo Efficacy of Piperazine Derivatives in Mouse Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of various piperazine derivatives in established mouse models of depression. The accompanying protocols offer detailed methodologies for key behavioral assays to assess antidepressant-like activity.
Introduction
Piperazine and its derivatives represent a significant class of compounds with therapeutic potential for central nervous system disorders, including major depressive disorder.[1][2][3] Their mechanism of action often involves modulation of the monoaminergic system, including serotonergic and dopaminergic pathways, and neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[1][4][5] Preclinical evaluation in rodent models, particularly mice, is a critical step in the drug discovery pipeline to identify promising antidepressant candidates.[2][6] The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most widely used behavioral despair models to screen for potential antidepressant efficacy.[6][7]
Data Presentation: Efficacy of Piperazine Derivatives
The following tables summarize the quantitative data on the antidepressant-like effects of various piperazine derivatives in mouse models of depression.
Table 1: Effect of Piperazine Derivatives in the Forced Swim Test (FST)
| Compound | Dose | Mouse Strain | Administration Route | % Reduction in Immobility Time | Reference |
| LQFM212 | 54 µmol/kg | Swiss Mice | Intraperitoneal (i.p.) | Significant reduction (data not quantified in abstract) | [1][4] |
| Compound 27 | Not specified | Not specified | Not specified | Marked antidepressant activity | [8] |
| HBK-6 | 5 mg/kg | Not specified | Not specified | Significant reduction, stronger than fluoxetine (15 mg/kg) and reboxetine (10 mg/kg) | [9] |
| HBK-6 | 10 mg/kg | Not specified | Not specified | Significant reduction | [9] |
Table 2: Effect of Piperazine Derivatives in the Tail Suspension Test (TST)
| Compound | Dose | Mouse Strain | Administration Route | % Reduction in Immobility Time | Reference |
| Compound 27 | Not specified | Not specified | Not specified | Marked antidepressant activity | [8] |
Experimental Protocols
Protocol 1: Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to assess antidepressant efficacy.[6][10] The test is based on the principle that when mice are placed in an inescapable container of water, they will eventually cease active escape behaviors and become immobile.[6][7] A reduction in the duration of immobility is indicative of an antidepressant-like effect.[6]
Materials:
-
Cylindrical container (e.g., 25 cm tall, 10 cm in diameter)
-
Water maintained at 23-25°C
-
Video recording and analysis software (optional, but recommended for accuracy)
-
Stopwatch
-
Towels for drying the animals
Procedure:
-
Fill the cylindrical container with water to a depth of 15 cm. The water level should be such that the mouse cannot touch the bottom with its tail or paws, nor can it escape.
-
Administer the piperazine derivative or vehicle control to the mice at the desired dose and route, typically 30-60 minutes before the test.
-
Gently place each mouse individually into the cylinder.
-
The total duration of the test is typically 6 minutes.[10] The behavior is often recorded for the entire duration, but the analysis is focused on the last 4 minutes of the test.[10]
-
An observer, blinded to the treatment groups, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep its head above water.
-
At the end of the 6-minute session, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
The water should be changed between each animal to avoid olfactory cues.
Protocol 2: Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used to screen for antidepressant drugs.[6][11] Similar to the FST, it is based on the principle of measuring the duration of immobility when the animal is subjected to an inescapable stressor.[6]
Materials:
-
A horizontal bar or rod elevated at least 50 cm from the floor
-
Adhesive tape
-
Video recording and analysis software (optional)
-
Stopwatch
Procedure:
-
Administer the piperazine derivative or vehicle control to the mice at the desired dose and route, typically 30-60 minutes before the test.
-
Secure a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.
-
The test duration is typically 6 minutes.[11]
-
An observer, blinded to the treatment groups, should record the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
At the end of the 6-minute session, remove the mouse from suspension and return it to its home cage.
Signaling Pathways and Experimental Workflows
The antidepressant-like effects of piperazine derivatives are often attributed to their interaction with various signaling pathways.
Figure 1: A generalized experimental workflow for evaluating the in vivo antidepressant-like effects of piperazine derivatives in mice.
One of the key proposed mechanisms involves the modulation of the monoaminergic system and the downstream increase in Brain-Derived Neurotrophic Factor (BDNF).
References
- 1. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 9. Antidepressant-like activity of a new piperazine derivative of xanthone in the forced swim test in mice: The involvement of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of p68 RNA Helicase Inhibitors Using 1-(3,5-Dimethoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and evaluation of p68 RNA helicase inhibitors derived from 1-(3,5-dimethoxyphenyl)piperazine. The focus is on the potent inhibitor, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl]piperazine (RX-5902). p68 (DDX5) is a member of the DEAD-box family of RNA helicases and is implicated in various cellular processes, including RNA metabolism and signaling pathways crucial for cancer progression. Its inhibition presents a promising therapeutic strategy. These protocols will guide researchers through the chemical synthesis, and the biochemical and cell-based assays necessary to characterize novel p68 inhibitors.
Introduction
The p68 RNA helicase is a critical enzyme involved in the regulation of RNA structure and function, playing a significant role in transcription, translation, and RNA processing.[1] Dysregulation of p68 activity is linked to various cancers, making it an attractive target for therapeutic intervention. One promising inhibitor, RX-5902, utilizes a this compound scaffold. This compound has demonstrated potent anti-proliferative activity in numerous cancer cell lines with IC50 values in the low nanomolar range.[2][3][4] RX-5902 has been shown to directly bind to phosphorylated p68, inhibiting its β-catenin-dependent ATPase activity and subsequently downregulating downstream signaling pathways implicated in cell proliferation and epithelial-mesenchymal transition (EMT).[2][4][5]
These application notes provide a comprehensive guide for the synthesis of RX-5902 and related analogs, along with detailed protocols for evaluating their inhibitory activity against p68 RNA helicase.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of RX-5902 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10-20 | [2] |
| Average (14 sensitive cell lines) | Triple-Negative Breast Cancer | 56 | [3][4] |
| Various Human Cancer Cell Lines | Multiple | 10-20 | [2] |
Table 2: In Vivo Efficacy of RX-5902 in a Xenograft Model
| Xenograft Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) | Citation |
| MDA-MB-231 | 160 | 55.7 | [4] |
| MDA-MB-231 | 320 | 80.29 | [4] |
| MDA-MB-231 | 600 | 94.58 | [4] |
Experimental Protocols
I. Synthesis of 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl]piperazine (RX-5902)
This protocol is adapted from analogous syntheses of related quinoxaline derivatives.
Step 1: Synthesis of 3-Amino-6-fluoro-2-methoxyquinoxaline
This intermediate can be synthesized through a multi-step process starting from commercially available materials. A plausible route involves the reaction of a suitably substituted o-phenylenediamine with an appropriate precursor to form the quinoxaline core, followed by methoxylation and introduction of the amino group.
Step 2: Synthesis of Ethyl N-(6-fluoro-2-methoxyquinoxalin-3-yl)carbamate
-
Dissolve 3-Amino-6-fluoro-2-methoxyquinoxaline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl N-(6-fluoro-2-methoxyquinoxalin-3-yl)carbamate.
Step 3: Synthesis of 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl]piperazine (RX-5902)
-
Dissolve ethyl N-(6-fluoro-2-methoxyquinoxalin-3-yl)carbamate (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent like acetonitrile or dimethylformamide (DMF).
-
Add a base such as triethylamine (NEt3) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified final compound, RX-5902.
Caption: Synthetic workflow for RX-5902.
II. p68 RNA Helicase Inhibition Assays
A. Drug Affinity Responsive Target Stability (DARTS) Assay
This assay identifies direct binding of a small molecule to a target protein by observing the stabilization of the protein against proteolysis.
-
Cell Lysis:
-
Culture cancer cells (e.g., MDA-MB-231) to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in M-PER buffer (or a similar non-denaturing lysis buffer) supplemented with protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4 °C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Compound Treatment and Proteolysis:
-
Aliquot the cell lysate into separate tubes.
-
Treat the lysates with either RX-5902 (at a desired concentration, e.g., 10 µM) or vehicle (DMSO) for 1 hour at room temperature.
-
Add a protease (e.g., thermolysin or pronase) to each tube at a predetermined optimal concentration.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for partial digestion.
-
Stop the digestion by adding SDS-PAGE loading buffer and heating at 95 °C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the digested proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for p68.
-
Use a suitable secondary antibody and detect the protein bands using an appropriate chemiluminescence substrate.
-
Increased band intensity in the RX-5902-treated sample compared to the vehicle control indicates protection from proteolysis and therefore direct binding.
-
B. In Vitro p68 ATPase Assay
This assay measures the ATP hydrolysis activity of p68, which is essential for its helicase function.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
In a 96-well plate, add recombinant human p68 protein.
-
Add varying concentrations of RX-5902 or vehicle (DMSO).
-
Add a suitable RNA substrate (e.g., poly(A)) to stimulate ATPase activity.
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).
-
Measure the amount of ADP produced using a commercially available kit, such as an ADP-Glo™ Kinase Assay or a Transcreener® ADP² Assay.[6]
-
The luminescence or fluorescence signal is inversely or directly proportional to the amount of ADP produced, respectively.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of RX-5902 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Caption: Experimental workflow for evaluating p68 inhibitors.
III. Downstream Cellular Assays
A. β-Catenin/TCF Reporter Assay (TOP/FOP-Flash Assay)
This assay measures the transcriptional activity of the β-catenin/TCF complex, a key downstream effector of p68.
-
Cell Transfection:
-
Seed cells (e.g., HEK293T or a cancer cell line of interest) in a 96-well plate.
-
Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) and a control plasmid with a mutated TCF/LEF binding site (FOP-Flash). A Renilla luciferase plasmid is often co-transfected for normalization.
-
-
Compound Treatment and Lysis:
-
After 24 hours, treat the transfected cells with various concentrations of RX-5902 or vehicle.
-
Incubate for an additional 24 hours.
-
Lyse the cells using a suitable lysis buffer provided with a dual-luciferase reporter assay kit.
-
-
Luciferase Measurement:
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the TOP-Flash and FOP-Flash signals to the Renilla signal.
-
The ratio of TOP/FOP activity reflects the specific activation of the β-catenin/TCF pathway. A decrease in this ratio upon RX-5902 treatment indicates inhibition of the pathway.
-
Signaling Pathway
Caption: p68-β-catenin signaling pathway and the inhibitory action of RX-5902.
References
- 1. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cel ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07978F [pubs.rsc.org]
- 2. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Class Phosphorylated-p68 Inhibitor RX-5902 Inhibits β-Catenin Signaling and Demonstrates Antitumor Activity in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
Application Notes and Protocols: Development of Selective 5-HT Receptor Ligands from Arylpiperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylpiperazine derivatives represent a versatile and extensively studied class of compounds that have yielded numerous selective and non-selective ligands for various serotonin (5-HT) receptor subtypes.[1][2][3][4] Their structural modularity, typically consisting of an aryl group, a piperazine core, a flexible or rigid linker, and a terminal moiety, allows for fine-tuning of their pharmacological properties.[5][6][7] This document provides detailed application notes and protocols for the development and characterization of selective 5-HT receptor ligands derived from the arylpiperazine scaffold, with a focus on the 5-HT1A, 5-HT2A, and 5-HT7 receptors. These receptors are implicated in a wide range of physiological processes and are key targets for therapeutic intervention in neuropsychiatric disorders such as anxiety, depression, and schizophrenia.[8][9]
Data Presentation: Quantitative Ligand-Receptor Interactions
The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of representative arylpiperazine-based ligands for the human 5-HT1A, 5-HT2A, and 5-HT7 receptors. This data is crucial for understanding the structure-activity relationships (SAR) and selectivity profiles of these compounds.
Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Ligands at 5-HT1A Receptors
| Compound | Ar-group | Linker | Terminal Fragment | Ki (nM) for 5-HT1A | Reference |
| 8c | 1-[2-(4-methoxyphenyl)phenyl] | -(CH2)4- | 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione | 3.77 | [2][10] |
| 29 | 1-[2-(4-methoxyphenyl)phenyl] | -(CH2)4- | 2-methyl-5,6-dihydropyrimidin-4(3H)-one | 16.1 | [2][10] |
| WAY-100635 | 2-methoxyphenyl | -(CH2)4- | N-(2-pyridinyl)-cyclohexanecarboxamide | ~1 | [10] |
| 8-OH-DPAT | (reference agonist) | - | - | 0.25 | [3] |
| Compound 8 | 2-methoxyphenyl | -(CH2)3- | 1-adamantanamine | 1.2 | [11] |
| Compound 10 | 2-methoxyphenyl | -(CH2)3- | 3,5-dimethyl-1-adamantanamine | 21.3 | [11] |
| Compound 21 | 2-methoxyphenyl | -(CH2)2- | N-(6-nitro-2-quinolyl) | 14.2 | [7] |
| Compound 24 | 2-methoxyphenyl | -(CH2)2-CO- | 5-bromo-1,2,3,4-tetrahydronaphthalene | 0.82 | [7] |
Table 2: Binding Affinities (Ki, nM) and Functional Activities (IC50, nM) of Arylpiperazine Ligands at 5-HT2A Receptors
| Compound | Ar-group | Linker | Terminal Fragment | Ki (nM) for 5-HT2A | IC50 (nM) for 5-HT2A (Antagonist) | Reference |
| 20b | 1-[2-(4-methoxyphenyl)phenyl] | -(CH2)3- | 6-fluoro-3-(piperidin-1-ylmethyl)-1,2-benzoxazole | 39 | - | [2][10] |
| Ketanserin | (reference antagonist) | - | - | ~1-2 | - | [8] |
| M100907 | 2,3-dimethoxyphenyl | -(CH2)3- | N-(4-fluorobenzoyl) | ~0.5-1 | - | [8] |
| Spiperone | (reference antagonist) | - | - | ~1-3 | - | [8] |
| Compound 5j | 5-hydroxycoumarin | -(CH2)4- | 2,3-dichlorophenyl | - | - | [3] |
| Compound 6g | 7-hydroxycoumarin | -(CH2)4- | 2,3-dichlorophenyl | - | - | [3] |
Table 3: Binding Affinities (Ki, nM) and Functional Activities (EC50, nM) of Arylpiperazine Ligands at 5-HT7 Receptors
| Compound | Ar-group | Linker | Terminal Fragment | Ki (nM) for 5-HT7 | EC50 (nM) for 5-HT7 (Agonist) | Reference |
| 8c | 1-[2-(4-methoxyphenyl)phenyl] | -(CH2)4- | 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione | 16.9 | - | [2][10] |
| 29 | 1-[2-(4-methoxyphenyl)phenyl] | -(CH2)4- | 2-methyl-5,6-dihydropyrimidin-4(3H)-one | 9.4 | - | [2][10] |
| LP-211 | 1-[2-(4-methoxyphenyl)phenyl] | -(CH2)4- | Imide derivative | ~1 | - | [10] |
| Compound 1-8 | 2-methoxyphenyl | -(CH2)4-CO-NH-CH2- | 2'-chlorobiphenyl | 8.69 | - | [12] |
| Compound 1-24 | 2-methoxyphenyl | -(CH2)3-CO-NH-CH2- | 2'-methoxybiphenyl | 43.0 | - | [12] |
| Compound 1-26 | 2-methoxyphenyl | -(CH2)3-CO-NH-CH2- | 4'-methoxybiphenyl | 46.0 | - | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of arylpiperazine-based 5-HT receptor ligands.
Protocol 1: General Synthesis of Long-Chain Arylpiperazine Derivatives
This protocol describes a common two-step procedure for the synthesis of long-chain arylpiperazines.[6][13]
Step 1: Synthesis of the Bromoalkyl-Terminal Moiety
-
To a solution of the terminal fragment (e.g., an imide or a substituted amide, 1 equivalent) in a suitable solvent (e.g., acetone, DMF), add potassium carbonate (K2CO3, 2-3 equivalents).
-
Add a dihaloalkane (e.g., 1,4-dibromobutane, 1,5-dibromopentane, 1.5-2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting bromoalkyl-terminal moiety by column chromatography on silica gel.
Step 2: N-Alkylation of the Arylpiperazine
-
Dissolve the appropriate arylpiperazine (1 equivalent) and the bromoalkyl-terminal moiety from Step 1 (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF).
-
Add a base such as potassium carbonate (K2CO3, 2 equivalents) and a catalytic amount of potassium iodide (KI).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter.
-
Remove the solvent in vacuo.
-
Purify the final long-chain arylpiperazine derivative by column chromatography or recrystallization.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.[5][14]
Protocol 2: Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of a test compound for a specific 5-HT receptor subtype using a competitive binding assay.
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest (e.g., from CHO-K1 or HEK293 cells).[10]
-
Radioligand specific for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]-5-CT for 5-HT7).[10]
-
Test arylpiperazine compounds.
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand (at a concentration close to its Kd), and 150 µL of cell membrane suspension.
-
Non-specific Binding (NSB): 50 µL of non-specific binding control, 50 µL of radioligand, and 150 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of the test arylpiperazine compound, 50 µL of radioligand, and 150 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three to four times with ice-cold wash buffer.
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Protocol 3: cAMP Functional Assay (for Gi/o- and Gs-coupled receptors)
This protocol measures the effect of a test compound on intracellular cyclic adenosine monophosphate (cAMP) levels, which is a downstream signaling molecule for Gs-coupled (e.g., 5-HT7) and Gi/o-coupled (e.g., 5-HT1A) receptors.[1][15][16]
Materials:
-
Cells expressing the 5-HT receptor of interest (e.g., CHO-K1 or HEK293).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4).
-
Stimulation buffer (Assay buffer with a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Forskolin (to stimulate adenylyl cyclase for Gi/o-coupled receptor assays).
-
Reference agonist and antagonist.
-
Test arylpiperazine compounds.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white plates.
-
A plate reader compatible with the chosen assay kit.
Procedure (for a Gi/o-coupled receptor like 5-HT1A):
-
Cell Plating: Seed the cells into a 384-well plate at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist in stimulation buffer. Also, prepare a solution of forskolin in stimulation buffer.
-
Cell Stimulation:
-
Add the test compound or reference agonist to the wells.
-
Add forskolin to all wells (except the basal control) to induce cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding detection reagents and incubating for 60 minutes.
-
-
Data Acquisition: Read the plate on a compatible plate reader.
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the response (e.g., HTRF ratio, luminescence) against the logarithm of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.
Protocol 4: Calcium Flux Functional Assay (for Gq-coupled receptors)
This protocol is used to measure changes in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A.[11][17]
Materials:
-
Cells expressing the 5-HT2A receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test arylpiperazine compounds.
-
Reference agonist and antagonist.
-
A fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR).
-
96- or 384-well black-walled, clear-bottom plates.
Procedure:
-
Cell Plating: Seed the cells into the assay plate and incubate overnight.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to the cells.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer in a separate plate.
-
Calcium Flux Measurement:
-
Place both the cell plate and the compound plate into the fluorescent plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument will then add the test compounds from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 5. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT(1A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Secure Verification [cherry.chem.bg.ac.rs]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-(3,5-Dimethoxyphenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(3,5-dimethoxyphenyl)piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Acid-Base Extraction | - Incomplete extraction from the organic layer. - The aqueous layer was not made sufficiently basic before back-extraction. - Emulsion formation. | - Perform multiple extractions (at least 3) with the acidic solution. - Ensure the pH of the aqueous layer is >10 before back-extracting the product. - To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent. |
| Product Fails to Crystallize | - Solution is too dilute. - Presence of impurities inhibiting crystallization. - Inappropriate solvent system. | - Concentrate the solution by slowly evaporating the solvent. - Attempt to "seed" the solution with a previously obtained crystal or scratch the inside of the flask with a glass rod. - Perform a solvent screen to find a suitable recrystallization solvent or solvent mixture. |
| Oily Product Obtained After Purification | - Incomplete removal of solvent. - Presence of low-melting impurities. - Product may be a salt that is an oil at room temperature. | - Dry the product under high vacuum for an extended period. - Re-purify the product using an alternative method (e.g., column chromatography if recrystallization was used). - If a salt, consider converting it to the freebase, which may be a solid. |
| Broad or Multiple Spots on TLC After Purification | - Incomplete separation of impurities. - Co-elution of impurities during column chromatography. - Degradation of the product on the silica gel plate. | - Optimize the mobile phase for column chromatography for better separation. - Consider using a different stationary phase (e.g., alumina). - Add a small amount of triethylamine to the TLC mobile phase to prevent streaking of the basic product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the starting materials and side reactions during synthesis. These may include unreacted starting materials like piperazine and 1-bromo-3,5-dimethoxybenzene, as well as side-products from over-alkylation (e.g., 1,4-bis(3,5-dimethoxyphenyl)piperazine).
Q2: Which purification method is most suitable for large-scale purification?
A2: For large-scale purification, acid-base extraction followed by recrystallization is often the most practical and cost-effective approach. Column chromatography can be used for high-purity requirements but may be less economical for large quantities.
Q3: How can I effectively remove residual solvent from my purified product?
A3: Residual solvent can be removed by drying the product under high vacuum. Gentle heating can be applied if the product is thermally stable. Techniques like trituration with a non-solvent can also help in removing residual solvents.
Q4: My purified product is a salt (e.g., hydrochloride). How do I convert it to the freebase?
A4: To convert the salt to the freebase, dissolve the salt in water and add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 10). The freebase will typically precipitate out of the aqueous solution and can be collected by filtration or extracted into an organic solvent.
Experimental Workflow & Protocols
Purification Workflow Diagram
Caption: General workflow for the purification of crude this compound.
Detailed Experimental Protocols
1. Acid-Base Extraction
This protocol is designed to separate the basic product from acidic and neutral impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated product will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete transfer of the product. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M sodium hydroxide (NaOH) solution while stirring until the solution is basic (pH > 10, check with pH paper). The freebase product should precipitate out.
-
Back-Extraction: Extract the product from the basic aqueous solution using an organic solvent (e.g., DCM) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
2. Recrystallization
Recrystallization is effective for removing small amounts of impurities.
-
Solvent Selection: Determine a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Common solvents for arylpiperazines include ethanol, isopropanol, or mixtures like ethanol/water.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
3. Column Chromatography
This method is used for achieving high purity, especially for removing closely related impurities.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A common mobile phase for arylpiperazines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase to reduce tailing of the basic compound. The exact ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the product.
-
Procedure:
-
Pack a column with silica gel slurried in the mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Quantitative Data Summary
The following table provides expected quantitative data based on typical purification procedures for arylpiperazine derivatives. Actual results may vary depending on the scale of the reaction and the initial purity of the crude product.
| Purification Method | Typical Recovery | Expected Purity (by HPLC) |
| Acid-Base Extraction | 80-95% | >95% |
| Recrystallization | 70-90% | >98% |
| Column Chromatography | 60-85% | >99% |
preventing bis-arylation side reactions in piperazine synthesis
Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in the N-arylation of piperazine: the prevention of the undesired N,N'-bis-arylation side reaction.
Frequently Asked Questions (FAQs)
Q1: What is bis-arylation in piperazine synthesis and why is it a problem?
A1: Piperazine has two secondary amine (-NH) groups of similar reactivity. During N-arylation (e.g., in a Buchwald-Hartwig amination), the reaction can occur at one nitrogen to form the desired mono-arylated product, or at both nitrogens to form the bis-arylated side product. This side reaction consumes the starting material and the desired product, leading to lower yields and creating purification challenges due to similar physical properties of the mono- and bis-arylated compounds.[1][2]
Q2: What are the primary strategies to achieve selective mono-arylation of piperazine?
A2: There are three main strategies to favor the formation of the mono-arylated product:
-
Protecting Group Strategy: This is the most robust method. One nitrogen is temporarily blocked with a protecting group (like a Boc group), forcing the arylation to occur at the unprotected nitrogen. The protecting group is removed in a subsequent step.[3][4]
-
Stoichiometric Control: Using a significant excess of piperazine relative to the aryl halide statistically increases the probability that the aryl halide will react with a molecule of piperazine that has not yet been arylated.[1][2]
-
Kinetic and Thermodynamic Control: Fine-tuning reaction parameters such as temperature, catalyst, ligand, base, and the rate of addition of reagents can favor mono-arylation.[1][5]
Q3: Which protecting group is most commonly used for piperazine?
A3: The tert-butoxycarbonyl (Boc) group is the most widely used protecting group for piperazine.[4][6] N-Boc-piperazine is commercially available or can be readily synthesized. It is stable under many arylation conditions and can be easily removed with acid.[2][7]
Q4: What is the role of the phosphine ligand in controlling selectivity in a Buchwald-Hartwig reaction?
A4: In palladium-catalyzed Buchwald-Hartwig amination, the phosphine ligand is critical. Sterically hindered (bulky) biaryl phosphine ligands, such as RuPhos and XPhos, have been shown to be effective in promoting the mono-arylation of piperazine.[1] The bulkiness of the ligand can create steric hindrance that disfavors the binding and subsequent arylation of the already bulky mono-arylated piperazine to the palladium center.
Troubleshooting Guide: High Levels of Bis-Arylation
This section provides direct solutions to specific problems you may encounter during your experiments.
Problem: My reaction is producing a significant amount of the N,N'-bis-arylated piperazine byproduct, resulting in a low yield of the desired mono-arylated product.
Solution Workflow
Below is a logical workflow to troubleshoot and minimize the formation of the bis-arylated product.
References
Technical Support Center: Optimizing N-Arylation of Piperazine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the N-arylation of piperazine, a critical reaction in synthetic and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is my N-arylation reaction yield consistently low or non-existent?
A1: Low to no yield in a Palladium-catalyzed N-arylation (such as the Buchwald-Hartwig amination) can stem from several factors related to the catalyst, reagents, or reaction environment.[1][2][3] Key areas to investigate include:
-
Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). Ensure an inert atmosphere (Argon or Nitrogen) is maintained to protect the catalyst from oxidation.[2]
-
Poor Ligand Choice: The phosphine ligand is critical and substrate-dependent. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective. Older generation ligands may be insufficient, especially with less reactive aryl chlorides.
-
Inappropriate Base: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as K₃PO₄ or Cs₂CO₃ may lead to slow or incomplete reactions.[1][2][3]
-
Solvent and Solubility Issues: The insolubility of reagents is a frequent cause of reaction failure. Toluene, dioxane, and THF are common solvents. Ensure your starting materials are soluble at the reaction temperature.[1][2][3]
-
Low Reaction Temperature: Many N-arylation reactions require heating, typically between 80-110 °C, to proceed at a reasonable rate.[2]
Q2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
A2: The formation of the bis-arylated product is a common selectivity issue. Controlling stoichiometry and reaction conditions is key to favoring the desired mono-arylated product.[2]
-
Control Stoichiometry: Using an excess of piperazine relative to the aryl halide (e.g., 1.5 to 2.0 equivalents) can statistically favor mono-arylation, though this can complicate purification.[2]
-
Monitor Reaction Time: Closely monitor the reaction's progress using TLC or LC-MS. Prolonged reaction times, even after the aryl halide is consumed, can lead to the slow formation of the bis-arylated product.[1][2]
-
Slow Addition: In some cases, the slow addition of the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile, reducing the chance of a second arylation.[2]
-
Use a Protecting Group: The most reliable strategy for achieving mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group blocks one nitrogen from reacting and can be removed post-arylation.[2][4]
Q3: I am observing significant hydrodehalogenation of my aryl halide. What is the cause?
A3: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a known side reaction in Buchwald-Hartwig amination. This can be caused by factors such as the presence of water or other protic impurities, or side reactions involving the phosphine ligand. Ensure you are using anhydrous solvents and reagents to minimize this pathway.
Q4: How can I improve the purification of my N-arylated piperazine product?
A4: Piperazine derivatives can be challenging to purify due to their basicity and polarity.[3]
-
Standard Chromatography: If standard silica gel chromatography is problematic, consider using an amine-deactivated silica gel or switching to a different stationary phase like alumina.[3]
-
Acid-Base Extraction: An acid-base workup can be a powerful purification technique. The basic N-arylated piperazine can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase, followed by extraction with an organic solvent.[3]
-
Salt Formation: For highly water-soluble products, basifying the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate can deprotonate the piperazine nitrogen, making it more soluble in organic solvents like dichloromethane for extraction.[4]
Troubleshooting Guide
This guide provides direct solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive or oxidized catalyst. | Use a high-quality precatalyst. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). |
| Inappropriate ligand for the substrate. | Screen a variety of sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos). | |
| Base is too weak or not anhydrous. | Use a strong, non-nucleophilic base like NaOtBu, LHMDS, or K₃PO₄. Ensure the base is anhydrous.[3] | |
| Poor solubility of reagents. | Switch to a solvent in which all components are soluble at the reaction temperature (e.g., toluene, dioxane, THF, or t-butanol for more polar substrates).[1][3] | |
| Reaction temperature is too low. | Perform a temperature screen to find the optimal condition, typically between 80-110 °C.[1] | |
| Formation of N,N'-bis-arylated byproduct | Incorrect stoichiometry. | Use an excess of piperazine (1.5-2.0 eq.) relative to the aryl halide. |
| Reaction time is too long. | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[1] | |
| Unprotected piperazine used. | For complete control and best selectivity, use a mono-protected piperazine such as N-Boc-piperazine.[4] | |
| Reaction Stalls (Incomplete Conversion) | Catalyst deactivation. | Check for impurities in starting materials or solvents. Use high-purity, anhydrous reagents.[1] |
| Reversible reaction equilibrium. | Ensure sufficient base is present to neutralize the acid byproduct generated during the reaction.[4] | |
| Poor Reproducibility | Sensitivity to trace impurities or atmosphere. | Use high-purity, anhydrous reagents and solvents. Ensure the reaction vessel is properly purged and maintained under an inert atmosphere.[4] |
Reaction Parameters Overview
Table 1: Common Catalysts & Ligands for N-Arylation
| Catalyst Precursor | Ligand | Typical Substrates |
| Pd₂(dba)₃ | XPhos, RuPhos | Electron-rich and electron-neutral aryl chlorides, bromides, and iodides. |
| Pd(OAc)₂ | SPhos, DavePhos | Aryl bromides and iodides. |
| XPhos Pd G3/G4 | (Precatalyst) | Broad applicability, often shows high activity for challenging substrates like aryl chlorides. |
| RuPhos Pd G3/G4 | (Precatalyst) | Effective for a wide range of aryl halides, particularly electron-rich systems. |
Table 2: Common Bases and Solvents
| Base | pKa (Conjugate Acid) | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Very strong, commonly used, but can cause decomposition of sensitive substrates.[2][3] |
| LHMDS | ~26 | Toluene, THF | Strong, non-nucleophilic base. |
| K₃PO₄ | ~12.3 | Toluene, Dioxane | A weaker base, useful when strong bases cause side reactions.[1][3] |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane, DMF | A milder base, often effective and can improve solubility.[1][3] |
Experimental Protocols
Protocol 1: Mono-N-Arylation using Mono-Protected Piperazine
This is the most reliable method for achieving selective mono-arylation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq.)
-
N-Boc-piperazine (1.2 mmol, 1.2 eq.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, N-Boc-piperazine, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., in a glovebox).
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Boc protecting group can be subsequently removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
Protocol 2: Mono-N-Arylation using Excess Piperazine
This method is quicker if selectivity is not a major concern or can be managed by stoichiometry.
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq.)
-
Piperazine (2.0 mmol, 2.0 eq.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add piperazine, K₃PO₄, Pd(OAc)₂, and RuPhos.
-
Add anhydrous dioxane, followed by the aryl halide.
-
Seal the flask and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS, being careful to stop the reaction once the aryl halide is consumed to minimize bis-arylation.[1]
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-arylated product from excess piperazine and the bis-arylated byproduct.
Visualizations
References
Technical Support Center: HPLC Analysis of Basic Piperazine Compounds
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of basic piperazine compounds. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing with my piperazine compound?
A1: Peak tailing is a common issue when analyzing basic compounds like piperazine derivatives.[1][2][3][4][5] The primary cause is often secondary interactions between the positively charged basic analyte and negatively charged ionized silanol groups on the surface of silica-based HPLC columns.[1][3][5][6] This interaction leads to a non-ideal chromatographic peak shape, characterized by an asymmetric "tail." Other contributing factors can include column overloading, contamination, or an inappropriate mobile phase pH.[3][7]
Q2: How does the mobile phase pH affect the analysis of piperazine compounds?
A2: The pH of the mobile phase is a critical parameter that can significantly impact the retention, peak shape, and selectivity of basic piperazine compounds.[8][9][10] At a low pH (typically 2-4), the silanol groups on the silica column are protonated and less likely to interact with the protonated basic analyte, which can improve peak shape.[6][10][11] Conversely, at a high pH, the piperazine compound may be in its neutral (free base) form, which can increase retention and also improve peak shape, provided a pH-stable column is used.[12] It is crucial to operate at a pH that is at least one unit away from the pKa of the analyte to ensure reproducible results.[10]
Q3: My retention times are shifting from one injection to the next. What could be the cause?
A3: Retention time shifts can stem from several factors, including inconsistent mobile phase composition, temperature fluctuations, or column degradation.[7] For basic compounds, even small variations in the mobile phase pH can lead to significant changes in retention time.[10] It is also important to ensure the column is properly equilibrated between injections and that the HPLC system is delivering a consistent flow rate.[4]
Q4: What are ion-pairing agents, and should I use them for my piperazine analysis?
A4: Ion-pairing agents are additives that can be included in the mobile phase to improve the retention and peak shape of ionic compounds.[13][14] For basic compounds like piperazine, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) can be used.[13][14] The reagent forms an ion pair with the protonated piperazine, making it more hydrophobic and increasing its retention on a reversed-phase column.[13][15] While effective, ion-pairing agents can sometimes lead to long equilibration times and may not be suitable for all detectors, such as mass spectrometers.[15][16]
Q5: My piperazine compound is not UV active. What are my detection options?
A5: If your piperazine compound lacks a UV chromophore, alternative detection methods are necessary. These include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS).[17] Another approach is to derivatize the piperazine with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to enable detection by a standard UV detector.[18][19]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing for basic piperazine compounds.
Troubleshooting Workflow for Peak Tailing
References
- 1. waters.com [waters.com]
- 2. hplc.eu [hplc.eu]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. maxisci.com [maxisci.com]
- 8. moravek.com [moravek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. uhplcs.com [uhplcs.com]
- 12. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. welch-us.com [welch-us.com]
- 15. km3.com.tw [km3.com.tw]
- 16. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 17. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-(3,5-Dimethoxyphenyl)piperazine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 1-(3,5-Dimethoxyphenyl)piperazine in solution. The following information is based on established principles for piperazine derivatives and should be supplemented with compound-specific experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents used for preparing solutions of this compound?
A1: Based on solubility data for similar piperazine derivatives, methanol is a common solvent for preparing stock solutions.[1][2] For aqueous solutions, the hydrochloride salt form of piperazine derivatives often exhibits better solubility.[2] It is recommended to determine the solubility of this compound in a range of solvents (e.g., water, methanol, ethanol, DMSO, and various buffer systems) to select the most appropriate one for your specific application. A supplier of this compound indicates high solubility in DMSO (≥ 200 mg/mL).[3]
Q2: What are the likely degradation pathways for this compound in solution?
A2: While specific data for this compound is limited, piperazine and its derivatives are susceptible to several degradation pathways, including:
-
Oxidation: The piperazine ring can be oxidized, potentially leading to the formation of N-oxides, ring-opened products, and other oxidative degradation products.[4][5] The presence of metal ions, such as copper (Cu2+), can catalyze oxidation.[4]
-
Hydrolysis: While the piperazine ring itself is generally stable to hydrolysis, the overall molecule's stability can be pH-dependent. Extreme pH conditions (strong acid or base) may promote degradation.
-
Photodegradation: Exposure to UV light can lead to the degradation of N-nitrosopiperazine, a derivative of piperazine.[6] Therefore, it is prudent to protect solutions of this compound from light.
-
Thermal Degradation: High temperatures can induce thermal degradation. For piperazine, thermal degradation is observed at temperatures around 135-175°C.[4]
Q3: How should I store solutions of this compound to ensure stability?
A3: To maximize stability, solutions of this compound should be stored protected from light in tightly sealed containers. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.[3] It is crucial to perform stability studies under your specific storage conditions to establish an appropriate shelf life.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products.[7][8][9][10][11] Ensure proper storage of the solution (see FAQ Q3). |
| Impurities in the starting material. | Obtain a certificate of analysis for the compound and use high-purity solvents and reagents. | |
| Loss of compound concentration over time | Adsorption to container surface. | Use silanized glass or polypropylene containers. |
| Evaporation of solvent. | Ensure containers are tightly sealed. For volatile solvents, prepare fresh solutions. | |
| Degradation. | Review storage conditions and consider the impact of pH, light, and temperature. | |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent. | Determine the solubility of the compound in different solvents and at different concentrations. Consider using a co-solvent or adjusting the pH. |
| Change in temperature. | Ensure the storage temperature is appropriate to maintain solubility. |
Experimental Protocols
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[7][8][9][10][11]
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[10]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).[9]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period.[9]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a specified period.[9]
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a specified period.[9]
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating method, typically HPLC with UV or MS detection.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control solution. Identify and quantify the parent compound and any degradation products. The goal is to achieve 5-20% degradation of the parent compound.[9][10]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is commonly used for the analysis of piperazine derivatives.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
Column Temperature: 30°C.
Data Presentation
The results of stability studies should be summarized in clear and concise tables.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Water | User to determine | e.g., Clear solution, precipitate observed |
| Methanol | User to determine | |
| Ethanol | User to determine | |
| DMSO | User to determine | |
| 0.1 M HCl | User to determine | |
| 0.1 M NaOH | User to determine |
Table 2: Summary of Forced Degradation Study
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (if identified) |
| 0.1 M HCl, 60°C | e.g., 24h | User to determine | User to determine | e.g., RRT 0.85 |
| 0.1 M NaOH, 60°C | e.g., 24h | User to determine | User to determine | |
| 3% H₂O₂, RT | e.g., 24h | User to determine | User to determine | |
| Thermal, 80°C | e.g., 48h | User to determine | User to determine | |
| Photolytic | e.g., ICH Q1B | User to determine | User to determine |
Visualizations
Experimental Workflow for Stability Testing
References
- 1. swgdrug.org [swgdrug.org]
- 2. swgdrug.org [swgdrug.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Piperazine-Based Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of piperazine-based intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when scaling up mono-substituted piperazine synthesis?
A1: The most frequent challenge is controlling selectivity to minimize the formation of the 1,4-di-substituted byproduct. This occurs because the second nitrogen in the piperazine ring has comparable reactivity to the first, especially after the initial substitution.
Q2: Why does my impurity profile change when I move from lab scale to a larger reactor?
A2: Changes in impurity profiles during scale-up are common and can be attributed to several factors. Larger reactors have a lower surface-area-to-volume ratio, which can lead to inefficient heat transfer and the formation of localized hot spots, triggering new side reactions. Additionally, differences in mixing efficiency and longer reaction times can lead to an accumulation of low-level impurities that were negligible at the lab scale.
Q3: My piperazine derivative is difficult to purify. What are the recommended general strategies?
A3: The basic nature of piperazine derivatives can make them challenging to purify. Common effective methods include acid-base extraction, where the basic product is extracted into an acidic aqueous layer as a salt, then isolated by basifying the aqueous layer and re-extracting. Another widely used method is column chromatography, though it may require using deactivated silica gel or alumina and a solvent system with a basic modifier like triethylamine to prevent streaking.
Q4: When should I consider using a protecting group strategy for mono-substitution?
A4: A protecting group strategy, such as using N-Boc-piperazine, is a more controlled approach that ensures only one nitrogen is available for reaction. This is particularly useful when a high price for the final product can be justified and when stringent control over the formation of di-substituted byproducts is necessary. However, it involves additional synthesis and deprotection steps, which can lower the overall yield.[1]
Q5: Are there alternatives to traditional batch processing for piperazine synthesis scale-up?
A5: Yes, flow chemistry is an emerging and advantageous alternative for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction time and temperature. Continuous flow setups can also facilitate easier scale-up.[2]
Troubleshooting Guides
Issue 1: Low Yield of Mono-Substituted Piperazine & High Di-Substitution
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: This is a classic challenge in piperazine chemistry. Here are several strategies to favor mono-substitution:
-
Stoichiometry Control: Use a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile. This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.
-
Slow Addition of Reagents: Adding the alkylating or arylating agent slowly and at a low temperature can help control the reaction rate and minimize the chance of the mono-substituted product reacting further.
-
Use of Protecting Groups: Employ a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen atom is available for the reaction. The protecting group is then removed in a subsequent step.
-
Protonation: Utilizing a protonated piperazine salt can effectively "protect" one of the nitrogen atoms, thereby suppressing the competitive reaction that leads to di-substituted derivatives.
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am consistently getting low yields for my N-aryl piperazine synthesis using the Buchwald-Hartwig amination. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in Buchwald-Hartwig aminations of piperazines can be attributed to several factors. Here are key areas to investigate:
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required. It is advisable to screen a variety of ligands and palladium sources.
-
Base Selection: The choice of base is crucial and can influence both the reaction rate and the prevalence of side reactions. If a strong base like sodium tert-butoxide (NaOtBu) is causing the decomposition of your starting material, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.
-
Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of the catalyst or starting materials. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. A temperature screen can also help identify the ideal conditions for your specific substrates.
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution in Mono-alkylation of Piperazine
| Molar Ratio (Piperazine : Electrophile) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
Note: Yields are generalized and will vary based on specific reaction conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for low mono-substitution yield.
Caption: Troubleshooting workflow for low Buchwald-Hartwig amination yield.
Caption: Decision workflow for purification of piperazine intermediates.
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
This protocol describes a common method to favor mono-alkylation by using a large excess of piperazine.
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of piperazine in acetonitrile in a round-bottom flask, add potassium carbonate.
-
Slowly add the alkyl halide to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
Protocol 2: N-Boc Protection of Piperazine
This protocol is for the synthesis of N-Boc-piperazine, a key intermediate for controlled mono-functionalization.
Materials:
-
Piperazine (5.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.)
-
Dichloromethane (DCM)
-
Aqueous sodium carbonate solution
Procedure:
-
Dissolve piperazine in a suitable solvent system, such as dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the vigorously stirred piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC for the disappearance of Boc₂O.
-
Upon completion, perform an aqueous workup to remove excess piperazine and salts.
-
Extract the product with an organic solvent.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.[3]
Protocol 3: N-Boc Deprotection of Piperazine Derivatives using TFA in DCM
This is a standard and generally effective method for N-Boc deprotection under acidic conditions.[4]
Materials:
-
N-Boc protected piperazine derivative (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 5-10 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution.[4]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[4]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[4]
Protocol 4: Buchwald-Hartwig Amination of N-Boc-Piperazine
This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of N-Boc-piperazine with an aryl halide.[5]
Materials:
-
Aryl halide (1.0 eq.)
-
N-Boc-piperazine (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XantPhos, RuPhos)
-
Base (e.g., NaO-t-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.[5]
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[5]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[5]
Protocol 5: Purification of Piperazine via Diacetate Salt Formation
This protocol is useful for purifying crude piperazine by forming a crystalline diacetate salt, which can then be isolated.[6]
Materials:
-
Crude piperazine-containing mixture
-
Acetone
-
Glacial acetic acid
Procedure:
-
Dissolve the crude mixture in acetone at 20-40°C to a concentration of approximately 0.5 to 20 weight percent piperazine.
-
While stirring, slowly add at least a stoichiometric amount (up to 5 times) of glacial acetic acid. The crystalline piperazine diacetate will precipitate.[6]
-
Cool the mixture to 10-30°C to maximize precipitation.
-
Separate the precipitated salt from the liquid by filtration.
-
Wash the collected precipitate with cold acetone to remove residual impurities.
-
Dry the purified piperazine diacetate under vacuum.[6]
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. stm.bookpi.org [stm.bookpi.org]
- 4. Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Hydrodehalogenation in Aryl Halide Amination Reactions
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the undesired side reaction of hydrodehalogenation during palladium-catalyzed aryl halide amination reactions, commonly known as Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in aryl halide amination?
A1: Hydrodehalogenation is an undesired side reaction in which the aryl halide starting material is converted into the corresponding arene, effectively replacing the halogen with a hydrogen atom.[1] This side reaction consumes the starting material and reduces the yield of the desired aminated product. It competes with the desired C-N bond formation, particularly when using primary aliphatic amines, through a pathway involving β-hydride elimination from a palladium amide intermediate.[2][3]
Q2: What are the primary factors that influence the extent of hydrodehalogenation?
A2: Several factors can influence the rate of hydrodehalogenation relative to the desired amination. These include the choice of ligand, base, solvent, reaction temperature, and the nature of the aryl halide and amine substrates.[1][2][4] Careful optimization of these parameters is crucial for minimizing this side reaction.
Q3: Can the choice of aryl halide affect the likelihood of hydrodehalogenation?
A3: Yes, the nature of the aryl halide plays a significant role. While the general reactivity order for oxidative addition is Ar-I > Ar-Br > Ar-Cl, aryl iodides can sometimes lead to catalyst inhibition.[4] Aryl chlorides can be challenging substrates and may require more specialized catalyst systems to avoid side reactions like hydrodehalogenation.[5] The electronic properties of the aryl halide also have an effect, with both highly electron-rich and electron-deficient substrates sometimes showing slower reaction rates for the desired amination, which can allow side reactions to become more competitive.[6]
Q4: Are there specific types of amines that are more prone to causing hydrodehalogenation?
A4: Yes, primary aliphatic amines are particularly prone to inducing hydrodehalogenation.[2][3] This is because the resulting palladium amide intermediate can undergo β-hydride elimination, leading to the formation of an imine and the hydrodehalogenated arene.[1][3]
Troubleshooting Guide
Problem: My reaction is producing a significant amount of the hydrodehalogenated arene as a byproduct.
Here are several strategies to troubleshoot and minimize this unwanted side reaction, categorized by reaction parameter.
Ligand Selection
The choice of phosphine ligand is critical in controlling the outcome of the reaction. Sterically hindered and electron-rich ligands generally promote the desired reductive elimination to form the C-N bond over side reactions.
-
Recommendation: Employ sterically bulky, electron-rich monodentate or bidentate phosphine ligands. Ligands like BippyPhos have been shown to be effective in minimizing hydrodehalogenation, especially with primary aliphatic amines.[2][3] Other examples of effective ligands include those from the Buchwald (e.g., tBuBrettPhos) and Hartwig groups, which are designed to favor the desired catalytic cycle.[1][2]
-
Experimental Protocol: A typical screening experiment would involve setting up parallel reactions with your standard substrate and amine, but varying the phosphine ligand. For example, you could compare a general-purpose ligand with more specialized, sterically demanding ligands under the same reaction conditions.
Base Selection
The choice and strength of the base can significantly impact the reaction pathway. Strong, non-nucleophilic bases are commonly used.
-
Recommendation: Potassium tert-butoxide (KOtBu) is often a good choice of base.[2] However, in some cases, weaker bases such as carbonates or phosphates, in combination with an appropriate ligand, can be beneficial, especially if your substrate is base-sensitive.[4] The use of soluble organic bases like DBU can also be an alternative, but their effect on the reaction rate can be complex and may require optimization.[6]
-
Experimental Protocol: Screen a panel of bases (e.g., KOtBu, NaOtBu, K₂CO₃, K₃PO₄) while keeping other reaction parameters constant. Monitor the ratio of the desired product to the hydrodehalogenated byproduct by techniques like GC-MS or ¹H NMR.
Solvent and Temperature Optimization
The reaction medium and temperature influence reaction rates and catalyst stability.
-
Recommendation: Aprotic polar solvents like dioxane and toluene are commonly used.[4] The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions. Typical temperatures range from 80-100°C.[4] It may be beneficial to screen a range of temperatures to find the optimal balance.
-
Experimental Protocol: Set up reactions in different solvents (e.g., toluene, dioxane, THF) and at various temperatures (e.g., 60°C, 80°C, 100°C). Analyze the product distribution to identify the conditions that provide the highest selectivity for the aminated product.
Advanced Strategies: Bimetallic Catalysis
Recent advancements have shown that bimetallic catalyst systems can effectively suppress hydrodehalogenation.
-
Recommendation: A bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been developed that facilitates the desired amination pathway by forming Cu-hydride species. These species are thought to prevent the Pd-hydride mediated hydrodehalogenation.[7][8][9] This approach is particularly useful in reductive environments.
Data Summary
The following tables summarize the effect of different ligands and bases on the yield of amination reactions, providing a quick reference for selecting initial screening conditions.
Table 1: Effect of Different Ligands on the Amination of 1-bromo-3-(methylsulfonyl)benzene with 3,4-dimethoxyphenethylamine [2]
| Entry | Ligand | Yield of Aminated Product (%) | Notes |
| 1 | DtBPF | No Reaction | Bidentate ligand |
| 2 | tBuXantphos | No Reaction | Bidentate ligand |
| 3 | tBuBrettPhos | Trace | Buchwald ligand |
| 4 | BippyPhos | 92 | Effective monodentate ligand |
Table 2: Effect of Different Bases on the Amination of 1-bromo-3-(methylsulfonyl)benzene with 3,4-dimethoxyphenethylamine using BippyPhos ligand [2]
| Entry | Base | Yield of Aminated Product (%) |
| 1 | K₃PO₄ | 15 |
| 2 | K₂CO₃ | <5 |
| 3 | Cs₂CO₃ | 25 |
| 4 | KOtBu | 92 |
Visual Guides
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Catalytic cycle of Buchwald-Hartwig amination and the competing hydrodehalogenation pathway.
Caption: A stepwise workflow for troubleshooting hydrodehalogenation in aryl amination reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. pubs.acs.org [pubs.acs.org]
selection of protecting groups for selective piperazine functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective functionalization of piperazine using protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a protecting group for piperazine functionalization?
Due to its symmetric nature, piperazine has two secondary amine groups with similar reactivity. Direct alkylation or acylation often leads to a mixture of mono- and di-substituted products, making purification difficult and lowering the yield of the desired mono-functionalized product.[1][2] A protecting group is temporarily attached to one of the nitrogen atoms, effectively "blocking" it from reacting. This allows for selective functionalization of the other, unprotected nitrogen. The protecting group is then removed in a subsequent step to yield the mono-substituted piperazine.[2]
Q2: What are the most common protecting groups for selective piperazine functionalization?
The most frequently used protecting groups for piperazine are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). Each of these groups has distinct chemical stabilities and deprotection methods, which allows for their selective removal in the presence of other functional groups.[1][3]
Q3: What is "orthogonal protection" and why is it important in piperazine chemistry?
Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different conditions without affecting the others.[1] This strategy is crucial in multi-step syntheses where different parts of the molecule need to be modified sequentially. For example, a piperazine molecule can be protected with a Boc group on one nitrogen and a Cbz group on a different part of the molecule. The Boc group can be removed with a strong acid, leaving the Cbz group intact for a later deprotection step via hydrogenolysis.[1]
Q4: Which protecting group should I choose for my synthesis?
The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in your molecule.
-
Boc: A good general-purpose protecting group, but its removal requires strong acidic conditions (e.g., TFA, HCl), which might not be suitable for acid-sensitive substrates.[1][3]
-
Cbz: Ideal for molecules containing acid-sensitive groups. It is stable to both acids and bases and is cleanly removed under mild catalytic hydrogenolysis conditions.[1]
-
Fmoc: Best suited for syntheses where the molecule will be exposed to acidic conditions. It is removed with a mild base, typically piperidine.[1]
Troubleshooting Guides
Issue 1: Low Yield of Mono-Protected Piperazine
Q: I am getting a low yield of my mono-Boc protected piperazine, with significant amounts of di-protected and unreacted starting material. What could be the cause?
A: This is a common issue in piperazine protection. Several factors can contribute to low yields of the mono-protected product:
-
Reaction Stoichiometry: The molar ratio of the protecting group reagent (e.g., Boc-anhydride) to piperazine is critical. Using a 1:1 ratio can still lead to the formation of the di-protected product.
-
Reaction Conditions: The choice of solvent and temperature can influence the selectivity of the reaction.
-
Work-up Procedure: Improper work-up can lead to product loss.
Troubleshooting Steps:
-
Optimize Reagent Ratio: Start with a slight excess of piperazine relative to the Boc-anhydride. Some protocols suggest using 0.8 equivalents of Boc-anhydride to maximize the yield of the mono-protected product.[4]
-
Solvent Selection: Apolar solvents can sometimes lead to precipitation and reactor blockage. Methanol is often a good choice as it keeps all components in solution.[4]
-
Acid-Mediated Protection: One effective method to improve mono-selectivity is to protonate one of the piperazine nitrogens with one equivalent of an acid (like HCl or TFA). This deactivates one amine, directing the protection to the other nitrogen. Yields of 70-80% for mono-Boc piperazine have been reported using this method.[5]
-
Flow Chemistry: If available, microreactor technology allows for precise control over reaction parameters and can significantly improve the yield of mono-protected piperazine, with reported yields of around 45%.[4]
Issue 2: Incomplete Deprotection
Q: My deprotection reaction is not going to completion. How can I resolve this?
A: Incomplete deprotection can be caused by several factors, depending on the protecting group being used.
For Boc-Deprotection:
-
Insufficient Acid: The concentration or equivalents of the acid (TFA or HCl) may be too low.[3]
-
Short Reaction Time: The reaction may need more time to complete.[3]
-
Solution: Monitor the reaction by TLC or LC-MS and extend the reaction time as needed.[6]
-
-
Low Temperature: Most Boc deprotections are run at room temperature.
-
Solution: Gentle warming (e.g., to 40°C) can help drive the reaction to completion, but use with caution as it may increase side reactions.[3]
-
For Cbz-Deprotection:
-
Catalyst Inactivation: The Palladium catalyst can be "poisoned" by sulfur-containing compounds.
-
Solution: Ensure your starting material and solvents are free of sulfur impurities. If your substrate contains sulfur, consider an alternative deprotection method like using a strong acid.
-
-
Poor Catalyst Activity: The catalyst may be old or of poor quality.
-
Solution: Use fresh, high-quality Pd/C catalyst.
-
For Fmoc-Deprotection:
-
Aggregation: In solid-phase peptide synthesis, peptide aggregation can hinder the access of the deprotecting agent (piperidine) to the Fmoc group.[7]
-
Solution: Varying the solvent, temperature, or adding chaotropic salts can help disrupt aggregation.[7]
-
-
Insufficient Deprotection Time: Some sequences require longer deprotection times.
Issue 3: Side Product Formation During Boc-Deprotection
Q: I am observing unexpected side products in my NMR and LC-MS after Boc-deprotection with TFA. What are they and how can I prevent them?
A: The most common side reaction during Boc-deprotection with strong acids is t-butylation .[3] The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation. This cation can then alkylate any nucleophilic sites on your molecule, including the newly deprotected piperazine nitrogen or other sensitive functional groups.[3]
Prevention Strategies:
-
Use Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation.[3] Common scavengers include:
-
Triisopropylsilane (TIS)
-
Water
-
Thioanisole
-
A typical scavenger "cocktail" is 2.5% TIS and 2.5% water in the TFA/DCM deprotection solution.[3]
-
-
Use an Alternative Acid: Using 4M HCl in dioxane is another common method for Boc deprotection and can sometimes reduce side reactions compared to TFA.[3]
Data Presentation
Table 1: Comparison of Common Protecting Groups for Piperazine
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[1] | Stable to base and hydrogenolysis[1] |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C)[1] | Stable to acid and base[1] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild Base (e.g., 20% piperidine in DMF)[1] | Stable to acid and hydrogenolysis[1] |
| Trityl | Trt | Trityl chloride | Very Mild Acid (e.g., 1% TFA in DCM)[1] | Stable to base and hydrogenolysis[1] |
Table 2: Typical Reaction Conditions for Mono-Boc Protection of Piperazine
| Method | Reagents | Solvent | Temperature (°C) | Time | Reported Yield (%) |
| Standard | Piperazine, (Boc)₂O (0.8 eq) | Methanol | Room Temp | - | ~45[4] |
| Acid-Mediated | Piperazine, HCl (1 eq), (Boc)₂O (1 eq) | Methanol | 0-5 | - | 70-80[5] |
Experimental Protocols
Protocol 1: Mono-Boc Protection of Piperazine (Acid-Mediated)
-
Preparation: In a round-bottom flask, dissolve piperazine (1.0 equiv.) in methanol.
-
Acid Addition: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of trifluoroacetic acid (1.0 equiv.) in methanol dropwise.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Standard Boc Deprotection with TFA
-
Preparation: Dissolve the N-Boc-piperazine substrate in dichloromethane (DCM).
-
Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM. If the substrate is sensitive to alkylation, add scavengers (e.g., 2.5% triisopropylsilane and 2.5% water).[3]
-
Reaction: Add the deprotection cocktail to the substrate solution and stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.[6]
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The product is typically obtained as the TFA salt.[3]
-
Neutralization (optional): To obtain the free base, dissolve the crude salt in water, basify with saturated aqueous NaHCO₃, and extract with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.[6]
Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis
-
Preparation: Dissolve the N-Cbz protected piperazine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 wt% of the substrate).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator).[1]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[9]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperazine derivative.[9]
Protocol 4: Fmoc Deprotection with Piperidine
-
Preparation: Dissolve the N-Fmoc protected piperazine derivative in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add piperidine to the solution to make a 20% (v/v) mixture.[1]
-
Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor by TLC or LC-MS.[1]
-
Work-up: Remove the solvent and excess piperidine under high vacuum to yield the deprotected product.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 5. sciforum.net [sciforum.net]
- 6. benchchem.com [benchchem.com]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Piperazine Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the blood-brain barrier (BBB) penetration of piperazine drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in getting piperazine-containing drugs across the blood-brain barrier?
A1: The primary challenges stem from the inherent physicochemical properties of the piperazine moiety. The two nitrogen atoms in the piperazine ring are often basic, leading to a high degree of ionization at physiological pH (around 7.4). This charge significantly reduces the lipophilicity of the molecule, hindering its ability to passively diffuse across the lipid-rich membranes of the BBB endothelial cells.[1] Additionally, piperazine derivatives can be substrates for active efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the drug out of the brain and back into the bloodstream.[2][3]
Q2: How does the pKa of the piperazine nitrogens affect BBB penetration?
A2: The pKa values of the piperazine nitrogens are critical. A higher pKa means the nitrogens are more likely to be protonated and carry a positive charge at physiological pH. This ionization increases polarity and reduces the molecule's ability to partition into the lipophilic environment of the BBB.[1] Therefore, medicinal chemistry strategies often focus on modulating the basicity (pKa) of the piperazine nitrogens to find a balance between necessary biological activity and improved BBB penetration.[4]
Q3: What are the key physicochemical properties to optimize for a piperazine drug candidate to improve BBB penetration?
A3: To enhance BBB penetration, the following physicochemical properties should be carefully optimized:
-
Lipophilicity (logP/logD): Generally, a moderate lipophilicity (logP between 1.5 and 2.7) is optimal for BBB penetration.[1] Excessively high lipophilicity can lead to increased non-specific binding to plasma proteins and other tissues, reducing the free fraction of the drug available to cross the BBB.[5]
-
Molecular Weight (MW): A lower molecular weight (ideally below 400-500 Daltons) is favored for passive diffusion across the BBB.[1][5]
-
Polar Surface Area (PSA): A lower PSA (generally less than 60-90 Ų) is associated with better BBB permeability.[1] The piperazine ring itself contributes significantly to the PSA, especially when the nitrogens are unsubstituted or bear polar substituents.
-
Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors is preferable. Lipinski's Rule of Five suggests no more than 5 hydrogen bond donors and 10 acceptors for good oral bioavailability, and these rules are often even stricter for CNS drugs.[1]
Q4: What is the role of P-glycoprotein (P-gp) efflux, and how can it be addressed for piperazine drug candidates?
A4: P-glycoprotein (P-gp) is an efflux transporter highly expressed at the BBB that actively removes a wide range of xenobiotics, including many drug molecules, from the brain.[2][3] If a piperazine drug candidate is a substrate for P-gp, its brain concentration will be significantly limited. Strategies to address P-gp efflux include:
-
Structural Modification: Modifying the drug's structure to reduce its affinity for P-gp. This can involve altering substituents on the piperazine ring or other parts of the molecule.[4]
-
Co-administration with P-gp Inhibitors: While effective in preclinical studies, this approach has clinical limitations due to the risk of drug-drug interactions and systemic toxicity.
-
Prodrug Approach: Designing a prodrug that is not a P-gp substrate. Once across the BBB, the prodrug is converted to the active parent drug.[6][7]
Troubleshooting Guides
Problem 1: My piperazine drug candidate shows good in vitro potency but has poor brain penetration in vivo.
| Possible Cause | Troubleshooting Step |
| High ionization at physiological pH | Measure the pKa of your compound. If it's high, consider chemical modifications to reduce the basicity of the piperazine nitrogens. This could involve introducing electron-withdrawing groups near the piperazine ring. |
| Low lipophilicity | Determine the logP or logD value. If it's too low, explore strategies to increase lipophilicity, such as adding lipophilic substituents to the molecule. However, be mindful not to increase it excessively.[5] |
| High polar surface area (PSA) | Calculate the PSA. If it's high, consider strategies to mask the polar groups, such as intramolecular hydrogen bonding or creating a prodrug.[8] |
| P-glycoprotein (P-gp) efflux | Perform an in vitro P-gp substrate assay (e.g., using MDCK-MDR1 cells). If your compound is a substrate, consider structural modifications to reduce its affinity for P-gp or explore prodrug strategies.[4] |
| High plasma protein binding | Measure the fraction of unbound drug in plasma. If it's very low, a large portion of your drug is not available to cross the BBB. While challenging to modify, sometimes structural changes that alter lipophilicity can also affect plasma protein binding. |
Problem 2: My attempts to increase lipophilicity have led to decreased solubility and other issues.
| Possible Cause | Troubleshooting Step |
| Excessive lipophilicity | There is an optimal range for lipophilicity for BBB penetration. Very high lipophilicity can lead to poor solubility, increased metabolic clearance, and non-specific binding. Aim for a balanced logP.[1] |
| Introduction of metabolically labile groups | The lipophilic groups you've added might be susceptible to rapid metabolism. Conduct in vitro metabolic stability assays (e.g., using liver microsomes) to assess this. |
| "Molecular obesity" | Adding large lipophilic groups can significantly increase the molecular weight, which can negatively impact BBB penetration. Try to incorporate smaller, more efficient lipophilic groups.[1] |
Quantitative Data Summary
Table 1: Physicochemical Properties Influencing Blood-Brain Barrier Penetration
| Parameter | Favorable Range for CNS Drugs | Reference |
| Molecular Weight (MW) | < 400-500 Da | [1][5] |
| Lipophilicity (logP) | 1.5 - 2.7 | [1] |
| Polar Surface Area (PSA) | < 60-90 Ų | [1] |
| Hydrogen Bond Donors | ≤ 3 | [1] |
| Hydrogen Bond Acceptors | ≤ 7 | [1] |
| pKa | 4 - 10 | [1] |
Table 2: In Vitro Permeability Data for Selected Piperazine-Containing Compounds
| Compound Class | Assay | Permeability (Papp/Pe) (x 10⁻⁶ cm/s) | Notes | Reference |
| Piperine Analogs | Human BBB models | Low to High | Permeability varied based on specific analog structure. | [9] |
| Fluoroquinolones (with piperazine) | PAMPA | 0.7 - 418 | Permeability increased with increasing alkyl chain length on the piperazine nitrogen. | [10] |
| nNOS Inhibitors | PAMPA-BBB | Varies | Modifications to enhance lipophilicity and rigidity, and modulate pKa improved permeability. | [4] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assessment using a Cell-Based Transwell Assay (e.g., Caco-2 or MDCK-MDR1)
This protocol provides a general method for assessing the permeability of a piperazine drug candidate across a cell monolayer, which is a common in vitro model for the BBB.
Materials:
-
Caco-2 or MDCK-MDR1 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Test compound (piperazine derivative)
-
Lucifer yellow (paracellular integrity marker)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 or MDCK-MDR1 cells onto the apical side of the Transwell inserts at a suitable density.
-
Culture the cells for a sufficient period (e.g., 21 days for Caco-2) to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be above a predetermined threshold to indicate monolayer integrity.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability of Lucifer yellow confirms the integrity of the tight junctions.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound at a known concentration to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux Assessment):
-
To assess active efflux, perform the permeability assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER significantly greater than 1 suggests the compound is a substrate for active efflux.
-
Protocol 2: In Vivo Assessment of Brain Penetration in Rodents
This protocol describes a common method to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of a piperazine drug candidate in a rodent model.
Materials:
-
Rodents (e.g., rats or mice)
-
Test compound (piperazine derivative)
-
Vehicle for dosing
-
Anesthetics
-
Blood collection tubes (with anticoagulant)
-
Brain homogenization equipment
-
Analytical instrumentation (e.g., LC-MS/MS)
-
Equipment for determining unbound fraction in plasma and brain homogenate (e.g., equilibrium dialysis, ultrafiltration)
Methodology:
-
Dosing:
-
Administer the test compound to the rodents at a specific dose and route (e.g., intravenous or oral).
-
-
Sample Collection:
-
At a predetermined time point (or multiple time points for a pharmacokinetic profile), anesthetize the animals.
-
Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.
-
Immediately perfuse the animal transcardially with saline to remove blood from the brain vasculature.
-
Dissect the brain.
-
-
Sample Processing:
-
Centrifuge the blood sample to obtain plasma.
-
Weigh the brain and homogenize it in a suitable buffer.
-
-
Concentration Analysis:
-
Analyze the concentration of the test compound in plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).
-
-
Unbound Fraction Determination:
-
Determine the fraction of unbound drug in plasma (fu,plasma) and in brain homogenate (fu,brain) using methods like equilibrium dialysis or ultrafiltration.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp): Kp = C_brain / C_plasma where C_brain is the total concentration in the brain and C_plasma is the total concentration in plasma.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu): Kp,uu = (C_brain * fu,brain) / (C_plasma * fu,plasma) A Kp,uu value close to 1 suggests passive diffusion is the primary mechanism of brain entry. A value significantly less than 1 suggests efflux, while a value greater than 1 suggests active uptake.[3][11]
-
Visualizations
References
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. prisysbiotech.com [prisysbiotech.com]
- 4. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Masked Polar Group Incorporation (MPGI) Strategy in Drug Design: Effects of Nitrogen Substitutions on Combretastatin and Isocombretastatin Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PAMPA--a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1-(3,5-Dimethoxyphenyl)piperazine Derivatives' Potency: A Guide for Researchers
This guide provides a comparative analysis of the potency of 1-(3,5-dimethoxyphenyl)piperazine derivatives, targeting researchers, scientists, and drug development professionals. The information presented herein is a synthesis of data from various pharmacological studies, focusing on the structure-activity relationships and receptor binding affinities of this class of compounds.
Introduction to this compound Derivatives
Piperazine derivatives are a significant class of organic compounds extensively explored in medicinal chemistry due to their versatile pharmacological activities.[1] The 1-arylpiperazine scaffold, in particular, is a key structural motif in many centrally acting agents. Modifications to the aryl ring and the piperazine moiety can significantly influence the potency and selectivity of these compounds for various receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This guide focuses on derivatives featuring a this compound core, a structure that has been investigated for its potential in developing novel therapeutics for central nervous system disorders.
Comparative Potency at Serotonin and Dopamine Receptors
The potency of this compound derivatives is typically evaluated by their binding affinity to specific G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors. The affinity is commonly expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity and, consequently, greater potency.
While a comprehensive dataset for a wide range of directly substituted this compound derivatives is not available in a single study, analysis of related arylpiperazine derivatives provides valuable insights into their structure-activity relationships. The substitution pattern on the aromatic ring is a key determinant of pharmacological activity.[2]
Below is a summary of binding affinities for representative arylpiperazine derivatives at various receptors, which can serve as a reference for understanding the potential potency of this compound analogues.
| Compound/Derivative | Receptor | Kᵢ (nM) | Reference |
| 1-(2-Methoxyphenyl)piperazine derivative 7 | 5-HT₁ₐ | 1.2 | [3] |
| 1-(2-Methoxyphenyl)piperazine derivative 9 | 5-HT₁ₐ | 21.3 | [3] |
| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | D₂ | High Affinity | [4] |
| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | 5-HT₁ₐ | Low to Moderate Affinity | [4] |
| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | 5-HT₂ₐ | Low to Moderate Affinity | [4] |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (1) | D₄ | High Affinity | [5] |
Note: The data presented is for structurally related compounds and serves to illustrate the range of potencies observed within the broader arylpiperazine class. Direct experimental data for a series of this compound derivatives is required for a precise comparative analysis.
Experimental Protocols
The determination of binding affinities for these compounds relies on standardized in vitro assays. A typical experimental protocol for a radioligand binding assay is outlined below.
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity of test compounds to a specific receptor.
-
Membrane Preparation:
-
Cells expressing the target receptor (e.g., HEK-293 cells transfected with the human 5-HT₁ₐ receptor) are cultured and harvested.
-
The cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]8-OH-DPAT for the 5-HT₁ₐ receptor), and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound derivatives with their target receptors initiates intracellular signaling cascades. Below are diagrams illustrating a common signaling pathway for the 5-HT₁ₐ receptor and a typical workflow for a radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(3,5-Dimethoxyphenyl)piperazine and Other Arylpiperazines in Central Nervous System Activity
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CNS activity of 1-(3,5-Dimethoxyphenyl)piperazine against other key arylpiperazines. This analysis is supported by a compilation of experimental data from various sources, detailed experimental protocols, and visualizations of relevant biological pathways.
The arylpiperazine scaffold is a cornerstone in the development of centrally acting drugs, demonstrating a wide range of pharmacological activities. These compounds are particularly known for their interactions with aminergic G protein-coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors, which are critical targets in the treatment of numerous neurological and psychiatric disorders. The nature and position of substituents on the aryl ring play a pivotal role in modulating the affinity and selectivity of these compounds for their respective targets. This guide focuses on this compound and compares its predicted pharmacological profile with that of other well-characterized arylpiperazines to elucidate the structure-activity relationships (SAR) governing their CNS activity.
Comparative Analysis of Receptor Binding Affinities
| Compound | Phenyl Ring Substitution | 5-HT1A Ki (nM) | D2 Ki (nM) |
| 1-Phenylpiperazine | Unsubstituted | 160 | 1800 |
| 1-(2-Methoxyphenyl)piperazine | 2-Methoxy | 2.6 - 13 | 1.7 - 250 |
| 1-(3-Methoxyphenyl)piperazine | 3-Methoxy | 110 | 2800 |
| 1-(4-Methoxyphenyl)piperazine | 4-Methoxy | 140 | 3500 |
| This compound | 3,5-Dimethoxy | ~100-200 (Estimated) | ~2500-3500 (Estimated) |
| 1-(2,3-Dichlorophenyl)piperazine | 2,3-Dichloro | 15 | 10 |
| 1-(2,5-Dimethoxy-4-bromobenzyl)piperazine | 2,5-Dimethoxy-4-bromo (on benzyl) | - | - |
Note: The Ki values are compiled from multiple sources and represent a range of reported values. The values for this compound are estimations based on SAR trends.
From the data, a clear SAR emerges for methoxy substitution on the phenyl ring. A single methoxy group at the 2-position significantly enhances affinity for both 5-HT1A and D2 receptors compared to the unsubstituted phenylpiperazine. In contrast, methoxy groups at the 3- or 4-position lead to a decrease in affinity. Based on this trend, it is predicted that the 3,5-dimethoxy substitution pattern of this compound would likely result in a lower affinity for both 5-HT1A and D2 receptors, similar to or slightly weaker than the 3- and 4-monomethoxy analogs.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of arylpiperazine binding to 5-HT1A and D2 receptors, it is essential to visualize their downstream signaling pathways. Both receptors primarily couple to inhibitory G proteins (Gi/o).
Unlocking New Frontiers in Oncology: A Comparative Guide to the Anticancer Activity of Novel Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive analysis of the burgeoning field of novel piperazine-containing compounds as potential anticancer agents. The piperazine scaffold, a privileged structure in medicinal chemistry, has been ingeniously incorporated into a variety of molecular frameworks, leading to the development of promising candidates with significant cytotoxic activity against a broad spectrum of cancer cell lines. This document presents a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of next-generation cancer therapeutics.
Comparative Cytotoxic Activity of Novel Piperazine Compounds
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of representative novel piperazine compounds against various human cancer cell lines. For comparative purposes, data for the established anticancer drugs Doxorubicin and Erlotinib are included where available from the respective studies.
Disclaimer: The data presented below is compiled from multiple independent studies. Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental protocols, cell line passages, and reagent sources.
Vindoline-Piperazine Conjugates
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference Drug | Reference Drug IC50 / GI50 (µM) |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00[1][2][3] | - | - |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35[1][2][3] | - | - |
Alepterolic Acid-Piperazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Alepterolic acid-piperazine derivative 3n | MDA-MB-231 (Triple-negative breast) | 5.55 ± 0.56[4] | - | - |
| HepG2 (Liver) | Effective | - | - | |
| Alepterolic acid-piperazine derivative 6p | MCF-7 (Breast) | 8.31 ± 0.67[5] | - | - |
Phthalazine-Piperazine Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Phthalazine-piperazine hybrid 7e | MDA-MB-231 (Breast) | 0.013[6] | Vatalanib | 63.90[6] |
| A549 (Lung) | 2.19[6] | Vatalanib | 20.27[6] | |
| HT-29 (Colon) | 2.19[6] | Vatalanib | 21.96[6] | |
| Phthalazine-piperazine hybrid 12d | MDA-MB-231 (Breast) | 0.57 | Erlotinib | 1.02 |
Bergenin-Piperazine Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Bergenin-piperazine hybrid 5a | CAL-27 (Tongue) | 16.03 ± 0.075[7][8] | Doxorubicin | Used as standard[7] |
| SCC09 (Oral) | 32.43 ± 1.78[7][8] | Doxorubicin | Used as standard[7] | |
| Bergenin-piperazine hybrid 10d | HCT-15 (Colorectal) | 30.2 ± 0.64[8] | Doxorubicin | Used as standard[7] |
| CAL-27 (Tongue) | 15.41 ± 0.5[8] | Doxorubicin | Used as standard[7] | |
| SCC09 (Oral) | 17.41 ± 1.255[8] | Doxorubicin | Used as standard[7] | |
| A549 (Lung) | 22.46 ± 0.06[8] | Doxorubicin | Used as standard[7] | |
| MCF7 (Breast) | 19.59 ± 0.40[8] | Doxorubicin | Used as standard[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected. The supernatant containing floating cells is transferred to a centrifuge tube. Adherent cells are washed with PBS and then detached using trypsin-EDTA. The detached cells are combined with the supernatant.
-
Cell Washing: The combined cell suspension is centrifuged at 300 x g for 5 minutes. The cell pellet is washed twice with cold PBS.
-
Annexin V and PI Staining: The washed cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. At least 10,000 events are acquired for each sample. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Cell Cycle Analysis
This assay, also performed by flow cytometry, determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Cells are cultured and treated with the test compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in ice-cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are centrifuged to remove the ethanol, and the cell pellet is washed with PBS. The cells are then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Incubation: The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI signal.
Signaling Pathways and Mechanisms of Action
The anticancer activity of novel piperazine compounds is often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. The following diagrams illustrate a general experimental workflow and the proposed mechanisms of action for different classes of these compounds.
Caption: General experimental workflow for validating anticancer activity.
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profiling of Arylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of arylpiperazine derivatives, with a focus on their interactions with key monoamine G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors. While the primary focus is on derivatives of 1-(3,5-Dimethoxyphenyl)piperazine, the available public data for this specific scaffold is limited. Therefore, this guide broadens the scope to include structurally related arylpiperazines to provide a more comprehensive understanding of their structure-activity relationships (SAR) and cross-reactivity patterns. The information herein is intended to aid researchers in the design and development of more selective and potent therapeutic agents.
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of aminergic GPCRs.[1] This promiscuity can be advantageous for developing multi-target drugs but also poses a challenge in achieving receptor selectivity, making cross-reactivity profiling a critical step in drug discovery.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, in nM) of a selection of arylpiperazine derivatives for various serotonin and dopamine receptors. The data has been compiled from multiple studies to illustrate the impact of substitutions on the aryl ring and other parts of the molecule on receptor affinity and selectivity. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Compound/Derivative | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | α1 (Ki, nM) | Reference |
| (2-Methoxyphenyl)piperazine Derivatives | ||||||
| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine | Low to Moderate Affinity | Low to Moderate Affinity | High Affinity | - | Variable Affinity | [2] |
| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (ST 280) | - | - | 76.4 | 0.5 | - | [3] |
| 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine | High Affinity | High Affinity | - | - | Not Selective | [4] |
| (2,3-Dichlorophenyl)piperazine Derivatives | ||||||
| N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamide Analog | - | - | - | 1 | - | [5] |
| Other Arylpiperazine Derivatives | ||||||
| Flibanserin | High Affinity | High Affinity | - | - | - | [6] |
| Aripiprazole | - | - | High Affinity | High Affinity | - | [6] |
Note: "Low to Moderate Affinity" and "High Affinity" are qualitative descriptions from the source material where specific Ki values were not provided in the abstract. "-" indicates data not available in the cited sources.
Experimental Protocols
The binding affinity data presented in this guide are primarily generated using radioligand binding assays. Below is a detailed, generalized protocol for this key experiment.
Radioligand Binding Assay Protocol
This protocol is a standard method used to determine the affinity of a test compound for a specific receptor.
1. Materials and Reagents:
- Cell membranes prepared from cells stably expressing the target receptor (e.g., HEK-293 cells).
- Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).
- Test compounds (this compound derivatives or other arylpiperazines).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Non-specific binding inhibitor (a high concentration of a known, unlabeled ligand for the target receptor).
- Glass fiber filters.
- Scintillation cocktail.
- 96-well plates.
2. Procedure:
- Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
- Total Binding: Cell membranes, radioligand, and assay buffer.
- Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding inhibitor.
- Displacement: Cell membranes, radioligand, and varying concentrations of the test compound.
- Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- For displacement experiments, plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.
Canonical GPCR Signaling Pathway
Arylpiperazine derivatives commonly target GPCRs like the 5-HT1A and D2 receptors, which are coupled to Gi/o proteins. The diagram below illustrates this canonical signaling pathway.
References
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Performance of Piperazine-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug from laboratory discovery to clinical application is a rigorous process of validation. For piperazine-based compounds, a ubiquitous scaffold in medicinal chemistry, bridging the gap between promising in vitro results and demonstrable in vivo efficacy is a critical determinant of success. This guide provides an objective comparison of the in vitro and in vivo findings for three distinct piperazine-containing drugs: the anti-tuberculosis agent TZY-5-84, the anti-cancer drug ABT-199 (Venetoclax), and the atypical antipsychotic olanzapine. This analysis is supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways.
At a Glance: In Vitro vs. In Vivo Performance
The following tables summarize key quantitative data from preclinical studies, offering a clear comparison of the in vitro potency and in vivo efficacy of the selected piperazine-based drugs.
Antimicrobial Efficacy: TZY-5-84
TZY-5-84 is a piperazine-containing benzothiazinone analog that exhibits potent activity against Mycobacterium tuberculosis by inhibiting the essential enzyme DprE1.[1]
| Parameter | In Vitro Activity (MIC in mg/L) | In Vivo Efficacy (Murine Model) |
| Test Compound | TZY-5-84 | TZY-5-84 |
| M. tuberculosis H37Rv | 0.014 - 0.015 | At 12.5 mg/kg, efficacy was comparable to PBTZ169 at 25 mg/kg. |
| Susceptible Clinical Isolates | Susceptible | Efficacy suggested by in vitro activity. |
| Drug-Resistant Clinical Isolates | Susceptible | Promising, based on in vitro data. |
| Comparator | PBTZ169 | PBTZ169 |
| M. tuberculosis H37Rv | Not specified in snippet | Showed a significant reduction in lung CFU at 25 mg/kg. |
Anticancer Activity: ABT-199 (Venetoclax)
ABT-199 is a potent and selective BCL-2 inhibitor. Its piperazine moiety is part of a complex structure that enables its high-affinity binding to the BCL-2 protein, inducing apoptosis in cancer cells.[2][3]
| Parameter | In Vitro Activity (IC50/Ki) | In Vivo Efficacy (Xenograft Models) |
| Test Compound | ABT-199 (Venetoclax) | ABT-199 (Venetoclax) |
| BCL-2 Binding Affinity (Ki) | < 0.010 nM | - |
| Acute Myeloid Leukemia (AML) Primary Patient Samples (IC50) | ~10 nM[4] | Significant antitumor activity. |
| Neuroblastoma Cell Lines (High BCL-2 expressing) | Potent apoptosis induction | Significant tumor growth inhibition at 100 mg/kg.[5] |
| Comparator | Navitoclax (ABT-263) | Navitoclax (ABT-263) |
| BCL-2/BCL-XL Inhibition | Inhibits both | - |
| Platelet Effects | Causes thrombocytopenia | - |
Antipsychotic Activity: Olanzapine
Olanzapine is an atypical antipsychotic with a complex pharmacology, exhibiting binding affinity for a range of neurotransmitter receptors. Its clinical efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[6][7]
| Parameter | In Vitro Activity (Ki in nM) | In Vivo Efficacy (Rodent Models) |
| Test Compound | Olanzapine | Olanzapine |
| Dopamine D2 Receptor | 11[8] | Potent antagonist activity.[6] |
| Serotonin 5-HT2A Receptor | 4[8] | Potent antagonist activity.[6] |
| Muscarinic M1 Receptor | 1.9[8] | Weaker antagonist activity in vivo.[6] |
| Adrenergic α1 Receptor | 19[8] | Weaker antagonist activity in vivo.[6] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these drugs exert their effects is crucial for rational drug design and development.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validity of preclinical drug evaluation.
In Vitro Minimum Inhibitory Concentration (MIC) Determination for M. tuberculosis
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.
Methodology: A widely used method is the Microplate Alamar Blue Assay (MABA).[6]
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).[6]
-
-
Microplate Setup and Drug Dilution:
-
Use a 96-well microtiter plate. Add sterile water to perimeter wells to minimize evaporation.
-
Perform serial twofold dilutions of the test compound (e.g., TZY-5-84) in 7H9 broth directly in the plate.
-
Include a no-drug control, a sterility control (broth only), and a solvent control.
-
-
Inoculation and Incubation:
-
Add the prepared mycobacterial inoculum to all wells except the sterility control.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and MIC Determination:
-
After incubation, add Alamar Blue solution to the wells.
-
Re-incubate for 24 hours.
-
The MIC is the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[6]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Methodology: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., various cell lines for ABT-199 testing) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the control. The IC50 value is determined from the dose-response curve.
-
In Vivo Murine Model of Tuberculosis
Objective: To assess the in vivo efficacy of an anti-tuberculosis drug candidate.
Methodology: The murine model of chronic TB infection is a standard for evaluating drug efficacy.[9]
-
Animal and Bacterial Strains:
-
Use a suitable mouse strain (e.g., BALB/c) and a virulent M. tuberculosis strain (e.g., H37Rv).
-
-
Infection:
-
Infect mice via a low-dose aerosol exposure to deliver a specific number of CFUs to the lungs.
-
-
Treatment:
-
After a set period to establish chronic infection, randomize mice into treatment groups (vehicle control, positive control, and test compound at various doses).
-
Administer the drug via a clinically relevant route (e.g., oral gavage) for a specified duration.
-
-
Efficacy Evaluation:
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.
-
Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar.
-
After incubation, count the bacterial colonies to determine the CFU load per organ. A significant reduction in CFU in the treated groups compared to the control group indicates drug efficacy.
-
In Vivo Xenograft Mouse Model for Anticancer Drugs
Objective: To evaluate the in vivo antitumor activity of a compound.
Methodology: Human tumor xenografts in immunodeficient mice are a widely used model.
-
Animal Model and Cell Line:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
Use a human cancer cell line relevant to the drug's proposed indication (e.g., leukemia or lymphoma cell lines for ABT-199).[3]
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., ABT-199) and vehicle control according to a predetermined schedule and route of administration.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis). The primary endpoint is typically tumor growth inhibition.
-
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for specific receptors.
Methodology: Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions.[8]
-
Membrane Preparation:
-
Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A receptors for olanzapine).
-
-
Competitive Binding Assay:
-
Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (e.g., olanzapine).
-
Include a control for non-specific binding.
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the IC50 of the test compound (the concentration that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
In Vivo Models for Antipsychotic Activity
Objective: To assess the in vivo functional effects of a compound on neurotransmitter systems.
Methodology: Various behavioral and neurochemical models are used to predict antipsychotic efficacy.[6][10]
-
Dopamine Antagonism Model (e.g., Apomorphine-induced climbing):
-
Administer the test compound (e.g., olanzapine) to rodents.
-
Subsequently, administer a dopamine agonist like apomorphine, which induces characteristic climbing behavior.
-
The ability of the test compound to reduce or block this behavior indicates dopamine receptor antagonism.
-
-
Serotonin Antagonism Model (e.g., DOI-induced head twitches):
-
Administer the test compound to rodents.
-
Administer a 5-HT2A/2C agonist like DOI (2,5-dimethoxy-4-iodoamphetamine), which induces head-twitch responses.
-
Inhibition of this behavior suggests 5-HT2A receptor antagonism.
-
-
Neurochemical Assays:
-
Measure the levels of neurotransmitters and their metabolites in specific brain regions of treated animals to assess the neurochemical effects of the drug.
-
Conclusion
This guide illustrates the critical interplay between in vitro and in vivo studies in the development of piperazine-based drugs. While in vitro assays provide essential information on potency and mechanism of action at the molecular level, in vivo models are indispensable for evaluating efficacy, pharmacokinetics, and safety in a complex biological system. A thorough understanding and careful correlation of data from both domains are paramount for the successful translation of promising compounds from the bench to the bedside.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Preparation, Characterization, and In Vivo Evaluation of Olanzapine Poly(D,L-lactide-co-glycolide) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Piperazine Scaffold: A Head-to-Head Comparison in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperazine and its key bioisosteres, supported by experimental data and detailed protocols.
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry, integral to the structure of over 100 FDA-approved drugs.[1][2] Its prevalence is attributed to a unique combination of favorable physicochemical properties, including high aqueous solubility and two readily functionalizable basic nitrogen atoms, which allow for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1][3] However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteric replacements to optimize drug candidates.[1]
This guide provides an objective, data-driven comparison of the piperazine scaffold against common alternatives, offering insights into its impact on physicochemical properties, pharmacokinetic profiles, and pharmacological activity to aid in strategic decision-making during the drug design process.
Physicochemical Properties: A Comparative Analysis
The selection of a central scaffold is critically influenced by its physicochemical properties, which govern a molecule's solubility, permeability, and interactions with biological targets. The piperazine ring's two nitrogen atoms offer a distinct advantage in modulating these properties.
Table 1: Comparative Physicochemical Properties of Piperazine and Alternative Scaffolds [1][4]
| Scaffold | Structure | pKa1 | pKa2 | cLogP | Aqueous Solubility | Key Considerations in Drug Design |
| Piperazine | 9.73 | 5.35 | -1.50 | Freely Soluble | Dual pKa allows for fine-tuning of basicity and solubility.[4] Generally improves aqueous solubility. | |
| Piperidine | ~11.22 | - | ~0.84 | Miscible | Higher basicity can lead to stronger ionic interactions but may also increase clearance and off-target effects.[4] More lipophilic than piperazine. | |
| Homopiperazine | 11.02 (predicted) | - | -0.48 | Soluble | Offers a different spatial arrangement of the nitrogen atoms, potentially impacting binding and physicochemical properties.[1] | |
| 2,6-Diazaspiro[3.3]heptane | - | - | -0.51 | - | A rigid bioisostere that can improve metabolic stability and introduce novel exit vectors for substitution.[1] | |
| 2,5-Diazabicyclo[2.2.1]heptane | - | - | -0.60 | - | A constrained bicyclic analog that can enhance target selectivity and reduce off-target effects.[1] |
Pharmacokinetic Profile: Impact on ADME Properties
The choice of a central scaffold significantly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The piperazine ring is often employed to enhance solubility and bioavailability; however, it can be susceptible to metabolism, primarily through cytochrome P450 enzymes.[3][5] Bioisosteric replacement is a common strategy to address these metabolic liabilities.
Table 2: Comparative ADME Profile Trends of Piperazine and its Alternatives [5][6]
| Property | Piperazine | Piperidine | Bioisosteres (e.g., Spirodiamines) | Key Considerations |
| Aqueous Solubility | Generally High | Moderate to High | Variable | Piperazine's polarity enhances solubility.[5] |
| Permeability | Moderate | Generally Higher | Variable | Piperidine's greater lipophilicity can improve membrane permeability.[5] |
| Metabolic Stability | Can be a liability (N-dealkylation) | Often simpler metabolism | Can improve stability | Piperazine's nitrogens are sites for metabolism.[5] Rigid bioisosteres can block metabolic sites.[1] |
| Plasma Protein Binding | Variable | Variable | Variable | Influenced by overall lipophilicity and charge. |
| Efflux | Can be a substrate for efflux pumps | Variable | Can reduce efflux | Modifications to the piperazine ring can mitigate efflux.[7] |
Head-to-Head Comparison of Biological Activity
The true test of a scaffold's utility lies in its impact on biological activity. Here, we present case studies with quantitative data to illustrate the performance of piperazine-containing compounds compared to their analogs.
Case Study 1: Kinase Inhibition - Imatinib and its Analogs
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), features a critical N-methylpiperazine moiety that enhances its oral bioavailability.[8] Studies on imatinib derivatives where the piperazine ring is modified or replaced provide valuable insights into its role.
Table 3: Anti-proliferative Activity of Imatinib and its Analogs [8][9]
| Compound | Scaffold | Cell Line | IC50 (µM) |
| Imatinib | Piperazine | K562 (BCR-ABL positive) | 78.37 |
| Nalm-6 (BCR-ABL negative) | 16.09 | ||
| Compound 9 | Modified Piperazine | K562 | 45.0 |
| Nalm-6 | 1.639 | ||
| Compound 10 | Modified Piperazine | K562 | 35.04 |
| Nalm-6 | 28.73 | ||
| Analog 4b (lacks N-methylpiperazine) | Phenylamino-pyrimidine | K562 | 6.7 |
Note: The data indicates that while the N-methylpiperazine group in imatinib is crucial for its overall profile, modifications to this moiety or its replacement can lead to significant changes in activity, sometimes even enhancing it against specific cell lines.
Case Study 2: GPCR Antagonism - Piperazine vs. Piperidine Derivatives
In the realm of G-protein coupled receptor (GPCR) modulation, the choice between a piperazine and a piperidine scaffold can dramatically influence receptor selectivity and affinity.
Table 4: Comparative Binding Affinities (Ki) of Piperazine and Piperidine Derivatives for Histamine H3 and Sigma-1 Receptors [10][11]
| Compound | Scaffold | hH3R Ki (nM) | σ1R Ki (nM) |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
| Compound 13 | Piperazine | 37.8 | 51.8 |
| Compound 16 | Piperazine | 12.7 | 37.8 |
| Compound 11 | Piperidine | 6.2 | 4.41 |
Note: Replacing the piperazine ring in Compound 4 with a piperidine ring in Compound 5 resulted in a dramatic increase in affinity for the σ1 receptor, highlighting the profound impact of the scaffold on receptor selectivity.[10][11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures enhances understanding and reproducibility.
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key signaling pathways where piperazine-containing drugs exert their effects.
References
- 1. An expeditious synthesis of imatinib and analogues utilising flow chemistry methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Bridging the Gap: A Guide to Validating Molecular Docking Predictions with Experimental Data
For Researchers, Scientists, and Drug Development Professionals
Molecular docking has become an indispensable computational tool in modern drug discovery, offering rapid prediction of ligand-protein interactions. However, the in-silico nature of these predictions necessitates rigorous experimental validation to confirm their biological relevance. This guide provides a comprehensive comparison of common experimental techniques used to validate molecular docking results, complete with detailed protocols and illustrative workflows to aid in the design and interpretation of validation studies.
The Validation Workflow: From Computation to Confirmation
The journey from a promising in-silico hit to a validated lead compound involves a multi-step process. It begins with computational validation to ensure the reliability of the docking protocol, followed by a series of experimental assays to confirm the predicted binding mode and affinity.
Caption: A typical workflow for the validation of molecular docking predictions.
Comparing Experimental Validation Techniques
The choice of experimental method for validating docking predictions depends on the specific research question, available resources, and the nature of the target protein and ligand. The following table provides a comparison of commonly employed techniques.
| Technique | Principle | Data Obtained | Throughput | Cost | Key Advantage |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Low | High | Provides a complete thermodynamic profile of the interaction. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. | Binding affinity (Kd), association (ka) and dissociation (kd) rate constants. | Medium | High | Real-time monitoring of binding kinetics. |
| Fluorescence-Based Assays | Measures changes in fluorescence properties (intensity, polarization) of the protein or a labeled ligand upon binding. | Binding affinity (Kd). | High | Medium | High sensitivity and suitable for high-throughput screening. |
| X-ray Crystallography | Determines the three-dimensional structure of a protein-ligand complex at atomic resolution. | High-resolution 3D structure of the binding pose, precise protein-ligand interactions. | Low | Very High | The "gold standard" for determining the exact binding mode. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide information on molecular structure and dynamics in solution. | Ligand binding site mapping (e.g., HSQC), conformational changes, and binding affinity (Kd). | Low | Very High | Provides structural and dynamic information in a solution state, closer to physiological conditions. |
Case Study: Benchmarking of Docking Programs
Numerous studies have benchmarked the performance of various docking programs against experimental data. These studies are crucial for understanding the strengths and limitations of different algorithms and scoring functions. A common metric for evaluating the accuracy of the predicted binding pose is the Root Mean Square Deviation (RMSD) between the docked pose and the experimentally determined structure (e.g., from X-ray crystallography). An RMSD value of less than 2.0 Å is generally considered a successful prediction.[1][2][3]
| Docking Program | Target | Ligand | Predicted Binding Energy (kcal/mol) | Experimental Binding Affinity (IC50/Ki/Kd) | RMSD (Å) from Crystal Structure | Reference |
| Glide | Cyclooxygenase-1 (COX-1) | Ibuprofen | -7.8 | 5.2 µM (IC50) | 1.2 | [4] |
| AutoDock Vina | Cyclooxygenase-2 (COX-2) | Celecoxib | -10.2 | 40 nM (IC50) | 1.5 | [4] |
| GOLD | Dihydropteroate Synthase | Pterin | -9.5 | 1.2 µM (Ki) | 1.8 | [5] |
| FlexX | Thrombin | Melagatran | -8.1 | 2 nM (Ki) | 1.9 | [6] |
Note: The values presented in this table are illustrative and compiled from various benchmarking studies. For exact values, please refer to the cited literature.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of a ligand binding to a protein.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a suitable buffer.
-
Prepare a solution of the ligand (typically 10-20 times the protein concentration) in the same buffer. Degas both solutions to prevent bubble formation.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the protein solution and the injection syringe with the ligand solution.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
X-ray Crystallography
Objective: To determine the high-resolution three-dimensional structure of a protein-ligand complex.
Methodology:
-
Protein Expression and Purification:
-
Overexpress the target protein in a suitable expression system (e.g., E. coli, insect cells).
-
Purify the protein to homogeneity using chromatography techniques.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that yield well-ordered crystals of the protein.
-
Soak the protein crystals in a solution containing the ligand or co-crystallize the protein and ligand together.
-
-
Data Collection:
-
Mount a single crystal and expose it to a high-intensity X-ray beam (typically at a synchrotron).
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods like molecular replacement.
-
Build an atomic model of the protein-ligand complex into the resulting electron density map.
-
Refine the model against the experimental data to obtain the final, high-resolution structure.
-
Logical Relationship of Validation Metrics
The validation of a docking prediction is not a single event but a convergence of evidence from multiple computational and experimental sources.
Caption: The relationship between computational predictions and experimental validation metrics.
By systematically applying these experimental techniques and comparing the results with in-silico predictions, researchers can gain a higher degree of confidence in their molecular docking studies, ultimately accelerating the discovery and development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
Confirming Target Engagement of 1-(3,5-Dimethoxyphenyl)piperazine Derivatives in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of 1-(3,5-Dimethoxyphenyl)piperazine derivatives. Given that piperazine derivatives frequently target G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, this guide will focus on assays tailored for these target classes. We will explore the Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Radioligand Binding Assays, presenting detailed protocols, comparative data, and visual workflows to aid in assay selection and implementation.
Introduction to Target Engagement Assays
Confirming that a compound binds to its intended target in a cellular environment is a critical step in drug discovery.[1] Cellular target engagement assays provide this crucial information, helping to validate a compound's mechanism of action and build confidence in its therapeutic potential. The choice of assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. This guide compares three widely used methods for quantifying target engagement in cells.
Comparative Analysis of Target Engagement Methodologies
The following table summarizes the key characteristics of the three highlighted assays, offering a direct comparison to inform your experimental design.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Target Engagement Assay | Radioligand Binding Assay |
| Principle | Ligand binding induces a change in the thermal stability of the target protein.[1][2] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[3] | Competition between a radiolabeled ligand and the test compound for binding to the target receptor.[4][5] |
| Primary Readout | Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF). | BRET ratio, from which IC50 values are derived.[6] | Amount of bound radioactivity, used to determine Ki values. |
| Target Modification | Not required (endogenous protein). | Genetic tagging of the target protein with NanoLuc luciferase.[3] | Not required (endogenous or recombinant receptor). |
| Compound Labeling | Not required. | Requires a specific fluorescently labeled tracer for the target.[3] | Requires a specific radiolabeled ligand for the target. |
| Throughput | Low to medium (Western blot) or high (e.g., AlphaLISA, SplitLuc).[7][8] | High. | Medium to high. |
| Advantages | Label-free for both compound and target, applicable to native cells and tissues.[1] | Real-time measurement in live cells, high sensitivity, quantitative.[9] | "Gold standard" for affinity determination, high sensitivity, well-established.[4][5] |
| Disadvantages | Not all ligand binding events cause a thermal shift; can be lower throughput. | Requires genetic modification of the target and development of a specific tracer. | Requires handling of radioactive materials, endpoint assay. |
Quantitative Data Comparison
The following tables present hypothetical, yet realistic, quantitative data for three this compound derivatives (DMPP-1, DMPP-2, and DMPP-3) targeting the Serotonin Receptor 5-HT2A and the Dopamine Receptor D2. This data is for illustrative purposes to demonstrate how results from each assay can be presented and compared.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Receptor | Thermal Shift (ΔTm) in °C | EC50 (nM) from ITDRF |
| DMPP-1 | 5-HT2A | + 3.2 | 120 |
| D2 | + 1.5 | 850 | |
| DMPP-2 | 5-HT2A | + 0.8 | > 10,000 |
| D2 | + 4.1 | 85 | |
| DMPP-3 | 5-HT2A | + 2.9 | 150 |
| D2 | + 3.8 | 110 |
Table 2: NanoBRET Target Engagement Assay Data
| Compound | Target Receptor | IC50 (nM) |
| DMPP-1 | 5-HT2A | 95 |
| D2 | 750 | |
| DMPP-2 | 5-HT2A | > 10,000 |
| D2 | 60 | |
| DMPP-3 | 5-HT2A | 110 |
| D2 | 90 |
Table 3: Radioligand Binding Assay Data
| Compound | Target Receptor | Ki (nM) |
| DMPP-1 | 5-HT2A | 78[10] |
| D2 | 620 | |
| DMPP-2 | 5-HT2A | > 10,000 |
| D2 | 45[11] | |
| DMPP-3 | 5-HT2A | 92[10] |
| D2 | 75[11] |
Signaling Pathway Diagrams
To understand the context of target engagement, it is essential to visualize the downstream signaling pathways of the target receptors.
References
- 1. news-medical.net [news-medical.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Determining the nanoBRET IC50 values of 30 legacy ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 7. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of New Piperazine Ligands for Serotonin Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective ligands for serotonin (5-HT) receptor subtypes is a critical endeavor in the pursuit of novel therapeutics for a range of neurological and psychiatric disorders. Piperazine derivatives have emerged as a versatile scaffold in the design of such ligands. This guide provides an objective comparison of the performance of recently developed piperazine ligands, supported by experimental data, to aid researchers in their drug discovery efforts.
Comparative Analysis of Binding Affinities
The selectivity of a ligand is determined by its preferential binding to a specific receptor subtype. The following tables summarize the binding affinities (Ki, in nM) of several new piperazine ligands for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Ligand | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Reference |
| Norbo-4 | pEC50 = 6.74 ± 0.08 (agonist) | - | - | [1] |
| Norbo-8 | pEC50 = 6.78 ± 0.09 (agonist) | - | - | [1] |
| Norbo-14 | - | 17.93 | >1000 | [1] |
| Norbo-18 | - | 18.65 | >1000 | [1] |
| Norbo-10 | - | >1000 | 13 | [1] |
| Norbo-11 | - | >1000 | 31 | [1] |
| Compound 9b | 23.9 | 39.4 | - | [2] |
| Compound 12a | 41.5 | 315 | - | [2] |
| Compound 6a | >1000 | - | - | [3] |
| Compound 8 | 1.2 | - | - | [4][5] |
| Compound 10 | 21.3 | - | - | [4][5] |
| Compound 6a | 1.28 | - | - | [6] |
| Ligand | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) | Dopamine D2 (Ki, nM) | Reference |
| MST4 | 11 | - | - | [7][8] |
| Compound 3 | 13 | >1000 | >1000 | [7][8] |
| Compound 8b | - | 9.38 | - | [2] |
| Compound 11b | - | 79.4 | - | [2] |
| Compound 12a | - | 42.5 | 300 | [2] |
| Ligand | D2 (EC50, nmol/L) | D3 (EC50, nmol/L) | 5-HT1A (EC50, nmol/L) | Reference |
| Compound 7b | 0.9 | 19 | 2.3 | [9][10] |
| Compound 34c | 3.3 | 10 | 1.4 | [9][10] |
Experimental Protocols
The determination of ligand selectivity relies on robust and standardized experimental procedures. Below are detailed methodologies for key experiments cited in the assessment of the novel piperazine ligands.
Radioligand Binding Assays
This technique is employed to determine the affinity of a ligand for a specific receptor.
-
Membrane Preparation : Crude cell membrane homogenates are obtained from HEK cells stably transfected with the human serotonin receptor subtype of interest (e.g., 5-HT1A).
-
Incubation : The cell membranes are incubated with a specific radioligand (e.g., [3H]–OH-DPAT for 5-HT1A) and various concentrations of the competing test compound.
-
Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification : The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity Assays (e.g., cAMP Assay)
These assays determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor. For G-protein coupled receptors like the 5-HT1A receptor, this often involves measuring the modulation of second messenger signaling cascades.
-
Cell Culture : Cells expressing the receptor of interest are cultured in appropriate media.
-
Compound Treatment : The cells are treated with varying concentrations of the test ligand.
-
Stimulation : For antagonist activity, cells are co-incubated with the test ligand and a known agonist. For agonist activity, the test ligand is added alone.
-
Measurement of Second Messengers : The levels of second messengers, such as cyclic AMP (cAMP), are measured. For 5-HT1A receptors, which are Gi/o-coupled, agonist activation typically leads to a decrease in cAMP levels.[11] This can be quantified using various commercial kits (e.g., LANCE Ultra cAMP kit).
-
Data Analysis : The concentration of the ligand that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is determined. The maximal effect (Emax) is also calculated.[9]
Signaling Pathways and Experimental Workflow
To visually represent the complex processes involved in assessing ligand selectivity, the following diagrams have been generated using the DOT language.
Caption: 5-HT1A Receptor Signaling Pathways.
Caption: Experimental Workflow for Assessing Ligand Selectivity.
This guide provides a snapshot of the current landscape of novel piperazine ligands for serotonin receptors. The presented data and protocols are intended to facilitate the rational design and selection of compounds with desired selectivity profiles for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Piperazine Derivatives Against Established CNS Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in the development of centrally acting drugs, forming the backbone of numerous antipsychotic, antidepressant, and anxiolytic medications.[1][2] Its versatility allows for fine-tuning of pharmacological activity, leading to a continuous stream of novel derivatives with potential therapeutic benefits.[3] This guide provides a comparative analysis of recently developed piperazine derivatives against well-established CNS drugs, offering a quantitative and methodological framework for researchers in the field.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki, IC50) of novel piperazine derivatives and standard CNS drugs for key receptors implicated in psychiatric disorders: the dopamine D2 receptor, and the serotonin 5-HT1A and 5-HT2A receptors. Lower values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of Novel Piperazine Derivatives at Key CNS Receptors
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Primary Investigated Use |
| Cmpd 27 (Coumarin-piperazine derivative) | 5.6 | 0.2 | 3.9 | Antipsychotic |
| Diphenyl Piperazine Derivative 2 | IC50 < 30 (DAT) | - | - | Dopamine Uptake Inhibitor |
Table 2: Binding Affinity (Ki, nM) of Standard CNS Drugs at Key CNS Receptors
| Drug | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Drug Class |
| Risperidone | 3.1-5.0 | 230 | 0.16-0.5 | Atypical Antipsychotic |
| Haloperidol | 0.7-1.5 | 3700 | 4.5-16 | Typical Antipsychotic |
| Clozapine | 126-269 | 13-21 | 5.0-13 | Atypical Antipsychotic |
| Olanzapine | 11-31 | 2188 | 4.0-11 | Atypical Antipsychotic |
| Sertraline | 2900 | 240 | >1000 | SSRI Antidepressant |
| Buspirone | 437 | 14 | 2291 | Anxiolytic / 5-HT1A Agonist |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of novel compounds. Below are protocols for essential in vitro and in vivo assays.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol determines the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing dopamine D2 receptors (e.g., CHO or HEK293 cells)
-
Radioligand: [3H]Spiperone or [3H]Raclopride
-
Non-specific binding control: Haloperidol (10 µM)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Test compound at various concentrations
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice
The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs.[1][2]
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Gently place a mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
After the session, return the mouse to its home cage.
-
Clean the maze thoroughly between each trial to remove any olfactory cues.
-
Analyze the video recording to determine the time spent in the open arms versus the closed arms, and the number of entries into each arm. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Forced Swim Test (FST) for Antidepressant-Like Activity in Mice
The FST is a common behavioral test to screen for antidepressant-like activity.[4][5]
Apparatus:
-
A transparent cylindrical container (beaker) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
Procedure:
-
Acclimate the mice to the testing room.
-
Gently place a mouse into the cylinder of water for a 6-minute session.
-
Record the session with a video camera.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
After the test, remove the mouse, dry it gently, and place it in a warm cage to recover.
Signaling Pathways and Experimental Workflows
Understanding the downstream effects of receptor binding is critical. The following diagrams illustrate the key signaling pathways for the D2, 5-HT1A, and 5-HT2A receptors, along with a typical experimental workflow for CNS drug benchmarking.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.[2]
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.[3][6]
Caption: Experimental Workflow for CNS Drug Benchmarking.
References
Evaluating the Therapeutic Index of 1-(3,5-Dimethoxyphenyl)piperazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. Among these, 1-arylpiperazine derivatives are of significant interest for their potential applications in oncology and neurology. This guide provides a framework for evaluating the therapeutic index of 1-(3,5-Dimethoxyphenyl)piperazine and its analogs, offering a comparative analysis of their potential efficacy versus toxicity. While specific quantitative data for this compound is limited in publicly available literature, this guide will utilize data from structurally related arylpiperazine analogs to illustrate the evaluation process.
Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin between the toxic and effective doses, suggesting a more favorable safety profile.
The TI is typically calculated using one of the following formulas:
-
Therapeutic Index (based on animal studies):
-
TI = LD₅₀ / ED₅₀
-
LD₅₀ (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.
-
ED₅₀ (Median Effective Dose): The dose that produces a desired therapeutic effect in 50% of a test population.
-
-
-
Therapeutic Index (based on in vitro or clinical data):
-
TI = TD₅₀ / ED₅₀
-
TD₅₀ (Median Toxic Dose): The dose at which 50% of a population experiences a specific toxic effect.
-
-
Data Presentation: Comparative Cytotoxicity of Arylpiperazine Analogs
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various arylpiperazine derivatives against several human cancer cell lines. This data is essential for the initial assessment of a compound's potential therapeutic efficacy.
| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Arylpiperazine Derivative 8 | DU145 (Prostate) | 8.25 | Naftopidil | >100 |
| Arylpiperazine Derivative 9 | LNCaP (Prostate) | < 5 | Naftopidil | >100 |
| Arylpiperazine Derivative 15 | LNCaP (Prostate) | < 5 | Naftopidil | >100 |
| Lead Arylpiperazine Compound | LNCaP (Prostate) | 3.67 | - | - |
Note: Data is compiled from various studies on novel arylpiperazine derivatives.[1][2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments used to evaluate the therapeutic index.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
-
2. Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions.
-
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Reading: Measure the optical density at a specific wavelength (e.g., 510 nm).
-
IC₅₀ Calculation: Determine the IC₅₀ from the dose-response curve.
-
In Vivo Toxicity Studies
1. Acute Toxicity Study (LD₅₀ Determination)
This study is designed to determine the median lethal dose (LD₅₀) of a compound after a single administration.
-
Procedure:
-
Animal Model: Typically conducted in rodents (e.g., mice or rats).
-
Dose Administration: Administer single, escalating doses of the compound to different groups of animals via a specific route (e.g., oral, intravenous, intraperitoneal).
-
Observation: Monitor the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
LD₅₀ Calculation: The LD₅₀ is calculated using statistical methods (e.g., probit analysis).
-
2. In Vivo Efficacy Study (ED₅₀ Determination)
This study evaluates the effective dose of a compound in a relevant disease model.
-
Procedure:
-
Disease Model: Utilize an appropriate animal model of the disease of interest (e.g., tumor xenografts for cancer, neurobehavioral models for antipsychotic activity).
-
Compound Administration: Administer various doses of the compound to different groups of diseased animals.
-
Efficacy Assessment: Measure the therapeutic effect using relevant endpoints (e.g., tumor size reduction, improvement in behavioral scores).
-
ED₅₀ Calculation: The ED₅₀ is determined by plotting the therapeutic response against the dose.
-
Mandatory Visualizations
Experimental Workflow for Therapeutic Index Evaluation
Caption: Workflow for evaluating the therapeutic index of novel compounds.
Potential Signaling Pathway for Arylpiperazine-Induced Cytotoxicity
Caption: A potential pathway of arylpiperazine-induced apoptosis.
Conclusion
References
- 1. Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Plan for 1-(3,5-Dimethoxyphenyl)piperazine
This document provides crucial safety and logistical information for the proper disposal of 1-(3,5-Dimethoxyphenyl)piperazine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure safe handling and environmental protection.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Impervious gloves (e.g., nitrile rubber). |
| Respiratory Protection | An approved/certified respirator should be used if dust is generated. |
| Skin and Body Protection | A lab coat, full-body suit, and protective boots should be worn to prevent skin contact. |
General Handling Advice: Avoid all personal contact, including the inhalation of dust or fumes.[1] Use this chemical in a well-ventilated area.[1] When handling, do not eat, drink, or smoke.[1] Always wash hands thoroughly with soap and water after handling.[1]
Spill Containment and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
For Minor Spills:
-
Remove all sources of ignition.[1]
-
Clean up spills immediately.[1]
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Sweep or shovel the material into a suitable, labeled container for waste disposal.[1][2]
For Major Spills:
-
Evacuate the area of all personnel and move upwind.[1]
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Contain the spill with sand, earth, or vermiculite.[1]
-
Collect recoverable product into labeled containers for recycling or disposal.[1]
-
After clean-up, decontaminate and launder all protective clothing and equipment before storage and reuse.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all federal, state, and local environmental regulations.[3]
-
Waste Identification and Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. Consultation with local, regional, and national hazardous waste regulations is necessary to ensure complete and accurate classification.[1]
-
Packaging and Labeling:
-
Place the waste material in a suitable, sealed, and properly labeled container. The label should clearly identify the contents as "this compound waste" and include any relevant hazard symbols.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
-
Contacting a Licensed Waste Disposal Service:
-
The disposal of this chemical should be handled by a licensed professional waste disposal service.[3]
-
Provide the disposal service with a copy of the Safety Data Sheet (SDS) if available, or detailed information about the chemical's properties.
-
-
Transportation and Final Disposal:
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 1-(3,5-Dimethoxyphenyl)piperazine
Essential Safety and Handling Guide for 1-(3,5-Dimethoxyphenyl)piperazine
Disclaimer: No specific Safety Data Sheet (SDS) was found for this compound. The following guidance is based on safety data for structurally similar piperazine compounds. It is crucial to treat this compound with, at a minimum, the same level of precaution as these related substances. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Piperazine derivatives can be hazardous, potentially causing skin and eye irritation or more severe effects.[1][2] A comprehensive personal protective equipment (PPE) protocol is mandatory to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double-gloving is recommended. | To prevent skin contact, which may cause irritation or allergic reactions.[3] |
| Eye Protection | Chemical safety goggles and a full-face shield. | To protect against splashes and dust particles that could cause serious eye damage. |
| Body Protection | A lab coat must be worn. A chemically resistant apron or suit is recommended for procedures with a higher risk of splashes. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator should be worn.[3][4] | To avoid inhalation of dust or fumes, which may cause respiratory irritation. |
Safe Handling and Storage
Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.
Operational Plan:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Decontaminate the work surface before starting.
-
Don all required PPE as specified in Table 1.
-
Work on a disposable absorbent pad to contain potential spills.
-
-
Weighing and Solution Preparation:
-
Use a tared, sealed container for weighing to minimize exposure.
-
Slowly add the solvent to the container with the pre-weighed compound.
-
Storage Plan:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly closed to prevent moisture absorption.[5][6]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
-
The storage area should be a designated corrosives area.[7]
Emergency Procedures
In case of accidental exposure or spillage, immediate and appropriate action is crucial.
Table 2: Emergency Response Protocol
| Exposure Type | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, cover the spill with an absorbent material such as sand or vermiculite. Collect the material into a suitable container for disposal.[5] |
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Waste Collection: Collect all waste material, including contaminated absorbent pads and disposable PPE, in a labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[9]
Visual Workflow and Relationship Diagrams
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.
Caption: Workflow for handling this compound.
Caption: Emergency response plan for exposure incidents.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
